3-(Perfluorooctyl)propyl iodide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUBYTAXJHIPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457135 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200112-75-0 | |
| Record name | 3-(Perfluorooctyl)propyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 3-(Perfluorooctyl)propyl iodide?
This guide provides a comprehensive overview of the physical and chemical properties of 3-(Perfluorooctyl)propyl iodide, a key building block in fluorine chemistry. Intended for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective application in research and synthesis.
Introduction
This compound, with the CAS Number 200112-75-0, is a significant member of the per- and polyfluoroalkyl substances (PFAS) family. Its unique structure, featuring a highly fluorinated "tail" and a reactive iodide "head," makes it a valuable intermediate in the synthesis of a wide array of fluorinated compounds. The presence of the perfluorooctyl group imparts distinct properties such as high thermal and chemical stability, hydrophobicity, and lipophobicity, which are sought after in materials science, surface chemistry, and the development of specialized polymers and surfactants. This guide will delve into the core physicochemical characteristics of this compound, its reactivity, synthesis, and essential safety protocols.
Molecular Structure and Identification
The unequivocal identification of this compound is fundamental for its application.
-
IUPAC Name: 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane[1]
-
Synonyms: 3-(Perfluorooct-1-yl)propyl iodide, 1H,1H,2H,2H,3H,3H-Perfluoroundecyl iodide[2]
The structure consists of a C8F17 perfluorooctyl chain linked to a propyl iodide moiety. This segregation of a fluorous and a hydrocarbon segment is key to its utility in fluorous synthesis techniques.
Physical Properties
The physical characteristics of this compound are tabulated below. It is important to note that while some data is directly reported for this compound, other values are estimated based on closely related structures due to limited availability in the literature.
| Property | Value | Source |
| Appearance | White to yellow solid | [2] |
| Melting Point | 32-36 °C | [2] |
| Boiling Point | Predicted: ~250-270 °C | |
| Density | Predicted: ~1.9 - 2.1 g/cm³ | |
| Solubility | Soluble in fluorinated solvents and many common organic solvents such as ethers and chlorinated hydrocarbons. Limited solubility in highly polar solvents like water and lower alcohols. |
Note: Boiling point and density are estimations based on the properties of similar perfluoroalkyl iodides. Experimental verification is recommended.
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three methylene groups of the propyl chain. The methylene group attached to the iodine (–CH₂I) would appear furthest downfield, likely in the range of 3.2-3.4 ppm, as a triplet. The adjacent methylene group (–CH₂–) would be expected around 2.0-2.2 ppm as a multiplet (quintet or sextet). The methylene group alpha to the perfluoroalkyl chain (Rf–CH₂–) would be significantly shifted downfield due to the electron-withdrawing effect of the fluorine atoms, appearing as a multiplet around 2.4-2.6 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbons of the propyl chain and the eight carbons of the perfluorooctyl chain. The carbon attached to the iodine (–CH₂I) would be the most upfield of the propyl carbons, likely below 10 ppm. The other two propyl carbons would appear in the aliphatic region. The carbons of the perfluorooctyl chain would exhibit characteristic shifts, with the CF₃ group being the most shielded and the CF₂ groups appearing in a predictable pattern.
¹⁹F NMR: The fluorine NMR spectrum is the most definitive for confirming the perfluorooctyl chain. It would show a characteristic pattern of signals, including a triplet for the terminal CF₃ group and multiplets for the seven CF₂ groups, with chemical shifts and coupling constants consistent with a linear perfluorooctyl chain.
Mass Spectrometry: Electron ionization mass spectrometry would likely result in the cleavage of the C-I bond as a primary fragmentation pathway, leading to a prominent peak for the [M-I]⁺ fragment. Further fragmentation of the perfluorooctylpropyl cation would be expected, with characteristic losses of CF₂ units. The molecular ion peak [M]⁺ may be weak or absent.
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the carbon-iodine bond. The electron-withdrawing nature of the perfluorooctyl group influences the polarity and reactivity of this bond.
Nucleophilic Substitution: The iodide is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for the introduction of the perfluorooctylpropyl moiety into a variety of molecules.
Radical Reactions: The C-I bond can be cleaved homolytically by heat or light to generate a perfluorooctylpropyl radical. This radical can then participate in various addition and coupling reactions, a cornerstone of its synthetic utility.
Organometallic Formations: Like other alkyl iodides, it can be used to form organometallic reagents, such as Grignard or organolithium reagents, although the presence of the electron-withdrawing fluorous chain can make these reactions more challenging than their non-fluorinated counterparts.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 3-(perfluoroalkyl)propyl iodides involves the free-radical addition of a perfluoroalkyl iodide to an allylic precursor, followed by chemical modification. A representative protocol is outlined below.
Workflow for the Synthesis of 3-(Perfluoroalkyl)propyl Iodides:
Sources
Synthesis of 3-(Perfluorooctyl)propyl iodide from 3-(perfluorooctyl)propanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic:
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-(perfluorooctyl)propyl iodide from its corresponding alcohol, 3-(perfluorooctyl)propanol. The protocol is centered around a modified Appel reaction, utilizing triphenylphosphine and elemental iodine, a robust and high-yielding method for the conversion of primary alcohols to alkyl iodides. This document elucidates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, and addresses critical aspects of product purification, including the often-problematic removal of the triphenylphosphine oxide byproduct. Furthermore, it details analytical techniques for the characterization of the final product and outlines essential safety and environmental considerations for handling fluorinated compounds. The guide is designed to equip researchers in organic synthesis, materials science, and drug development with the expertise to reliably perform this transformation.
Introduction: The Significance of Fluorous Building Blocks
Fluorous chemistry has carved a significant niche in various scientific domains, from drug delivery and medical imaging to materials science. The unique physicochemical properties imparted by highly fluorinated chains—such as hydrophobicity, lipophobicity, and high thermal and chemical stability—make fluorous compounds exceptionally valuable. This compound is a key intermediate, acting as a versatile building block for the introduction of the C8F17 "fluorous pony-tail" onto a wide range of molecules.[1][2] Its synthesis from the more readily available 3-(perfluorooctyl)propanol is a foundational transformation for accessing more complex fluorous-tagged materials.
This guide provides an authoritative protocol for this conversion, moving beyond a simple recitation of steps to explain the causal factors behind the procedural choices, ensuring a reproducible and scalable synthesis.
Reaction Principle and Mechanism: The Appel Reaction
The conversion of an alcohol to an alkyl iodide is effectively achieved using a combination of triphenylphosphine (PPh₃) and iodine (I₂). This process is a variation of the Appel reaction, which classically uses a tetrahalomethane.[3][4] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[3]
The reaction proceeds via an Sɴ2 mechanism, which is ideal for primary alcohols like 3-(perfluorooctyl)propanol as it minimizes side reactions.[5][6]
The mechanism unfolds in three key stages:
-
Activator Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic iodine molecule to form an iodotriphenylphosphonium iodide salt.[7]
-
Alcohol Activation: The oxygen of the alcohol attacks the electrophilic phosphorus atom of the phosphonium salt. This is followed by deprotonation (often by the iodide counter-ion or another base like imidazole, if used) to form a key alkoxyphosphonium iodide intermediate. This step effectively converts the hydroxyl group, a poor leaving group, into an excellent one.[6]
-
Nucleophilic Displacement: The iodide ion (I⁻) acts as a nucleophile and attacks the carbon atom bearing the activated oxygen in a classic Sɴ2 displacement. This backside attack results in the formation of the desired this compound and the triphenylphosphine oxide byproduct.[4][8]
Caption: Mechanism of alcohol to iodide conversion.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 3-(Perfluorooctyl)propanol | C₁₁H₇F₁₇O | 478.14 | 10.0 g | 20.9 | Starting Material |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 6.02 g | 23.0 | Reagent |
| Iodine (I₂) | I₂ | 253.81 | 5.84 g | 23.0 | Reagent |
| Imidazole | C₃H₄N₂ | 68.08 | 3.12 g | 45.8 | Base/Catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Solvent |
| Anhydrous Calcium Bromide (CaBr₂) | CaBr₂ | 199.89 | 10.0 g | 50.0 | TPPO Precipitation |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Purification |
| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | - | Quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Drying Agent |
Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to final product characterization.
Caption: Step-by-step synthesis and purification workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine (6.02 g) and imidazole (3.12 g). Dissolve the solids in 80 mL of anhydrous dichloromethane (DCM).
-
Activator Formation: Cool the flask to 0 °C using an ice-water bath. Slowly add iodine (5.84 g) in small portions. The solution will turn dark brown. Allow the mixture to stir at 0 °C for 15 minutes until all the iodine has dissolved to form a homogeneous solution.[6]
-
Addition of Alcohol: In a separate flask, dissolve 3-(perfluorooctyl)propanol (10.0 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 9:1 Hexane:Ethyl Acetate. The starting alcohol should have a lower Rf than the less polar product.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color of excess iodine is discharged.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Initial Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil or semi-solid containing the product and triphenylphosphine oxide (TPPO).
Purification: Removal of Triphenylphosphine Oxide
The removal of TPPO is a common challenge in reactions using PPh₃. While chromatography is an option, a more scalable and efficient method involves precipitation with a Lewis acid salt.[9][10]
-
Precipitation: Redissolve the crude material in 200 mL of diethyl ether. To this solution, add anhydrous calcium bromide powder (10.0 g) in one portion.
-
Stirring: Stir the resulting suspension vigorously at room temperature for 1-2 hours. A fine white precipitate of the CaBr₂-TPPO complex will form.[10]
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble TPPO complex. Wash the filter cake with a small amount of fresh diethyl ether.
-
Final Concentration: Combine the filtrates and concentrate under reduced pressure to afford the purified this compound. The product is typically a colorless to pale yellow oil or a low-melting solid.
Characterization of the Final Product
Expected Yield: 80-90%
Physical Appearance: Colorless to pale yellow oil or low-melting solid.
Spectroscopic Analysis: Unambiguous characterization is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
| ¹H NMR (400 MHz, CDCl₃) | |
| Predicted δ (ppm) | Assignment & Multiplicity |
| ~3.25 | -CH₂-I (triplet, 2H) |
| ~2.40 | C₈F₁₇-CH₂- (triplet of triplets, 2H) |
| ~2.10 | -CH₂-CH₂-CH₂- (quintet, 2H) |
Note: The methylene group adjacent to the C₈F₁₇ chain will show coupling to both the adjacent protons and the fluorine atoms.
| ¹⁹F NMR (376 MHz, CDCl₃) | |
| Predicted δ (ppm) | Assignment |
| ~ -81 | CF₃ |
| ~ -114 | C₈F₁₇-CF₂ -CH₂ |
| ~ -122 to -124 | -(CF₂)₅- |
| ~ -126 | -CF₂-CF₃ |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃ at 0 ppm.[11][12]
Mass Spectrometry (ESI-MS): Analysis should confirm the molecular weight of the product (588.04 g/mol ).[13]
Safety and Environmental Considerations
Reagent Handling
-
Triphenylphosphine (PPh₃): Harmful if swallowed or inhaled. It is an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Iodine (I₂): Corrosive and causes burns. Harmful if inhaled. Use in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane (DCM): A suspected carcinogen. Use only in a well-ventilated fume hood.
Handling of Per- and Polyfluoroalkyl Substances (PFAS)
The product, this compound, is a member of the PFAS class of chemicals. PFAS are environmentally persistent and have been linked to adverse health effects.[14][15]
-
Exposure Routes: Primary laboratory exposure risks are through inhalation of aerosols and dermal contact.[14]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (double-gloving is recommended), a lab coat, and safety glasses when handling the starting material, product, and any contaminated waste.[16]
-
Containment: Perform all transfers in a fume hood to minimize inhalation risk. Avoid creating dusts or aerosols.
-
Decontamination: Clean any spills immediately. Wipe down surfaces with an appropriate solvent after work is complete.
Waste Disposal
-
TPPO Waste: The filtered [Ca(TPPO)x]Br₂ complex should be collected and disposed of as solid chemical waste.
-
Fluorinated Waste: All liquid and solid waste containing the starting material or product must be collected in a dedicated, clearly labeled "Fluorinated Waste" container. Do not mix with regular organic solvent waste. High-temperature incineration is required for the complete destruction of PFAS compounds.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (TLC shows starting material) | Insufficient reaction time; Inactive reagents; Moisture in the reaction. | Extend reaction time. Ensure PPh₃ and I₂ are from sealed containers. Use anhydrous solvents and perform under an inert atmosphere. |
| Low Yield | Loss during work-up; Incomplete reaction. | Ensure efficient extraction. Check pH during washes. Confirm reaction completion before quenching. |
| Product contaminated with TPPO after precipitation | Insufficient CaBr₂; Incomplete precipitation; Product co-precipitated. | Increase the amount of CaBr₂. Increase stirring time for precipitation. Ensure the product is fully dissolved in the ether before adding the salt. |
Conclusion
The synthesis of this compound from 3-(perfluorooctyl)propanol via an Appel-type reaction with triphenylphosphine and iodine is a highly efficient and reliable transformation. By understanding the reaction mechanism and adhering to the detailed protocol, researchers can consistently obtain high yields of the desired product. The critical step of purification is addressed through a practical and scalable method involving precipitation, which circumvents the need for large-scale chromatography. Strict adherence to safety protocols for handling PFAS is paramount to ensure operator safety and environmental responsibility. This guide provides the necessary framework for the successful synthesis and characterization of this important fluorous building block.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10491, Perfluorooctyl iodide. Retrieved from [Link]
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PubMed Central. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11157582, this compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Iodide - Common Conditions. Retrieved from [Link]
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Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
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FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. Retrieved from [Link]
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ResearchGate. (n.d.). 3-(Perfluoroalkyl)propanols: Valuable Building Blocks for Fluorous Chemistry. Retrieved from [Link]
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ACS Publications. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
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National Institute of Standards and Technology. (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). Retrieved from [Link]
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Pearson. (n.d.). Triphenylphosphine and iodine can be used to convert alcohols to iodoalkanes. Retrieved from [Link]
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Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]
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ResearchGate. (n.d.). Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). Retrieved from [Link]
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ACS Publications. (n.d.). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Retrieved from [Link]
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ResearchGate. (2021). How to get rid of tri phenyl phosphine oxide (bi product)formed during synthesis of polymer?. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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Taylor & Francis Online. (2009). Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Retrieved from [Link]
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Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. Retrieved from [Link]
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OSTI.GOV. (n.d.). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Retrieved from [Link]
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An In-depth Technical Guide to the IUPAC Nomenclature of Ambiguous Halogenated Alkanes: A Case Study on the Formula CH(F)I(CH)F
Abstract: In the fields of chemical research, drug development, and regulatory affairs, precise and unambiguous molecular identification is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous framework for systematic nomenclature, ensuring that a chemical name corresponds to a single, unique structure. This guide addresses the interpretation and systematic naming of the chemical formula CH(F)I(CH)F. The provided notation is chemically ambiguous and does not represent a valid structure under standard chemical principles, primarily due to the depiction of an iodine atom forming bonds with two separate carbon-containing groups. This paper will deconstruct the formula, propose two chemically plausible interpretations—a substituted methane and a substituted ethane—and provide a detailed, step-by-step protocol for determining the correct IUPAC name for each, including stereochemical considerations. This analysis serves as a practical guide for researchers encountering non-standard or erroneous chemical notations.
Initial Analysis of the Ambiguous Formula: CH(F)I(CH)F
The provided formula CH(F)I(CH)F is structurally undefined according to standard chemical notation. The primary issue lies with the central iodine atom (I). As a halogen in an alkyl halide, iodine is monovalent, meaning it typically forms only one single covalent bond. The notation (F)I(CH) implies iodine is bonded to both a CH(F) group and a (CH)F group, which is chemically implausible in this context.
Therefore, a direct IUPAC name cannot be assigned. Instead, we must deduce the intended molecule by considering the atomic composition (2 carbons, 2 hydrogens, 2 fluorines, 1 iodine) and rearranging them into valid chemical structures. This guide will explore the two most logical interpretations.
Interpretation A: Difluoroiodomethane (CHF₂I)
One plausible interpretation is that the formula intended to describe a single-carbon compound, and the (CH) notation was an error. By consolidating the atoms onto a single carbon, we arrive at the formula CHF₂I. This represents a methane molecule substituted with two fluorine atoms, one iodine atom, and one hydrogen atom.
Systematic IUPAC Naming Protocol for CHF₂I
The IUPAC system for naming haloalkanes involves treating halogens as substituents on the parent alkane chain.[1][2]
Step 1: Identify the Parent Alkane. The molecule contains a single carbon atom. The corresponding parent alkane is methane .
Step 2: Identify and Name the Substituents. The substituents attached to the carbon are:
-
Two fluorine atoms, named with the prefix "fluoro-". Since there are two, the name becomes difluoro- .
-
One iodine atom, named with the prefix iodo- .
Step 3: Alphabetize the Substituents. The substituent names are alphabetized based on their root name, ignoring numerical prefixes like "di-".
-
d ifluoro -> f luoro
-
i odo Alphabetically, "fluoro" comes before "iodo".
Step 4: Construct the Final Name. The substituents are listed in alphabetical order before the parent alkane name. As there is only one carbon, no locant numbers are necessary.
The final IUPAC name is Difluoroiodomethane .
Visualization of Difluoroiodomethane
Caption: Molecular graph of Difluoroiodomethane (CHF₂I).
Interpretation B: 1,2-Difluoro-1-iodoethane (CHFICH₂F)
A second plausible interpretation is that the formula represents a two-carbon (ethane) backbone, given the presence of two (CH)-like fragments. The atomic count (C₂, H₂, F₂, I) can be arranged as a substituted ethane. One such valid isomer is 1,2-difluoro-1-iodoethane.
Systematic IUPAC Naming Protocol for CHFICH₂F
Step 1: Identify the Longest Carbon Chain (Parent Alkane). The structure contains two carbon atoms linked by a single bond. The parent alkane is ethane .[3][4]
Step 2: Number the Carbon Chain. The chain must be numbered to give the substituents the lowest possible set of locants (position numbers).[2][5] We evaluate two possibilities:
-
Direction 1 (Left to Right):
-
C1 is bonded to: Fluorine (F), Iodine (I)
-
C2 is bonded to: Fluorine (F)
-
The locant set is 1, 1, 2 .
-
-
Direction 2 (Right to Left):
-
C1 is bonded to: Fluorine (F)
-
C2 is bonded to: Fluorine (F), Iodine (I)
-
The locant set is 1, 2, 2 .
-
Rule of First Point of Difference: To choose the correct numbering, we compare the locant sets term by term. The set with the lower number at the first point of difference is preferred.[2]
-
Comparing 1,1,2 and 1,2,2.
-
The first numbers are the same (1).
-
The second numbers differ (1 vs. 2). Since 1 is lower than 2, the set 1, 1, 2 is correct. Therefore, we must use Direction 1 for numbering.
Step 3: Identify, Locate, and Name the Substituents. Using the chosen numbering:
-
One fluorine at position 1: 1-fluoro
-
One iodine at position 1: 1-iodo
-
One fluorine at position 2: 2-fluoro Combining the fluorine substituents gives 1,2-difluoro .
Step 4: Alphabetize and Construct the Final Name. The substituent groups are alphabetized, ignoring prefixes like "di-".
-
d ifluoro -> f luoro
-
i odo "Fluoro" precedes "iodo" alphabetically. The complete name is constructed by placing the alphabetized substituents with their locants before the parent name.
The final IUPAC name is 1,2-Difluoro-1-iodoethane .
Stereochemistry: The Cahn-Ingold-Prelog (R/S) System
A crucial aspect for drug development professionals is stereochemistry. The C1 carbon in 1,2-difluoro-1-iodoethane is a chiral center because it is bonded to four different groups:
-
Iodine (-I)
-
Fluorine (-F)
-
Hydrogen (-H)
-
A fluoromethyl group (-CH₂F)
This means the molecule can exist as two non-superimposable mirror images, called enantiomers. The Cahn-Ingold-Prelog (CIP) rules are used to assign the absolute configuration as either (R) or (S).[6][7][8]
Objective: To unambiguously assign the absolute configuration of the chiral center at C1.
Methodology:
-
Assign Priorities: Assign priorities (1-4, with 1 being highest) to the four groups attached to the chiral carbon based on atomic number.[9]
-
Group 1: Iodine (I) (Atomic number 53) - Priority 1
-
Group 2: Fluorine (F) (Atomic number 9) - Priority 2
-
Group 3: Fluoromethyl group (-CH₂F) (The first atom is Carbon, atomic number 6) - Priority 3
-
Group 4: Hydrogen (H) (Atomic number 1) - Priority 4
-
-
Orient the Molecule: Orient the molecule so that the lowest priority group (Priority 4, the -H atom) is pointing away from the viewer (represented by a dashed bond).
-
Trace the Path: Trace the path from priority 1 to 2 to 3.
The complete IUPAC name must include this stereochemical descriptor. For example:
-
(1R)-1,2-Difluoro-1-iodoethane
-
(1S)-1,2-Difluoro-1-iodoethane
Visualization of the Naming Workflow
Caption: Workflow for the systematic IUPAC naming of 1,2-Difluoro-1-iodoethane.
Conclusion
The chemical formula CH(F)I(CH)F is improperly written and chemically invalid as presented. However, through logical deduction based on its atomic components, we can infer the intended structures. This guide has detailed the systematic IUPAC naming process for the two most probable candidates: Difluoroiodomethane and 1,2-Difluoro-1-iodoethane . For the latter, the presence of a chiral center necessitates the assignment of (R) or (S) configuration using the Cahn-Ingold-Prelog rules, a critical step for unambiguous identification in pharmaceutical and research contexts. This case study underscores the necessity of adhering to standardized chemical notation and provides a robust framework for interpreting and naming molecules from ambiguous or erroneous formulas.
References
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- Allen Institute for AI. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties.
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- Chemistry LibreTexts. (2020, May 12). 7.4: Haloalkanes, or Alkyl Halides.
- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
- Chemistry LibreTexts. (2019, August 12). 7.2: Naming chiral centers: the R and S system.
- Chemistry LibreTexts. (2022, July 20). 3.5: Naming chiral centers- the R and S system.
- Organic Chemistry 1 Study Guides. (2014, August 1). 3.3 Naming Chiral Centers – The R,S System.
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Safety and handling precautions for 3-(Perfluorooctyl)propyl iodide
An In-depth Technical Guide to the Safe Handling of 3-(Perfluorooctyl)propyl iodide
Introduction: Understanding the Compound and its Context
This compound (CAS No. 200112-75-0) is a highly fluorinated organic compound.[1] Its structure, characterized by a perfluorinated carbon chain linked to a propyl iodide group, imparts unique chemical properties that make it a valuable reagent in specialized synthesis applications. However, its classification as a per- and polyfluoroalkyl substance (PFAS) necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound, grounded in the principles of scientific integrity and proactive risk mitigation.
The perfluorooctyl chain renders a significant portion of the molecule both hydrophobic and lipophobic, while the terminal iodide offers a reactive site for various chemical transformations.[2] This dual nature is leveraged in the synthesis of fluorinated materials and molecules where the introduction of a perfluoroalkyl group can significantly alter physical, chemical, and biological properties.
Given its status as a PFAS, it is crucial to recognize the potential for environmental persistence and bioaccumulation.[3][4] While specific toxicological data for this compound is limited, the broader class of PFAS compounds has been subject to extensive research and regulatory scrutiny due to concerns about their potential health effects.[5][6] Therefore, a conservative and highly cautious approach to handling is paramount.
Hazard Identification and Risk Assessment
A comprehensive understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. While a specific GHS classification for this exact compound is not universally established, data from structurally similar compounds, such as Perfluorooctyl iodide (CAS No. 507-63-1), provide critical insights into its potential hazards.[7][8][9][10]
1.1. GHS Hazard Classification (Inferred)
Based on available data for analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Corrosion/Irritation: Category 2 - Causes skin irritation.[7][9][10]
-
Serious Eye Damage/Eye Irritation: Category 2 - Causes serious eye irritation.[7][9][10]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system) - May cause respiratory irritation.[7][9][10]
1.2. Toxicological Profile
-
Inhalation: May cause respiratory tract irritation.[8][9][10]
-
Skin Contact: Causes skin irritation.[8][9][10] Prolonged or repeated contact may lead to defatting of the skin and dermatitis.
-
Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[8][9][10]
-
Ingestion: May be harmful if swallowed.
As a PFAS, there is a potential for bioaccumulation and long-term health effects, which are subjects of ongoing research for the broader class of perfluorinated compounds.[5][6]
1.3. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H6F17I | [1] |
| Molecular Weight | 588.04 g/mol | [1] |
| Appearance | Not explicitly available; likely a liquid. | Inferred |
| Solubility | Insoluble in water; soluble in many organic solvents. | Inferred from structure |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
2.1. Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[9][11]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following provides a general guideline:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8][11] A face shield should be worn in situations with a higher risk of splashing.[12]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[8]
-
Lab Coat: A chemically resistant lab coat or apron should be worn to protect street clothing and prevent skin exposure.[11]
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11][13] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[14]
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to prevent accidental exposure and release into the environment.
3.1. Handling
-
Avoid contact with skin, eyes, and clothing.[9]
-
Avoid inhalation of vapor or mist.[8]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[8]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[11]
-
Keep containers tightly closed when not in use.[8]
3.2. Storage
-
Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[8][9][11]
-
Keep containers tightly sealed to prevent leakage and evaporation.[8]
-
Store separately from strong oxidizing agents.[9]
-
The compound may be light-sensitive; storage in an amber or opaque container is recommended.[8][9]
Emergency Procedures and Spill Response
Prompt and appropriate action in the event of an emergency is crucial to minimize harm to personnel and the environment.
4.1. First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8][9][11]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[11]
4.2. Spill Response
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[11]
-
Collect the absorbed material and place it in a suitable, labeled, and sealed container for hazardous waste disposal.[8]
-
-
Large Spills:
-
Evacuate the area immediately and activate the emergency response system.
-
Prevent the spill from entering drains or waterways.[8]
-
Contain the spill with dikes of inert material.
-
Only personnel trained in hazardous material spill response should attempt to clean up a large spill.
-
Waste Disposal
As a PFAS compound, the disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination.
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the product to enter drains or sewer systems.[8]
-
Current recommended disposal methods for PFAS-containing waste include high-temperature incineration in a hazardous waste incinerator or disposal in a secure hazardous waste landfill (Subtitle C landfill).[15][16][17][18] Deep-well injection may also be an option for liquid waste.[17][18]
Experimental Protocols: A Framework for Safe Use
The following provides a generalized workflow for a typical reaction involving this compound, emphasizing the integration of safety protocols at each step.
6.1. Reaction Setup
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An In-depth Technical Guide to the Solubility of 3-(Perfluorooctyl)propyl iodide in Organic Solvents
Introduction: The Unique Nature of a Fluorous Compound
3-(Perfluorooctyl)propyl iodide, with the chemical structure CF₃(CF₂)₇(CH₂)₃I, is a fascinating hybrid molecule. It consists of a long, electron-rich perfluorooctyl "ponytail" and a more conventional propyl iodide hydrocarbon segment.[1] This structure places it firmly in the category of "fluorous" compounds—molecules that are not strictly polar or non-polar in the traditional sense.[2][3][4] The carbon-fluorine bond is the strongest in organic chemistry, lending these compounds significant thermal and chemical stability.[5][6] Understanding the solubility of this compound is paramount for its effective use in a variety of advanced applications, including organic synthesis, catalyst recovery, and the development of functional materials.[1][7] This guide provides a comprehensive overview of its solubility characteristics, the underlying scientific principles, and practical methodologies for its determination.
The Theoretical Framework: Why "Fluorous" is Different
The simple adage "like dissolves like" is a useful starting point but requires refinement when dealing with highly fluorinated molecules.[8][9][10] The solubility of this compound is governed by a unique set of intermolecular forces.
-
Fluorophilicity and Fluorophobicity: The dominant perfluorooctyl chain is "fluorophilic," meaning it has a strong affinity for other fluorinated molecules. This arises from weak, transient dipole-dipole interactions between C-F bonds. Conversely, this fluorinated chain is both hydrophobic (water-repelling) and, crucially, "oleophobic" (oil-repelling). This means it has a low affinity for conventional hydrocarbon-based organic solvents.[2][3]
-
Three-Phase Behavior: Consequently, a mixture of a fluorous compound, water, and a typical organic solvent like toluene can form three distinct liquid phases. This unique partitioning behavior is the cornerstone of fluorous chemistry, enabling simplified separation and purification protocols in what is known as a Fluorous Biphase System (FBS).[2][3][9][10]
-
The Role of the Propyl Iodide Group: The non-fluorinated -(CH₂)₃I segment of the molecule provides a "bridge" to the world of conventional organic solvents. It imparts a degree of solubility in certain non-polar and weakly polar organic media that would be absent in a purely perfluorinated alkane. The polarizable iodine atom, in particular, can engage in dipole-dipole and van der Waals interactions with suitable solvents.
The interplay of these forces dictates that this compound will exhibit its highest solubility in solvents that are themselves highly fluorinated. Its solubility in common organic solvents will be limited and highly dependent on the solvent's ability to interact favorably with the propyl iodide moiety without being repelled by the large fluorous ponytail.
Caption: Intermolecular forces governing solubility.
Quantitative Solubility Profile
While precise, universally reported quantitative data is sparse, a qualitative and semi-quantitative understanding can be built from the principles of fluorous chemistry and available data for similar compounds. The solubility is best categorized by solvent type.
| Solvent Category | Representative Solvents | Expected Solubility | Rationale |
| Fluorous Solvents | Perfluorohexane, Perfluorodecalin, Perfluoromethylcyclohexane | High / Miscible | Strong "fluorophilic-fluorophilic" interactions dominate, leading to excellent solvation of the perfluorooctyl chain.[1][2][3] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Slightly to Moderately Soluble | These solvents have some polarity and can interact with the propyl iodide group. Their interaction with the fluorous chain is less repulsive than that of hydrocarbons. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Slightly Soluble | The ether oxygen can interact with the propyl group, but the overall hydrocarbon nature of the solvent limits miscibility with the large fluorous tail. |
| Aromatic Hydrocarbons | Toluene, Benzene | Slightly to Sparingly Soluble | While non-polar, the oleophobic nature of the perfluorooctyl chain leads to poor miscibility.[2][3] Some thermomorphic behavior may be observed, where solubility increases significantly with temperature.[2][3][9][10] |
| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | Poor interaction with both the polarizable iodide and the oleophobic fluorous chain results in very low solubility. |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | The high polarity of these solvents is incompatible with the non-polar and fluorophilic nature of the solute. |
| Polar Protic Solvents | Methanol, Ethanol, Water | Effectively Insoluble | Strong hydrogen bonding networks in these solvents resist disruption by the non-polar and hydrophobic solute. Highly fluorinated compounds are known to be insoluble in water.[2][3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To ensure accuracy and reproducibility, a standardized method must be employed. The isothermal shake-flask equilibrium method is a gold-standard technique for determining the solubility of a liquid or solid solute in a solvent.[11][12]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a constant, specified temperature.
Materials & Equipment:
-
This compound (solute)
-
High-purity organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Glass vials or flasks with airtight, solvent-resistant caps (e.g., PTFE-lined)
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR)
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" is critical to ensure that a saturated solution is formed and undissolved solute remains visible.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled bath for at least 24 hours. This allows the undissolved solute to settle, leaving a clear, saturated supernatant.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any microscopic undissolved particles.
-
Dilution & Analysis: Accurately dilute the filtered, saturated solution with a known volume of fresh solvent. Analyze the concentration of the diluted sample using a pre-calibrated analytical method.
-
Calculation: Using the measured concentration and the dilution factor, calculate the original concentration in the saturated solution. Express the result in appropriate units (e.g., g/L, mol/L, or mg/mL).
Caption: Workflow for the shake-flask solubility method.
Factors Influencing Solubility
-
Temperature: For most liquid/solid solutes, solubility increases with temperature. In the case of fluorous systems, heating can sometimes induce miscibility between a fluorous solvent and an organic solvent, creating a single phase for a reaction. Upon cooling, the phases separate again, allowing for easy product isolation.[2][3][9][10] This thermomorphic behavior is a key advantage of fluorous chemistry.
-
Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly reduce the solubility of hydrophobic and oleophobic compounds like this compound. It is crucial to use dry, high-purity solvents for reliable and reproducible results.
-
Structural Analogs: The length of both the perfluoroalkyl chain and the hydrocarbon spacer can influence solubility. A longer perfluoroalkyl chain generally decreases solubility in non-fluorous solvents, while a longer hydrocarbon spacer may slightly increase it.
Conclusion and Practical Implications
The solubility of this compound is dictated by its unique fluorous nature. It is highly soluble in perfluorinated solvents and exhibits limited, selective solubility in certain organic solvents, while being virtually insoluble in polar and hydrocarbon-based media. This distinct partitioning behavior is not a limitation but a powerful tool. By selecting the appropriate solvent or solvent system, researchers can leverage this compound as a fluorous tag for simplifying complex purifications, immobilizing catalysts, and directing the assembly of molecules on surfaces. A thorough understanding of these solubility principles is the key to unlocking the full potential of this and other fluorous molecules in modern chemical research and development.
References
-
Wikipedia. (n.d.). Fluorous chemistry. Retrieved from [Link]
- Steven L. K., & G. T. H. (Eds.). (2009). The Experimental Determination of Solubilities. John Wiley & Sons.
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Georganics. (n.d.). Fluorous Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Lund University Publications. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
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Slideshare. (2018). solubility experimental methods.pptx. Retrieved from [Link]
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Royal Society of Chemistry. (2009). Chapter 7: Fluorous Solvents and Related Systems. In Green Chemistry Series. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Chapter 8: Fluorous Solvents and Related Systems. In Green Chemistry Series. Retrieved from [Link]
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Houston, D. (n.d.). Green Chemistry Blog. Retrieved from [Link]
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Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine compounds. Retrieved from [Link]
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Structural formula of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane
An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane
Abstract
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane is a fluorinated organic compound of significant interest in advanced materials and pharmaceutical development. Its unique segmented structure, comprising a bulky, inert perfluoroalkyl chain and a reactive iodo-alkyl terminus, makes it a versatile synthetic building block. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a validated synthetic pathway with detailed protocols, rigorous analytical characterization methods, and key applications. The content herein is synthesized to provide field-proven insights, emphasizing the causality behind experimental choices and ensuring a self-validating approach to its synthesis and characterization.
Molecular Identity and Physicochemical Profile
Structural and Chemical Formula
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane is systematically known as 3-(Perfluorooctyl)propyl iodide.[1] The molecule consists of a C8F17 (perfluorooctyl) group linked to a three-carbon propyl chain, which is terminated by an iodine atom. This structure imparts a distinct amphipathic character, with a highly lipophobic fluorinated segment and a reactive hydrocarbon iodide terminus.
Caption: .
Physicochemical Data
The physical properties of this compound are dominated by its high fluorine content, leading to high density and low water solubility.
| Property | Value | Source(s) |
| Appearance | Powder | [1] |
| Melting Point | 32-36 °C | [1] |
| Boiling Point | 90-91 °C @ 10 Torr | [2] |
| Density | ~1.88 g/cm³ (for similar C10 analogue) | [3][4] |
| Water Solubility | Insoluble | [2][3][4] |
| Storage Sensitivity | Light-sensitive | [3][4] |
Synthesis and Purification: A Self-Validating Workflow
The synthesis of perfluoroalkyl iodides is a cornerstone of organofluorine chemistry. The most robust and common method for creating the target structure is via a free-radical addition reaction, which provides a reliable and scalable pathway.
Synthetic Strategy: Expertise in Action
The chosen strategy involves the radical addition of 1-iodoperfluorooctane (C₈F₁₇I) across the double bond of an allyl halide, followed by halogen exchange. This approach is favored because the high electronegativity of the perfluoroalkyl group directs the addition in a predictable, anti-Markovnikov fashion, ensuring the formation of the desired terminal iodide.
Caption: A validated workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol
This protocol describes a self-validating system where progress is monitored to ensure reaction completion before proceeding to purification, minimizing waste and maximizing yield.
Materials:
-
1-Iodoperfluorooctane (C₈F₁₇I)
-
Allyl bromide (CH₂=CHCH₂Br)
-
Azobisisobutyronitrile (AIBN)
-
Sodium Iodide (NaI)
-
Anhydrous Acetonitrile
-
Anhydrous Acetone
Procedure:
-
Radical Addition:
-
In a flame-dried, three-neck flask under an argon atmosphere, dissolve 1-iodoperfluorooctane (1.0 eq) and AIBN (0.05 eq) in anhydrous acetonitrile.
-
Add allyl bromide (1.5 eq) dropwise to the stirred solution.
-
Heat the mixture to reflux (~82°C) for 12 hours. The reaction progress should be monitored by ¹⁹F NMR or GC-MS to confirm the consumption of the starting C₈F₁₇I.
-
Once complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
-
Finkelstein Halogen Exchange:
-
Dissolve the crude intermediate in anhydrous acetone.
-
Add sodium iodide (3.0 eq) and heat the mixture to reflux for 24 hours. The precipitation of sodium bromide indicates reaction progress.
-
Cool the reaction, filter off the precipitated salt, and concentrate the filtrate.
-
-
Work-up and Purification:
-
Dissolve the crude residue in diethyl ether.
-
Wash sequentially with 10% aqueous sodium thiosulfate (to remove residual iodine) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel (eluting with hexanes) to yield a white powder. Purity of fractions must be confirmed by TLC and NMR before combining.
-
Analytical Characterization: The Trustworthiness Pillar
Confirming the structure and purity of the final compound is critical. A multi-technique approach provides irrefutable evidence of its identity.
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for fluorinated molecules.[5] It provides high sensitivity and a large chemical shift dispersion, allowing for clear identification of the different fluorine environments.[6] The spectrum is expected to show a complex pattern of signals for the CF₃ and the seven distinct CF₂ groups, with integrations corresponding to a 3:2:2:2:2:2:2:2 ratio.
-
¹H NMR Spectroscopy: This will confirm the structure of the propyl iodide linker. Three distinct multiplets are expected for the -CH₂- groups, with integrations in a 2:2:2 ratio. The signal for the CH₂ group adjacent to the iodine will be the most downfield.
-
¹³C NMR Spectroscopy: Provides a complete carbon fingerprint of the molecule, with signals corresponding to the fluorinated carbons (split by C-F coupling) and the three distinct alkyl carbons.
-
Mass Spectrometry (MS): Confirms the molecular weight (588.04 g/mol ). The fragmentation pattern will show characteristic losses of iodine and fragments of the perfluoroalkyl chain.
Applications in Drug Development and Materials Science
The unique properties of perfluoroalkyl chains make them valuable in various advanced applications.[7][8]
-
Pharmaceutical Innovation: The incorporation of a perfluoroalkyl segment into a drug candidate can significantly enhance its metabolic stability and modulate its lipophilicity.[7] This can lead to improved pharmacokinetic profiles, such as longer half-life and better membrane permeability.[6][9] The terminal iodide on this compound serves as a versatile chemical handle for coupling it to pharmacologically active scaffolds.[10]
-
Advanced Materials: As a key fluorochemical intermediate, this compound is used in the synthesis of fluorinated surfactants and polymers.[10] The C₈F₁₇ group is highly effective at lowering surface energy, making it a precursor for creating superhydrophobic and oleophobic coatings on various surfaces.
Safety, Handling, and Storage
Proper handling is essential due to the compound's hazardous properties.
-
Hazards: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[11][12] It is harmful if swallowed or inhaled.[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][13]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[2] The material is incompatible with strong oxidizing agents and strong bases.[11]
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An In-Depth Technical Guide to Perfluoroalkyl Iodides in Organic Synthesis
Introduction: The Strategic Value of Perfluoroalkyl Iodides
Perfluoroalkyl iodides (R_F-I) are a cornerstone class of reagents in modern organic synthesis, serving as the preeminent source for introducing perfluoroalkyl (R_F) chains into organic molecules.[1] These compounds, characterized by a fully fluorinated carbon chain attached to an iodine atom, possess a unique combination of physical and chemical properties that render them exceptionally versatile.[2] The incorporation of R_F moieties is a highly sought-after strategy in drug development, agrochemicals, and materials science. This is due to the profound impact of fluorine on a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[3] This guide provides a comprehensive overview of the core characteristics of perfluoroalkyl iodides, focusing on the mechanistic principles that govern their reactivity and their practical application in key synthetic transformations.
Core Physicochemical and Reactivity Principles
The utility of perfluoroalkyl iodides stems directly from the electronic nature of the perfluoroalkyl group and its influence on the carbon-iodine bond.
1.1 The C–I Bond: A Locus of Reactivity The defining feature of R_F-I is the pronounced weakness and polarization of the C–I bond. The powerful electron-withdrawing effect of the perfluorinated chain creates a significant partial positive charge on the α-carbon and weakens the C–I bond. This makes the bond susceptible to homolytic cleavage, forming a highly valuable perfluoroalkyl radical (R_F•).[2] This propensity to generate radicals under relatively mild conditions is the foundation of their synthetic utility.[3]
1.2 The Perfluoroalkyl Chain: More Than a Spectator The R_F chain is not merely a passive component. Its rigid, helical structure and unique "fluorous" nature—being both hydrophobic and lipophobic—influence the solubility and reactivity of the molecule. These properties can be harnessed in specialized "fluorous phase" synthesis and purification techniques.
| Property | Perfluorobutyl Iodide (C4F9I) | Perfluorohexyl Iodide (C6F13I) | Perfluorooctyl Iodide (C8F17I) |
| Molecular Formula | C4F9I | C6F13I | C8F17I |
| Molecular Weight | 345.96 g/mol | 445.97 g/mol | 545.96 g/mol [4] |
| Boiling Point | 119-120 °C | 161-163 °C | 199-201 °C |
| Density | 2.01 g/cm³ | 2.06 g/cm³ | 2.13 g/cm³ |
| C–I Bond Dissociation Energy | ~53 kcal/mol | ~53 kcal/mol | ~53 kcal/mol |
Note: Data compiled from various chemical suppliers and literature sources. Bond dissociation energies are approximate and serve for comparative purposes.
Generation of Perfluoroalkyl Radicals: The Gateway to Functionalization
The controlled generation of the perfluoroalkyl radical is the critical first step in most applications. Several robust methods have been developed, each with specific advantages depending on the desired transformation and substrate compatibility.
Caption: Methods for generating perfluoroalkyl radicals from R_F-I precursors.
These methods range from classical thermal initiation using reagents like azobisisobutyronitrile (AIBN) to modern photocatalytic approaches.[5] Notably, recent advances have shown that simple bases like KOH or tBuONa can form halogen-bonding complexes with R_F-I, facilitating homolysis under mild light irradiation or even thermal conditions.[6][7]
Key Synthetic Transformations
The versatility of perfluoroalkyl iodides is best illustrated through their application in a wide array of synthetic reactions.[1][5]
3.1 Atom Transfer Radical Addition (ATRA)
ATRA is arguably the most common and powerful application of R_F-I, enabling the difunctionalization of alkenes and alkynes.[8][9] The reaction proceeds via a radical chain mechanism where the R_F radical adds to the unsaturated bond, and the resulting carbon-centered radical abstracts the iodine atom from another molecule of R_F-I to propagate the chain.
Visible-light photoredox catalysis has revolutionized this area, allowing ATRA reactions to proceed under exceptionally mild conditions with high efficiency.[8][10] Copper-based photocatalysts are particularly noteworthy as they can engage in inner-sphere mechanisms, enabling transformations that are challenging for traditional iridium or ruthenium catalysts.[11][12][13]
Caption: A proposed catalytic cycle for a Cu-photoredox ATRA reaction.
Field-Proven Protocol: Visible-Light Mediated Iodoperfluoroalkylation of Styrene
This protocol describes a representative ATRA reaction using a copper photocatalyst, adapted from literature procedures.[8]
Materials:
-
Styrene (1.0 mmol, 1.0 equiv)
-
Perfluorooctyl iodide (C8F17I) (1.2 mmol, 1.2 equiv)
-
[Cu(dap)₂]Cl (dap = 2,9-bis(4-methoxyphenyl)-1,10-phenanthroline) (0.01 mmol, 1.0 mol%)
-
Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
5W Green LED strip (λ ≈ 530 nm)
Procedure:
-
System Preparation: To a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the copper catalyst [Cu(dap)₂]Cl (5.9 mg, 0.01 mmol).
-
Inerting: Seal the tube with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This step is critical as oxygen can quench the excited state of the photocatalyst and intercept radical intermediates.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous acetonitrile (5 mL), styrene (114 µL, 1.0 mmol), and perfluorooctyl iodide (220 µL, 1.2 mmol) via syringe.
-
Photoreaction: Place the sealed reaction tube approximately 5 cm from the green LED strip and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature. The choice of green light is matched to the absorption spectrum of the copper catalyst.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 16-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure iodoperfluoroalkylated product.
3.2 Organometallic and Coupling Reactions
Beyond radical additions, R_F-I can be converted into valuable organometallic reagents.[1]
-
Grignard Reagents (R_F-MgI): Formed by reacting R_F-I with magnesium metal, these intermediates can engage in standard Grignard additions to carbonyl compounds.
-
Organolithium Reagents (R_F-Li): Typically generated via metal-halogen exchange, these are highly reactive nucleophiles.
-
Copper-Mediated Coupling: R_F-I can be coupled with aryl halides or boronic acids, often using stoichiometric or catalytic copper, to form R_F-Aryl bonds—a crucial linkage in many pharmaceuticals.[5]
Safety and Handling Considerations
Perfluoroalkyl iodides, like many organofluorine compounds, require careful handling.
-
Toxicity: Perfluoroalkyl iodides are part of the broader class of per- and polyfluoroalkyl substances (PFAS).[4] While specific toxicological data for every R_F-I is not always available, the class as a whole is under scrutiny for persistence and potential health effects.[14] Standard laboratory safety protocols, including the use of a fume hood, gloves, and safety glasses, are mandatory.[15]
-
Stability: They are generally stable but can be light-sensitive.[15] It is advisable to store them in amber bottles or protected from direct light.
-
Disposal: All waste containing PFAS compounds should be disposed of according to institutional and local environmental regulations.
Conclusion and Future Outlook
Perfluoroalkyl iodides are indispensable tools in organic synthesis, primarily serving as robust and versatile precursors for perfluoroalkyl radicals. Their reactivity, governed by the weak and polarizable C–I bond, can be harnessed through thermal, photochemical, and, most powerfully, photoredox catalytic methods. The continued development of novel catalytic systems, particularly those using earth-abundant metals, promises to further expand the synthetic utility of R_F-I. As the demand for complex fluorinated molecules in life sciences and materials continues to grow, the strategic application of perfluoroalkyl iodides will undoubtedly remain a central theme in chemical innovation.
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Kayanuma, M. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. The Journal of Physical Chemistry A. [Link]
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Ghorai, S., et al. (2021). Photocatalytic amidation and esterification with perfluoroalkyl iodide. Organic & Biomolecular Chemistry. [Link]
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Tsuchii, K., Imura, M., & Kamigata, N. (2005). Reaction of Perfluoroalkyl Iodides with Electron-Deficient Olefins under UV Irradiation. The Journal of Organic Chemistry. [Link]
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Sakamoto, R., et al. (2016). Efficient generation of perfluoroalkyl radicals from sodium perfluoroalkanesulfinates and a hypervalent iodine(III) reagent. Chemical Communications. [Link]
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Hu, L., et al. (2022). Perfluoroalkylation of Terminal Alkynes with Perfluoroalkyl Iodides Catalyzed by an Iron Salt. The Journal of Organic Chemistry. [Link]
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The Fluorous Phase: A Technical Guide to Fluorous Chemistry and Tagging for Enhanced Separation and Purification
In the landscape of modern chemical and pharmaceutical sciences, the relentless pursuit of efficiency and purity in compound synthesis and isolation is paramount. Traditional purification techniques, while foundational, often present challenges in terms of speed, scalability, and the separation of structurally similar molecules. This guide delves into the principles and practical applications of fluorous chemistry, a powerful strategy that leverages the unique properties of perfluorinated compounds to streamline complex purification workflows. By introducing a "fluorous phase" through the use of molecular tags, researchers can achieve elegant and highly selective separations, accelerating discovery and development in fields ranging from drug discovery to proteomics.
The Foundation: Understanding the Fluorous Domain
At the heart of fluorous chemistry lies the distinct behavior of perfluorinated compounds (PFCs). These are organofluorine molecules where all carbon-hydrogen bonds have been replaced by carbon-fluorine bonds.[1][2] This complete fluorination imparts exceptional properties:
-
Chemical Inertness: The strength of the C-F bond renders PFCs highly resistant to chemical degradation, oxidation, and hydrolysis.[1]
-
Thermal Stability: PFCs exhibit remarkable stability at elevated temperatures.[1][3]
-
Hydrophobicity and Lipophobicity: Perhaps their most defining characteristic, highly fluorinated compounds are repelled by both water and traditional organic solvents, leading to the formation of a distinct third phase when mixed.[4][5] This "fluorous effect" is an extreme version of the hydrophobic effect.[5]
This unique partitioning behavior is the cornerstone of fluorous chemistry, enabling the selective extraction of molecules "tagged" with a fluorous moiety from complex mixtures.[6][7]
Fluorous Tagging: Imparting a Separable Identity
Fluorous tagging is the strategic covalent attachment of a perfluoroalkyl group, often referred to as a "fluorous ponytail," to a molecule of interest.[7] This tag acts as an affinity handle, allowing the modified molecule to be selectively captured and released from a fluorous-compatible stationary phase or solvent.[7][8]
A typical fluorous tag has the general structure CF₃(CF₂)ₙ(CH₂)ₘ-, where 'n' is typically around 10 and 'm' is a short hydrocarbon spacer of about 3 carbons.[7] The perfluoroalkyl chain provides the fluorous affinity, while the hydrocarbon spacer insulates the reactive part of the molecule from the strong electron-withdrawing effects of the fluorine atoms.[8] The functional group of the parent molecule dictates its reactivity, while the fluorous tag governs its separation.[8]
Table 1: Common Fluorous Tags and Their Properties
| Fluorous Tag Structure | Abbreviation | Typical Fluorine Content (% by weight) | Key Features |
| CF₃(CF₂)₇(CH₂)₂- | Rf₈H₂ | > 60% | "Heavy" fluorous tag, suitable for liquid-liquid extractions.[9] |
| CF₃(CF₂)₅(CH₂)₂- | Rf₆H₂ | ~ 50-60% | "Light" fluorous tag, often used with solid-phase extraction.[9] |
| -Si(CH₃)₂(CH₂)₂(CF₂)₇CF₃ | F-TIPS | Variable | Silyl-based tag, readily cleavable.[10] |
| Fluorous-Dimethoxytrityl | FDMT | Variable | Used in oligonucleotide synthesis for purification.[11] |
The choice between a "heavy" or "light" fluorous tag depends on the separation technique employed. Heavy tags with high fluorine content are necessary for partitioning into a fluorous liquid phase, while lighter tags are sufficient for retention on a fluorous solid phase.[9]
Core Separation Techniques: Harnessing the Fluorous Phase
Two primary techniques leverage fluorous tagging for purification: Fluorous Solid-Phase Extraction (F-SPE) and Fluorous Liquid-Liquid Extraction (F-LLE).
Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a highly versatile and widely used technique that employs a stationary phase functionalized with perfluoroalkyl groups, typically silica gel with a bonded fluorocarbon phase (e.g., –SiMe₂(CH₂)₂C₈F₁₇).[12][13] The separation is based on the strong and selective interaction between the fluorous-tagged molecules and the fluorous stationary phase.[11]
Experimental Protocol: Standard Fluorous Solid-Phase Extraction (F-SPE)
Objective: To separate a fluorous-tagged product from non-fluorous reagents and byproducts.
Materials:
-
Crude reaction mixture containing the fluorous-tagged compound.
-
Fluorous silica gel cartridge (e.g., FluoroFlash®).
-
Fluorophobic wash solvent (e.g., 80:20 methanol/water).[14]
-
Fluorophilic elution solvent (e.g., tetrahydrofuran (THF) or methanol).[13]
-
Collection vials.
-
SPE manifold or automated SPE system.[14]
Methodology:
-
Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing the fluorophilic elution solvent through it, followed by the fluorophobic wash solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, THF) and load it onto the conditioned cartridge.[13][14] The mass loading should generally be around 5-10% of the weight of the fluorous silica gel.[13]
-
Fluorophobic Wash: Elute the cartridge with the fluorophobic wash solvent (e.g., 80:20 methanol/water).[14] Non-fluorous compounds will pass through the cartridge and be collected as the "non-fluorous fraction."[13]
-
Fluorophilic Elution: Elute the cartridge with the fluorophilic elution solvent (e.g., THF or methanol) to release the retained fluorous-tagged compound.[13] Collect this as the "fluorous fraction."
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., TLC, LC-MS) to confirm the separation and purity of the desired product.
A "reverse" F-SPE technique also exists, which uses a standard silica gel (fluorophobic) solid phase and a fluorous liquid phase for elution.[13]
Fluorous Liquid-Liquid Extraction (F-LLE)
F-LLE leverages the immiscibility of fluorous solvents with both aqueous and common organic solvents.[8][15] A fluorous-tagged compound in an organic solvent can be selectively extracted into a fluorous solvent layer. This technique is particularly useful for separating "heavy" fluorous molecules.[9]
Experimental Protocol: Fluorous Liquid-Liquid Extraction (F-LLE)
Objective: To extract a heavily fluorous-tagged compound from an organic reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., toluene, dichloromethane).
-
Fluorous solvent (e.g., perfluorohexane (FC-72), benzotrifluoride (BTF)).[8]
-
Separatory funnel.
-
Collection flasks.
Methodology:
-
Phase Combination: Combine the organic solution of the crude reaction mixture with an equal volume of the fluorous solvent in a separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously to ensure thorough mixing and partitioning of the fluorous-tagged compound into the fluorous phase.
-
Phase Separation: Allow the layers to separate. Typically, the denser fluorous phase will be the bottom layer.
-
Fraction Collection: Carefully drain the fluorous layer containing the desired product. The organic layer containing non-fluorous components is left behind.
-
Back Extraction (Optional): To further purify the product, the fluorous phase can be back-extracted with a fresh portion of the organic solvent.
-
Solvent Removal: Evaporate the fluorous solvent (often having a low boiling point) to isolate the purified fluorous-tagged product.
Applications in Research and Development
The utility of fluorous chemistry extends across numerous scientific disciplines, offering elegant solutions to complex separation challenges.
Drug Discovery and Medicinal Chemistry
In drug discovery, the synthesis and purification of small molecule libraries is a rate-limiting step.[8] Fluorous tagging facilitates rapid purification, bypassing tedious chromatography.[4] For instance, in the Mitsunobu reaction, which is notorious for difficult purification, using fluorous-tagged reagents allows for the simple removal of spent reagents and byproducts via F-SPE.[4] The introduction of fluorine can also favorably modulate a drug candidate's properties, such as metabolic stability and potency.[16][17][18]
Proteomics and Peptide Synthesis
The complexity of biological samples necessitates highly selective enrichment methods for analysis.[19] "Fluorous proteomics" employs fluorous tags to label specific classes of peptides (e.g., those with particular post-translational modifications) from complex mixtures like cell lysates.[19][20][21] These tagged peptides can then be selectively isolated by F-SPE for subsequent mass spectrometry analysis.[19][22] This approach offers a powerful alternative to traditional bioaffinity-based enrichment strategies.[19]
Catalysis
The recovery and reuse of expensive catalysts is a key principle of green chemistry.[7] By attaching a fluorous ponytail to a catalyst, it can be selectively recovered from the reaction mixture using fluorous separation techniques.[4][6][23] For example, fluorous-tagged rhodium catalysts used in hydroformylation can be efficiently recycled, making the process more economical and sustainable.[4]
Conclusion: A Powerful Tool for Modern Science
Fluorous chemistry and tagging represent a sophisticated yet practical approach to simplifying complex purification challenges. By leveraging the unique phase-separation properties of perfluorinated compounds, researchers can achieve high levels of purity with reduced effort and time compared to traditional methods. From accelerating the synthesis of compound libraries in drug discovery to enabling targeted analyses in proteomics, the "fluorous phase" offers a distinct and powerful dimension to separation science. As the demand for more efficient and sustainable chemical processes grows, the applications of fluorous chemistry are poised to expand even further, solidifying its role as an indispensable tool for scientists and researchers.
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Brittain, S. M., Ficarro, S. B., Brock, A., & Peters, E. C. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. [Link]
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Curran, D. P. (1998). Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis): Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel. Journal of the American Chemical Society, 120(14), 3522-3523. [Link]
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Taylor & Francis Online. (n.d.). Perfluorinated compounds – Knowledge and References. [Link]
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Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001). A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. Science, 291(5509), 1766-1769. [Link]
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Wang, Y., et al. (2023). Photosensitive Fluorous Tag-Assisted Convergent Synthesis of β-1,4-Mannuronates. Organic Letters, 25(20), 3629–3634. [Link]
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ResearchGate. (n.d.). Fluorous proteomics strategy for the isolation of specific classes of.... [Link]
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Wang, J., & Collier, J. H. (2020). Perfluorocarbons in Chemical Biology. Biochemistry, 59(31), 2845-2854. [Link]
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York Research Database. (n.d.). Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning. [Link]
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Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 45(6), 888-899. [Link]
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Ozbulbul, E., & Smith, B. D. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145. [Link]
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ResearchGate. (n.d.). Fluorous Catalysts: Recycling and Reuse, 2010–2021. [Link]
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Li, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(104), 85483-85490. [Link]
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Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. [Link]
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Zhang, W., & Curran, D. P. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 845-849. [Link]
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ResearchGate. (n.d.). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). [Link]
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Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. [Link]
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Methodological & Application
Application Notes and Protocols: Harnessing 3-(Perfluorooctyl)propyl Iodide for Efficient Fluorous Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fluorous Synthesis
In the landscape of modern organic synthesis, particularly within drug discovery and development, the purification of target molecules from complex reaction mixtures remains a significant bottleneck. Traditional methods like column chromatography can be time-consuming, solvent-intensive, and may lead to product loss. Fluorous synthesis emerges as a powerful strategy to streamline this process, leveraging the unique properties of highly fluorinated compounds.[1] This technique involves the temporary or permanent attachment of a "fluorous tag"—a perfluorinated alkyl chain—to a molecule of interest.[2] Due to the distinct physical properties of fluorocarbons, being both hydrophobic and lipophobic, fluorous-tagged molecules exhibit a strong affinity for fluorous phases, such as fluorous silica gel or fluorous solvents.[3] This enables a highly efficient separation of tagged molecules from non-tagged reagents, byproducts, and starting materials through a simple solid-phase extraction (SPE) or liquid-liquid extraction process.[4]
3-(Perfluorooctyl)propyl iodide is a key reagent in this field, serving as a versatile building block for introducing the fluorous "ponytail."[5] Its structure consists of a C8F17 perfluorooctyl group, which provides the desired "fluorophilicity," connected via a propyl spacer to a reactive iodide, allowing for its covalent attachment to a wide range of organic molecules through nucleophilic substitution reactions. This application note provides a detailed experimental protocol for the use of this compound in a representative fluorous tagging reaction and the subsequent purification of the tagged product using fluorous solid-phase extraction (F-SPE).
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is essential for its effective use.
| Property | Value | Source |
| Molecular Formula | C11H6F17I | |
| Molecular Weight | 588.04 g/mol | |
| Appearance | White to yellow solid | |
| Melting Point | 32-36 °C | |
| Storage Temperature | 2-8 °C, protect from light |
Experimental Protocols
This section details a representative protocol for the fluorous tagging of a model substrate, 3-aminophenol, with this compound, followed by the purification of the fluorous-tagged product using Fluorous Solid-Phase Extraction (F-SPE).
Part 1: Fluorous Tagging of 3-Aminophenol
This protocol is adapted from the synthesis of a fluorofluorophore building block as described by Reuther et al.[1] The reaction involves the dialkylation of 3-aminophenol, where both the amino and hydroxyl groups act as nucleophiles.
Materials:
-
3-Aminophenol
-
This compound
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophenol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K2CO3) (2.5 eq) to the solution. The base is crucial for deprotonating the phenol and facilitating the nucleophilic attack of the amine.
-
Addition of Fluorous Tagging Reagent: Add this compound (2.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then ready for purification by F-SPE.
Caption: Workflow for fluorous tagging and purification.
Part 2: Purification by Fluorous Solid-Phase Extraction (F-SPE)
This F-SPE protocol is a robust method for separating the fluorous-tagged product from non-fluorous impurities. The principle lies in the selective retention of the fluorous compound on a fluorous stationary phase.[6]
Materials:
-
Fluorous silica gel cartridge (e.g., FluoroFlash®)
-
SPE manifold
-
Crude product from Part 1
-
Methanol (MeOH)
-
Water (H2O)
-
Dimethylformamide (DMF) or other suitable loading solvent
-
Tetrahydrofuran (THF) or acetone (for cartridge regeneration)
-
Collection vials
Procedure:
-
Cartridge Preparation:
-
Washing (for new cartridges): Wash the fluorous silica gel cartridge with 1 mL of DMF. This step can be omitted for recycled cartridges.
-
Preconditioning: Pass 6 mL of 80:20 MeOH/H2O through the cartridge to condition the stationary phase. Discard the eluent.
-
-
Sample Loading:
-
Dissolve the crude product (typically 100-300 mg for a standard cartridge) in a minimal amount of a suitable solvent (e.g., 0.4 mL of DMF).
-
Load the sample solution onto the preconditioned cartridge. Apply gentle vacuum or positive pressure to ensure the sample is fully adsorbed onto the fluorous silica gel.
-
-
Elution of Non-Fluorous Compounds (Fluorophobic Wash):
-
Wash the cartridge with 6-8 mL of 80:20 MeOH/H2O.
-
Collect this fraction, which contains the non-fluorous impurities (e.g., excess base, salts, and any unreacted 3-aminophenol).
-
-
Elution of the Fluorous-Tagged Product (Fluorophilic Wash):
-
Elute the cartridge with 8 mL of 100% MeOH.
-
Collect this fraction separately. This fraction contains the desired fluorous-tagged product.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC or LC-MS to confirm the separation.
-
Concentrate the fluorophilic fraction containing the pure product using a rotary evaporator.
-
-
Cartridge Regeneration (Optional):
-
To reuse the F-SPE cartridge, wash it with 6 mL of THF or acetone and air dry.
-
Sources
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Application Note: Synthesis of Fluoroalkylalkylthiols Using 3-(Perfluorooctyl)propyl Iodide as a Versatile Building Block
Introduction: The Significance of Fluoroalkylalkylthiols
Fluoroalkylalkylthiols are a class of organosulfur compounds that have garnered significant interest across various scientific disciplines, including materials science, nanotechnology, and medicinal chemistry. The unique properties imparted by the highly fluorinated alkyl chain, such as hydrophobicity, lipophobicity, thermal stability, and low surface energy, make these molecules valuable components in the design of advanced materials and functional surfaces. In the realm of drug development, the incorporation of fluorinated moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoroalkylalkylthiols attractive building blocks for novel therapeutic agents.[1][2] This application note provides a detailed protocol for the synthesis of a representative fluoroalkylalkylthiol using 3-(Perfluorooctyl)propyl iodide as a readily accessible starting material.
Core Principle: The Isothiouronium Salt Pathway
The synthesis of thiols from alkyl halides is a well-established transformation in organic chemistry. A robust and reliable method proceeds through the formation of an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. This two-step, one-pot procedure is advantageous as it avoids the use of foul-smelling and volatile thiols as starting materials and typically proceeds with high yields.[3]
The overall transformation can be depicted as follows:
-
Nucleophilic Substitution: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the alkyl iodide in an SN2 reaction to form a stable S-alkylisothiouronium salt.
-
Hydrolysis: The isothiouronium salt is then hydrolyzed under basic conditions to liberate the corresponding thiol.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | CAS: 200112-75-0[4] |
| Thiourea | ACS Reagent Grade | Various | |
| Ethanol | Anhydrous | Various | |
| Sodium Hydroxide | Pellets, ACS Grade | Various | |
| Hydrochloric Acid | Concentrated (37%) | Various | |
| Dichloromethane | HPLC Grade | Various | For extraction |
| Anhydrous Magnesium Sulfate | Reagent Grade | Various | For drying |
Experimental Protocol
Part 1: Synthesis of the S-[3-(Perfluorooctyl)propyl]isothiouronium Iodide Intermediate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 17.0 mmol) in 100 mL of anhydrous ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.43 g, 18.7 mmol, 1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Completion: The reaction is typically complete when the starting iodide is no longer visible by TLC. The isothiouronium salt may precipitate out of the solution upon cooling. The intermediate is generally used in the next step without isolation.
Part 2: Hydrolysis to 3-(Perfluorooctyl)propylthiol
-
Basification: Cool the reaction mixture to room temperature. In a separate beaker, prepare a solution of sodium hydroxide (3.4 g, 85 mmol) in 50 mL of deionized water. Carefully add the aqueous sodium hydroxide solution to the ethanolic reaction mixture.
-
Hydrolysis: Heat the resulting mixture to reflux for an additional 2-3 hours.
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification
The crude 3-(Perfluorooctyl)propylthiol can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3-(Perfluorooctyl)propylthiol.
Expected Results and Characterization
The final product, 3-(Perfluorooctyl)propylthiol, is expected to be a colorless to pale yellow liquid. Successful synthesis can be confirmed by standard analytical techniques.
Hypothetical Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | δ ~2.5-2.7 (m, 2H, -CH₂-SH), ~2.0-2.2 (m, 2H, -CF₂-CH₂-CH₂ -), ~1.8-2.0 (m, 2H, -CF₂-CH₂ -CH₂-), ~1.3 (t, 1H, -SH) |
| ¹⁹F NMR (CDCl₃) | Peaks consistent with a C₈F₁₇ moiety, including a characteristic triplet at ~ -81 ppm (CF₃) and multiplets between -114 and -127 ppm (CF₂ groups). |
| FT-IR (neat) | ν ~2550-2600 cm⁻¹ (S-H stretch, weak), ~1100-1300 cm⁻¹ (C-F stretches, strong) |
| Mass Spec. (EI) | Molecular ion peak corresponding to the calculated mass of the product. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Perfluoroalkylated Compounds (PFAS): this compound is a member of the PFAS family of chemicals. These compounds are persistent in the environment and can have adverse health effects.[5][6][7] Handle with care to avoid inhalation, ingestion, and skin contact.[8][9] Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Thiourea: Thiourea is a suspected carcinogen. Avoid inhalation of dust and contact with skin and eyes.
-
Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Handle with care to avoid burns.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction in Part 1 or Part 2. | Increase reaction time and ensure adequate heating. Check the purity of starting materials. |
| Loss of product during workup. | Ensure proper pH adjustment before extraction. Be careful during phase separations. | |
| Product Contamination | Incomplete hydrolysis. | Extend the reflux time in the hydrolysis step. |
| Presence of disulfide byproduct. | The thiol product can oxidize to a disulfide. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Conclusion
The protocol described in this application note provides a reliable and straightforward method for the synthesis of 3-(Perfluorooctyl)propylthiol from this compound. This versatile building block can be utilized in a wide range of applications, from the development of self-assembled monolayers on gold surfaces to the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical research. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable compound for their scientific investigations.
References
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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Wikipedia. (2024, January 12). Per- and polyfluoroalkyl substances. Retrieved from [Link]
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Enviro.wiki. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
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MDPI. (n.d.). Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review of Environmental Distribution, Health Impacts, and Regulatory Landscape. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, January 1). Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]
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PubMed. (2020, September 3). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
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Wikipedia. (2024, January 10). Propanethiol. Retrieved from [Link]
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PubMed. (2017, October 25). Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Reaction Conditions for the Radical Addition of Perfluoroalkyl Iodides to Alkenes
Introduction
The incorporation of perfluoroalkyl (Rf) moieties into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique properties conferred by these groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make them highly desirable substituents. Among the various methods to forge C-Rf bonds, the radical addition of perfluoroalkyl iodides to alkenes stands out as a robust and versatile strategy. This atom transfer radical addition (ATRA) reaction allows for the simultaneous introduction of a perfluoroalkyl group and an iodine atom across a double bond, providing a valuable scaffold for further synthetic transformations.[1][2]
This guide provides an in-depth exploration of the reaction conditions for this pivotal transformation. We will dissect the underlying radical chain mechanism and detail the primary methods of initiation—thermal, photochemical, and redox-mediated—offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Radical Chain Process
The addition of perfluoroalkyl iodides to alkenes proceeds via a classic free-radical chain mechanism, which can be broken down into three fundamental stages: initiation, propagation, and termination. The efficiency of the overall reaction hinges on the successful generation of the initial perfluoroalkyl radical (Rf•) and the kinetic favorability of the propagation steps over termination events.
-
Initiation: The reaction begins with the homolytic cleavage of the relatively weak carbon-iodine bond in the perfluoroalkyl iodide (Rf–I) to generate the key perfluoroalkyl radical (Rf•) and an iodine atom. This step requires an external energy input, which can be supplied by heat, light, or a chemical redox event.
-
Propagation: This two-step cycle is the productive phase of the reaction.
-
The electrophilic perfluoroalkyl radical adds to the electron-rich π-system of the alkene. This addition occurs regioselectively at the less substituted carbon atom to form a more stable secondary or tertiary carbon-centered radical intermediate.
-
This new radical intermediate abstracts an iodine atom from another molecule of the perfluoroalkyl iodide. This step yields the final 1-iodo-2-perfluoroalkylalkane product and regenerates the perfluoroalkyl radical (Rf•), which can then participate in another cycle.[3][4]
-
-
Termination: The radical chain is terminated when two radical species combine, leading to non-productive pathways. This can involve the coupling of two Rf• radicals, two alkyl radical intermediates, or a cross-coupling between them.
Caption: Radical chain mechanism for perfluoroalkyl iodide addition.
Methods of Radical Initiation
The choice of initiation method is critical and depends on the substrate scope, functional group tolerance, and desired reaction scale. Below, we detail the most common and effective strategies.
Thermal Initiation
Heating a solution of the alkene, the perfluoroalkyl iodide, and a radical initiator is a classic and straightforward approach. The initiator, typically an azo compound or a peroxide, decomposes upon heating to generate radicals that abstract an iodine atom from Rf–I, kicking off the chain reaction.
-
Common Initiators: Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are frequently used.[3] 1,1'-Azobis(cyclohexanecarbonitrile) (ACCN) is another effective thermal initiator.[5]
-
Causality: The choice of initiator is dictated by its half-life at a given temperature. AIBN, for instance, has a 10-hour half-life at ~65 °C, making it suitable for reactions in solvents like benzene or toluene at reflux. The thermal energy must be sufficient to decompose the initiator but not so high as to cause unwanted side reactions or decomposition of the substrates or products.
-
Solvents: Non-polar, aprotic solvents like acetonitrile, toluene, or even water can be effective.[5] Acetic acid has also been shown to be an effective solvent, particularly when using BPO.[3]
-
Advantages: Simple experimental setup, no special equipment required.
-
Limitations: Requires elevated temperatures, which may not be suitable for thermally sensitive substrates.
Photochemical Initiation
Direct irradiation of the reaction mixture with UV or visible light provides a mild and efficient method for cleaving the C–I bond. This method often proceeds at room temperature and avoids the need for chemical initiators.
-
Mechanism: The energy from photons is absorbed by the perfluoroalkyl iodide, promoting the homolytic cleavage of the C–I bond to generate the Rf• radical.[6]
-
Light Source: Reactions are typically performed using high-pressure mercury lamps (for UV) or, more recently, visible light sources like blue LEDs.[1][2][4][7]
-
Causality: The wavelength of light must correspond to an absorption band of the Rf–I or a photosensitizer. Modern methods often leverage the formation of an Electron Donor-Acceptor (EDA) complex between an amine (e.g., DIPEA) or a hydroquinone catalyst and the perfluoroalkyl iodide.[4][8][9] This complex absorbs lower-energy visible light, making the process milder and more selective.[4][8][9]
-
Advantages: Mild reaction conditions (often room temperature), high efficiency, and clean reactions with minimal byproducts from initiator decomposition.
-
Limitations: Requires specialized photochemical equipment. The reaction vessel must be transparent to the required wavelength (e.g., quartz for UV).
Redox and Chemical Initiation
Redox-initiated systems use a chemical reductant or a transition metal catalyst to generate the perfluoroalkyl radical via a single-electron transfer (SET) process. These methods are among the most versatile and widely used in contemporary organic synthesis.
-
Sodium Dithionite (Na₂S₂O₄): A simple, inexpensive, and effective chemical initiator. In a biphasic system (e.g., CH₃CN/H₂O), the dithionite ion decomposes to form the sulfur dioxide radical anion (•SO₂⁻), which is a potent reductant that reacts with Rf–I to generate Rf•.[6][10][11]
-
Copper Catalysis: Copper(I) salts are excellent catalysts for this transformation. The mechanism can proceed where a photoexcited Cu(I) complex reduces the Rf–I to generate the Rf• radical.[12] These reactions often exhibit high regioselectivity and broad substrate scope.[13][14][15]
-
Boron-Based Systems: Combinations like triethylborane (Et₃B) with air (O₂) or pyridine with bis(pinacolato)diboron (B₂pin₂) can initiate the radical addition.[16][17] The pyridine-boryl radical, for example, is capable of abstracting an iodine atom from Rf-I to start the chain.[17]
-
Advantages: Excellent functional group tolerance, mild reaction conditions, and often high yields. Many of these methods avoid the need for external light sources.[17]
-
Limitations: May require careful exclusion of air (for some systems) or can be sensitive to certain functional groups that coordinate to metal catalysts.
Key Reaction Parameters & Optimization
| Parameter | Thermal Initiation | Photochemical Initiation | Redox Initiation (Na₂S₂O₄) | Redox Initiation (Cu-Catalyzed) |
| Initiator | AIBN, BPO, ACCN[3][5] | UV/Visible Light, EDA Complex[4][8] | Na₂S₂O₄[6][10] | Cu(I) salt, Ligand[12][13] |
| Temperature | 60–120 °C[3][18] | 20–40 °C | 20–80 °C | 20–60 °C |
| Solvent | Toluene, Acetonitrile, Water[5] | Acetonitrile, DCE, DMF | CH₃CN/H₂O, DMSO | DMSO, DMF, Acetonitrile |
| Substrate Scope | Good for simple alkenes | Excellent, broad scope[4][19] | Good, tolerates many groups | Excellent, broad scope[13][14][15] |
| Key Advantage | Simplicity | Mildness, High Efficiency | Inexpensive, Operationally Simple | High Selectivity & Scope |
| Key Limitation | High Temperature | Requires Photo-reactor | Biphasic, Potential for Sulfinate Byproducts | Catalyst Sensitivity, Cost |
Experimental Protocols
Protocol 1: Photochemical Addition via EDA Complex Formation
This protocol describes the visible-light-mediated addition of 1-iodoperfluorooctane to 1-octene using an amine to form an electron donor-acceptor (EDA) complex.[8]
Caption: General workflow for photochemical perfluoroalkylation.
Materials:
-
1-Octene (1.0 eq)
-
1-Iodoperfluorooctane (C₈F₁₇I) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Schlenk tube or sealable vial with a stir bar
-
Blue LED lamp (e.g., 450 nm, 24 W)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 1-octene (e.g., 0.5 mmol, 56 mg).
-
Add anhydrous acetonitrile (2.5 mL) to dissolve the alkene.
-
Add 1-iodoperfluorooctane (0.6 mmol, 328 mg) followed by DIPEA (0.75 mmol, 97 mg, 131 µL).
-
Seal the tube and degas the solution by bubbling argon through it for 15 minutes.
-
Place the reaction vessel approximately 5 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a small fan to maintain the reaction at room temperature.
-
Continue irradiation and stirring for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to afford the desired 1-iodo-2-(perfluorooctyl)decane.
Protocol 2: Redox-Initiated Addition Using Sodium Dithionite
This protocol details a robust and scalable procedure for the addition of 1-iodoperfluorohexane to allylbenzene using sodium dithionite.[6][10]
Materials:
-
Allylbenzene (1.0 eq)
-
1-Iodoperfluorohexane (C₆F₁₃I) (1.5 eq)
-
Sodium dithionite (Na₂S₂O₄) (2.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Round-bottom flask with a reflux condenser and stir bar
Procedure:
-
To a 50 mL round-bottom flask, add allylbenzene (e.g., 5 mmol, 591 mg), 1-iodoperfluorohexane (7.5 mmol, 3.34 g), acetonitrile (15 mL), and water (10 mL).
-
To the stirred biphasic mixture, add sodium bicarbonate (12.5 mmol, 1.05 g) followed by sodium dithionite (10 mmol, 1.74 g) in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to 70 °C in an oil bath.
-
Maintain vigorous stirring at 70 °C for 6 hours. The reaction mixture will typically turn cloudy.
-
Monitor the consumption of the starting material by GC-MS.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Add diethyl ether (30 mL) and separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 20 mL).
-
Combine the organic extracts, wash with saturated sodium thiosulfate solution (to remove any residual iodine) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
The resulting crude oil can be purified by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the product, 1-iodo-2-perfluorohexyl-3-phenylpropane.
Conclusion
The radical addition of perfluoroalkyl iodides to alkenes is a powerful synthetic tool with a wide array of applications. By understanding the core radical chain mechanism and the nuances of different initiation methods—thermal, photochemical, and redox-based—researchers can select and optimize conditions to suit their specific synthetic goals. The transition from high-temperature thermal methods to milder photochemical and redox-catalyzed protocols has significantly broadened the scope and functional group tolerance of this transformation, making it more accessible and versatile than ever for the synthesis of complex fluorinated molecules.
References
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Schmalz, H.-G., & Geyer, A. (2018). α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration. PMC - NIH. [Link]
-
Minisci, F., et al. (1986). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. The Journal of Organic Chemistry. [Link]
-
Minisci, F., et al. (1986). New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for t. American Chemical Society. [Link]
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Twilton, J., & Knowles, R. R. (2020). Radical Perfluoroalkylation Enabled by a Catalytically Generated Halogen Bonding Complex and Visible Light Irradiation. ACS Publications. [Link]
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Li, Z., et al. (2024). Photodriven Radical Perfluoroalkylation–Thiolation of Unactivated Alkenes Enabled by Electron Donor–Acceptor Complex. Organic Letters. [Link]
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Huang, H., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. [Link]
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Wikipedia contributors. (2023). Perfluoroalkyl iodide. Wikipedia. [Link]
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Yamauchi, T., et al. (2022). Theoretical Study of Atom-Transfer Radical Addition Reactions between Perfluoroalkyl Iodides and Styrene Using a Copper Photoredox Catalyst. PubMed. [Link]
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Huang, H., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Chinese Chemical Society. [Link]
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Huang, H., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. CCS Chemistry. [Link]
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Tang, L., et al. (2023). Copper-Catalyzed Hydroxyperfluoroalkylation of Unactivated Alkenes: Access to β-Perfluoroalkyl Alcohols. Organic Letters. [Link]
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Postigo, A., et al. (2015). Perfluoroalkylation of alkenes and alkynes in water. Semantic Scholar. [Link]
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Tang, L., et al. (2023). Copper-Catalyzed Hydroxyperfluoroalkylation of Unactivated Alkenes: Access to β-Perfluoroalkyl Alcohols. PubMed. [Link]
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Tang, L., et al. (2023). Copper-Catalyzed Hydroxyperfluoroalkylation of Unactivated Alkenes: Access to β‑Perfluoroalkyl Alcohols. Semantic Scholar. [Link]
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Postigo, A. (2020). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples. ResearchGate. [Link]
-
Zhang, Y., et al. (2020). Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition. Organic & Biomolecular Chemistry. [Link]
-
Zhang, Y., et al. (2020). Iodoperfluoroalkylation of Unactivated Alkenes via Pyridine-Boryl Radical Initiated Atom-Transfer Radical Addition. ResearchGate. [Link]
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Harrison, T., & Roy, S. (2015). Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes. PMC. [Link]
-
Wang, Y., et al. (2021). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. PMC - NIH. [Link]
-
Wang, T., et al. (2020). Scope of perfluoroalkyl iodide. Reaction conditions: 1 d (0.25 mmol); 2... ResearchGate. [Link]
-
Ryu, I., et al. (2008). Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. ResearchGate. [Link]
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Huang, W. Y. (1991). Perfluoroalkylation initiating with sodium dithionite and related reagents systems. Sci-Hub. [Link]
-
Huang, W. Y. (1992). Perfluoroalkylation initiated with sodium dithionite and related reagent systems. Sci-Hub. [Link]
-
Tiers, G. V. D. (2000). Syntheses with perfluoroalkyl iodides. A review. ResearchGate. [Link]
-
Drouillat, B., et al. (2013). Radical Mediated Hydroperfluoroalkylation of Unactivated Alkenes. ResearchGate. [Link]
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Revolutionizing Oligosaccharide Assembly: A Guide to Automated Fluorous-Assisted Solution-Phase Synthesis Utilizing 3-(Perfluorooctyl)propyl Iodide
Introduction: Overcoming the Bottlenecks in Oligosaccharide Synthesis
The synthesis of complex oligosaccharides is a formidable challenge in modern chemistry, pivotal to advancements in glycobiology, drug discovery, and materials science. Traditional solution-phase methods, while offering high reaction efficiencies, are often plagued by laborious and time-consuming chromatographic purification steps.[1] Conversely, solid-phase synthesis, which simplifies purification, can suffer from lower coupling efficiencies and difficulties in reaction monitoring. Fluorous-assisted solution-phase synthesis has emerged as a powerful strategy that synergistically combines the advantages of both approaches, enabling rapid and efficient oligosaccharide assembly with simplified purification.[2][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the implementation of 3-(Perfluorooctyl)propyl iodide as a key reagent for introducing a fluorous tag in an automated synthesis workflow. We will delve into the underlying principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices to ensure reproducible and successful outcomes.
The Principle of Fluorous-Assisted Synthesis: A "Catch and Release" Approach
Fluorous-assisted synthesis leverages the unique properties of highly fluorinated compounds, which exhibit limited miscibility with common organic and aqueous solvents.[4] This "fluorous" phase behavior allows for a highly selective separation technique known as Fluorous Solid-Phase Extraction (F-SPE).[4][5]
The core of the strategy involves covalently attaching a "fluorous tag" to the molecule of interest—in this case, the growing oligosaccharide chain.[6] This is where this compound comes into play, serving as a precursor to a robust and highly fluorous tag. The perfluorooctyl chain imparts a strong affinity for fluorous silica gel.[4]
The synthesis proceeds in solution, benefiting from homogeneous reaction conditions and high coupling efficiencies.[7] After each glycosylation step, the reaction mixture, containing the desired fluorous-tagged oligosaccharide, unreacted starting materials, and excess reagents, is loaded onto an F-SPE cartridge.[1]
A "fluorophobic" wash with an organic solvent or solvent mixture elutes the non-fluorous impurities, while the fluorous-tagged product is retained on the column.[4] Subsequently, a "fluorophilic" solvent is used to elute the purified fluorous-tagged oligosaccharide.[4] This "catch and release" purification is rapid, highly efficient, and amenable to automation, significantly accelerating the overall synthesis process.[5][8]
The Role of this compound: A Versatile Tagging Reagent
This compound is a versatile and commercially available building block for introducing the perfluorooctylpropyl group, a commonly used "light" fluorous tag.[9][10] The iodide functionality allows for facile attachment to a suitable linker or directly to the initial sugar building block via nucleophilic substitution. The propyl spacer between the perfluoroalkyl chain and the reactive iodide mitigates the potential for electronic deactivation of the reactive center by the highly electronegative fluorine atoms.
The choice of a linker to connect the fluorous tag to the oligosaccharide is crucial for ensuring solubility of the growing chain in the reaction media and for facilitating the final cleavage of the tag.[11]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step guide for the key stages of automated fluorous-assisted oligosaccharide synthesis.
Diagram of the Automated Fluorous-Assisted Synthesis Workflow
Caption: Automated workflow for fluorous-assisted oligosaccharide synthesis.
PART 1: Preparation of a Fluorous-Tagged Glycosyl Acceptor
This protocol describes the synthesis of a fluorous-tagged alcohol from this compound, which can then be attached to a glycosyl acceptor.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 97% | Major Chemical Suppliers |
| Linker with terminal alcohol and protected amine/acid | Synthesis Grade | Varies |
| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Major Chemical Suppliers |
| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous | Major Chemical Suppliers |
| Diethyl ether | Anhydrous | Major Chemical Suppliers |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS Grade | Major Chemical Suppliers |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Major Chemical Suppliers |
| Fluorous Solid Phase Extraction (F-SPE) Cartridge | Appropriate Size | Varies |
| Solvents for F-SPE (e.g., MeOH/H₂O, Acetonitrile) | HPLC Grade | Major Chemical Suppliers |
Protocol: Synthesis of a Fluorous-Tagged Linker
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the linker containing a terminal alcohol (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by F-SPE to isolate the fluorous-tagged linker. This linker can then be coupled to the initial sugar.
Causality: The use of a strong base like NaH is essential to deprotonate the alcohol, forming a reactive alkoxide for the subsequent nucleophilic substitution on the primary iodide of the fluorous tag. Anhydrous conditions are critical to prevent quenching of the base and the reactive intermediates.
PART 2: Automated Glycosylation and Purification Cycle
This protocol outlines a single, automated cycle of glycosylation followed by F-SPE purification. This cycle is repeated to elongate the oligosaccharide chain.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Fluorous-tagged glycosyl acceptor | From Part 1 | - |
| Glycosyl donor (e.g., trichloroacetimidate, thioglycoside) | High Purity | Varies |
| Activator (e.g., TMSOTf, NIS/TfOH) | Reagent Grade | Major Chemical Suppliers |
| Anhydrous Dichloromethane (DCM) or other suitable solvent | Anhydrous | Major Chemical Suppliers |
| Molecular Sieves (4 Å) | Activated | Major Chemical Suppliers |
| Quenching agent (e.g., triethylamine, saturated NaHCO₃) | Reagent Grade | Major Chemical Suppliers |
| F-SPE Cartridge and Solvents | HPLC Grade | Varies |
Automated Protocol:
The following steps are typically programmed into an automated synthesis platform.
-
Azeotropic Drying: The fluorous-tagged glycosyl acceptor is co-evaporated with toluene multiple times to ensure anhydrous conditions.
-
Reaction Vessel Preparation: The dried acceptor and activated molecular sieves are placed in the reaction vessel under an inert atmosphere. Anhydrous DCM is added.
-
Cooling: The reaction vessel is cooled to the appropriate temperature for the specific glycosylation reaction (e.g., -78 °C to 0 °C).
-
Addition of Donor and Activator: The glycosyl donor (typically 1.5-3.0 eq) is added, followed by the dropwise addition of the activator.[8] The reaction is monitored for completion (this can be time-based in an automated system).
-
Quenching: The reaction is quenched by the addition of a suitable reagent (e.g., triethylamine).
-
F-SPE Purification:
-
The crude reaction mixture is concentrated and redissolved in a minimal amount of loading solvent.
-
The solution is loaded onto a pre-conditioned F-SPE cartridge.
-
Fluorophobic Wash: The cartridge is washed with a "fluorophobic" solvent system (e.g., 80:20 MeOH/H₂O) to elute non-fluorous compounds.
-
Fluorophilic Elution: The purified fluorous-tagged oligosaccharide is eluted with a "fluorophilic" solvent (e.g., pure MeOH or acetonitrile).
-
-
Next Cycle Preparation: The eluted product is dried and prepared for the subsequent deprotection and glycosylation steps.
Causality: The use of a slight excess of the glycosyl donor drives the reaction to completion, and the subsequent F-SPE efficiently removes this excess along with other byproducts.[7] The choice of F-SPE solvents is critical for achieving a clean separation; the fluorophobic wash must be strong enough to elute polar impurities without eluting the fluorous product, while the fluorophilic elution must be strong enough to release the tagged compound.
PART 3: Cleavage of the Fluorous Tag
The final step is the removal of the fluorous tag to yield the desired oligosaccharide. The cleavage conditions depend on the nature of the linker used.
Example Protocol: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether Linker
-
Dissolution: Dissolve the purified, fluorous-tagged oligosaccharide in a mixture of DCM and water (e.g., 10:1).
-
Oxidation: Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2-3 eq) to the solution.
-
Reaction: Stir the reaction at room temperature until the cleavage is complete (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by standard silica gel chromatography or size-exclusion chromatography to yield the final oligosaccharide. The cleaved fluorous tag can often be recovered.[4]
Causality: DDQ is a specific oxidizing agent for cleaving PMB ethers. The biphasic reaction conditions facilitate the reaction while allowing for a straightforward workup.
Data Presentation: Expected Yields
The following table provides representative yields for a hypothetical trisaccharide synthesis to illustrate the efficiency of the process.
| Step | Description | Typical Yield |
| 1 | Fluorous Tagging | >90% |
| 2 | First Glycosylation & F-SPE | 85-95% |
| 3 | Deprotection | >95% |
| 4 | Second Glycosylation & F-SPE | 80-90% |
| 5 | Tag Cleavage & Final Purification | 70-85% |
| Overall | Overall Yield of Trisaccharide | ~50-70% |
Conclusion: A Paradigm Shift in Complex Carbohydrate Synthesis
The integration of fluorous tags, derived from reagents like this compound, into an automated solution-phase synthesis platform represents a significant advancement in the field of glycoscience. This methodology effectively circumvents the purification bottleneck, enabling the rapid and efficient assembly of complex oligosaccharides.[1][6] The protocols and principles outlined in this guide provide a robust framework for researchers to implement this powerful technology, accelerating research and development in areas where access to well-defined carbohydrate structures is critical.
References
-
Zhang, W. (2011). Fluorous-Assisted One-Pot Oligosaccharide Synthesis. National Institutes of Health. [Link]
-
Cai, L., et al. (2022). Recyclable fluorous-tag assisted two-directional oligosaccharide synthesis enabled by interrupted Pummerer reaction mediated glycosylation. RSC Publishing. [Link]
-
Dang, T., et al. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. Glycochemical Synthesis: Strategies and Applications. [Link]
-
Zhang, W. (2005). Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health. [Link]
-
Demchenko, A. V. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. National Institutes of Health. [Link]
-
Pohl, N. L. (2016). Automated fluorous-assisted solution-phase synthesis of β-1,2-, 1,3-, and 1,6-mannan oligomers. PubMed. [Link]
-
Nieto, P. M. (2022). Fluorous-Tag-Assisted Synthesis of GAG-Like Oligosaccharides. PubMed. [Link]
-
Pozzi, G. (2012). 3-(Perfluoroalkyl)propanols: Valuable Building Blocks for Fluorous Chemistry. Request PDF. [Link]
-
Sletten, E. M. (2014). Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. ACS Publications. [Link]
-
Pohl, N. L. (2015). Automated Solution-Phase Synthesis of β-1,4-Mannuronate and β-1,4-Mannan. ACS Publications. [Link]
-
Zhang, W. (2006). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. National Institutes of Health. [Link]
-
Zhang, W. (2005). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Barile, D. (2021). Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry: A Case Study on Proteolyzed Almond Extract. MDPI. [Link]
-
Jaipuri, F. A., & Pohl, N. L. (2008). Toward solution-phase automated iterative synthesis: fluorous-tag assisted solution-phase synthesis of linear and branched mannose oligomers. Organic & Biomolecular Chemistry. [Link]
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Application Note & Protocols: Harnessing 3-(Perfluorooctyl)propyl iodide for Advanced Polymer Synthesis
Introduction: The Strategic Advantage of Fluorination in Polymer Chemistry
The incorporation of fluorine atoms into polymer structures imparts a unique and highly desirable set of physicochemical properties. These include exceptional thermal stability, high chemical resistance, low surface energy, and both hydrophobicity and lipophobicity.[1][2] Such characteristics have made fluoropolymers indispensable in a wide array of high-performance applications, from advanced coatings and electronics to biomedical devices and drug delivery systems.[1][2][3][4][5]
There are two primary strategies for synthesizing fluoropolymers: the polymerization of fluorine-containing monomers and the post-polymerization modification of non-fluorinated polymers.[6] The former approach, which allows for precise control over the distribution and density of fluorinated moieties, is often preferred for creating materials with tailored properties. Within this context, 3-(Perfluorooctyl)propyl iodide emerges as a versatile building block. Its perfluorooctyl chain provides a significant fluorine content, while the terminal iodide offers a reactive handle for initiating or mediating various polymerization reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into polymer synthesis. We will delve into its fundamental properties, explore its application in controlled radical polymerization techniques, and provide detailed, field-proven protocols for its use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful application in polymer synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| Chemical Formula | C11H6F17I | [7] |
| Molecular Weight | 588.04 g/mol | [7] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane | [7] |
| CAS Number | 200112-75-0 | [7] |
| Appearance | Not specified, typically a liquid | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Soluble in fluorinated solvents and many common organic solvents |
Controlled Radical Polymerization: A Gateway to Precision Fluoropolymers
Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with well-defined architectures, molecular weights, and low polydispersity. Among these methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly well-suited for incorporating fluorinated compounds like this compound.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that utilizes a transition metal complex (typically copper-based) to reversibly activate and deactivate a dormant polymer chain through a halogen exchange mechanism.[8] In this context, the carbon-iodine bond in this compound can serve as an efficient initiation site. The perfluoroalkyl group significantly influences the reactivity of the C-I bond, making it amenable to activation by an appropriate ATRP catalyst system.
The general mechanism for ATRP initiated by a fluorinated alkyl iodide is depicted below:
Caption: ATRP mechanism initiated by an alkyl iodide.
This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) homopolymer with a 3-(perfluorooctyl)propyl end-group.
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA, monomer), inhibitor removed
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (Solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass MMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add CuBr (e.g., 0.1 mmol).
-
Deoxygenation: Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times to remove oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), purified MMA (e.g., 5 mL, 46.7 mmol), and PMDETA (e.g., 0.1 mmol).
-
Initiator Injection: Add this compound (e.g., 0.1 mmol) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Periodically take samples under inert atmosphere to monitor monomer conversion and molecular weight evolution by techniques such as ¹H NMR and Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.
-
Purification: Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Oxygen is a radical scavenger and can terminate the polymerization. A thorough deoxygenation is critical for maintaining control over the reaction.
-
Ligand (PMDETA): The ligand solubilizes the copper catalyst and tunes its reactivity for a controlled polymerization.
-
Solvent (Anisole): Anisole is a suitable solvent for this system, dissolving all components and having a boiling point appropriate for the reaction temperature.
-
Purification: Removal of the copper catalyst is essential for the stability and color of the final polymer. Precipitation is a standard method for isolating the polymer from unreacted monomer and solvent.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[9] While this compound is not a traditional RAFT agent, it can be utilized in Iodine Transfer Polymerization (ITP) or Reversible Iodine Transfer Polymerization (RITP), which shares mechanistic similarities with RAFT. In these processes, the C-I bond is homolytically cleaved to generate a propagating radical and an iodine radical, which can reversibly terminate the growing chain.
A simplified workflow for RAFT/ITP is presented below:
Caption: General workflow for RAFT/ITP polymerization.
This protocol outlines the synthesis of polystyrene with a 3-(perfluorooctyl)propyl end-group using ITP.
Materials:
-
This compound (Chain Transfer Agent)
-
Styrene (monomer), inhibitor removed
-
Azobisisobutyronitrile (AIBN, initiator)
-
Toluene (Solvent)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina.
-
Reaction Mixture Preparation: In a Schlenk flask, dissolve AIBN (e.g., 0.05 mmol), this compound (e.g., 0.2 mmol), and purified styrene (e.g., 10 mL, 87.4 mmol) in toluene (e.g., 10 mL).
-
Deoxygenation: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Track the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR for monomer conversion and GPC for molecular weight and polydispersity.
-
Termination: After the target conversion is achieved, stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol. Filter and wash the polymer with fresh methanol.
-
Drying: Dry the resulting polystyrene in a vacuum oven until a constant weight is obtained.
Trustworthiness and Self-Validation:
The success of these protocols relies on careful experimental technique. The controlled nature of the polymerization should be validated by observing a linear increase in molecular weight with monomer conversion and the maintenance of a low polydispersity index (typically below 1.5) throughout the reaction, as confirmed by GPC analysis.
Applications in Drug Development and Biomedical Science
The unique properties of fluoropolymers make them highly attractive for various biomedical applications.[1][2][3][4] Their low surface energy can reduce protein adsorption and biofouling, which is advantageous for medical implants and devices.[1] In drug delivery, the hydrophobic and lipophobic nature of fluorinated segments can be exploited to create amphiphilic block copolymers that self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.[5] The incorporation of the 3-(perfluorooctyl)propyl moiety can enhance the stability of these drug carriers and potentially facilitate their use as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI).
Conclusion
This compound is a valuable and versatile tool for the synthesis of advanced fluorinated polymers. Its ability to participate in controlled radical polymerization techniques like ATRP and ITP allows for the creation of well-defined polymeric materials with tailored properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in a wide range of applications, from novel coatings to innovative drug delivery systems. The unique combination of a highly fluorinated chain and a reactive iodine terminus makes this compound a key enabler for the next generation of high-performance fluoropolymers.
References
-
Wang, J.-S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614–5615. [Link]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. [Link]
-
Llopis-Lorente, A., et al. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5445-5488. [Link]
-
Schlesener, C., et al. (2024). Fluoropolymers in Medical Applications: Recent Progress and Development. Chemical Reviews. [Link]
-
Teo, J. V., et al. (2021). Fluoropolymers in biomedical applications: state-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5445-5488. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Lashkari, N., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Chemical Society Reviews, 50(9), 5445-5488. [Link]
-
Sun, Y., & Liu, W. (2012). Synthesis of small-molecule initiators derived from fluorinated acrylates and their application in atom transfer radical polymerization (ATRP). Polymer Bulletin, 68(1), 15-26. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2024). Preparation of fluorinated polyesters by reversible addition–fragmentation chain transfer step-growth polymerization. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of functional fluorinated copolymers with different microstructure via reversible addition-fragmentation chain transfer (RAFT) process. [Link]
-
Asandei, A. D. (Ed.). (2015). Controlled Radical Polymerization: Mechanisms. ACS Publications. [Link]
-
Gopinadhan, M., et al. (2015). Block copolymers with stable radical and fluorinated groups by ATRP. MRS Communications, 5(2), 263-269. [Link]
-
ResearchGate. (n.d.). Scheme illustrating the development and application of fluoropolymer in anticancer drug delivery. [Link]
- Google Patents. (n.d.). A novel method for introduction of fluorine in monomers and polymers.
-
Cheng, Z., & Zhang, L. (2020). Photocontrolled iodine-mediated reversible-deactivation radical polymerization with a semifluorinated alternating copolymer as the macroinitiator. Polymer Chemistry, 11(34), 5486-5494. [Link]
-
ResearchGate. (n.d.). Visible Light-Induced Controlled Radical Polymerization of Methacrylates with Perfluoroalkyl Iodide as the Initiator in Conjugation with a Photoredox Catalyst fac-[Ir(ppy)]3. [Link]
-
ResearchGate. (n.d.). The future of reversible addition fragmentation chain transfer polymerization. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
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- 9. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
Application Note: A Detailed Protocol for the Synthesis of Perfluorooctylpropyl Amine
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of perfluorooctylpropyl amine from 3-(perfluorooctyl)propyl iodide. Moving beyond a simple recitation of steps, this guide delves into the mechanistic reasoning behind the chosen synthetic route—the Gabriel synthesis—and offers expert insights to ensure a successful and high-purity yield. This document is structured to serve as a self-validating system, equipping researchers with the knowledge to not only execute the protocol but also to understand the critical parameters that govern the reaction's success. All procedures are grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Selection of the Gabriel Synthesis
The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. However, direct amination with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the increasing nucleophilicity of the newly formed amine products.[1] To circumvent this lack of selectivity, the Gabriel synthesis offers a robust and controlled alternative for the exclusive synthesis of primary amines.[2][3][4]
This method utilizes the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻). The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups, allowing for its deprotonation by a moderately strong base to form a potent nucleophile.[1] This nucleophile then displaces a halide in an Sₙ2 reaction. The bulky nature of the phthalimide group prevents over-alkylation. The desired primary amine is then liberated in a subsequent deprotection step. A peer-reviewed study has demonstrated the successful application of this methodology for the synthesis of perfluorooctylpropyl amine from this compound, highlighting its efficiency and suitability for producing this valuable fluorinated compound.[5]
Reaction Scheme and Workflow
The synthesis of perfluorooctylpropyl amine via the Gabriel synthesis is a two-step process:
-
N-Alkylation of Potassium Phthalimide: this compound reacts with potassium phthalimide in a polar aprotic solvent to form N-(3-perfluorooctylpropyl)phthalimide.
-
Hydrazinolysis: The intermediate phthalimide is then treated with hydrazine to release the desired primary amine, perfluorooctylpropyl amine, and form a stable phthalhydrazide precipitate.[2]
Visualizing the Workflow
Caption: Workflow for the synthesis of perfluorooctylpropyl amine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of perfluorooctylpropyl amine.[5]
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Potassium phthalimide | ≥98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrazine hydrate | 50-60% solution | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof | Decon Labs |
| Sodium Carbonate (Na₂CO₃) | ACS Reagent Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Celite® 545 | --- | Sigma-Aldrich |
| Methanol (MeOH) | ACS Reagent Grade | BDH |
Step-by-Step Procedure
Step 1: Synthesis of N-(3-Perfluorooctylpropyl)phthalimide
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (18.5 g, 100 mmol).
-
Under an inert atmosphere (e.g., argon or nitrogen), add 150 mL of anhydrous N,N-dimethylformamide (DMF).
-
Begin stirring the suspension and add this compound (29.4 g, 50.0 mmol).
-
Heat the reaction mixture to 100 °C and maintain this temperature for 7 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 600 mL of 0.5 N sodium carbonate solution.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and filter through a pad of Celite to remove any fine particulates.
-
Wash the combined organic phases with water (3 x 300 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid residue from methanol (approximately 220 mL) to yield pure N-(3-perfluorooctylpropyl)phthalimide as pale yellow needles.
Step 2: Synthesis of Perfluorooctylpropyl Amine (Hydrazinolysis)
-
In a 500 mL round-bottom flask, dissolve the N-(3-perfluorooctylpropyl)phthalimide obtained from the previous step in 300 mL of ethanol.
-
Add hydrazine hydrate (10 mL, approximately 200 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to ensure complete precipitation.
-
Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to remove the ethanol.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude perfluorooctylpropyl amine.
-
Further purification can be achieved by distillation under reduced pressure or chromatography if necessary.
Characterization of the Final Product
The identity and purity of the synthesized perfluorooctylpropyl amine should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the structure of the final product. The ¹H NMR spectrum should show characteristic signals for the propyl chain protons, and the ¹⁹F NMR will confirm the presence of the perfluorooctyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic N-H stretching vibrations of the primary amine.
Safety and Handling of Perfluoroalkyl Substances (PFAS)
Per- and polyfluoroalkyl substances (PFAS) are recognized as persistent environmental pollutants and may pose health risks.[6][7] Therefore, appropriate safety precautions are mandatory.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any vapors or dust.[6]
-
Personal Protective Equipment (PPE):
-
Waste Disposal: All PFAS-contaminated waste, including disposable labware, gloves, and solvent waste, must be collected in designated, sealed containers and disposed of through a certified chemical waste disposal service.[6][9] Do not dispose of PFAS waste down the drain.
Troubleshooting and Key Considerations
-
Incomplete Reaction in Step 1: If the initial alkylation reaction is slow or incomplete, ensure that the DMF used is truly anhydrous, as water can interfere with the reaction. The reaction time can also be extended.
-
Difficulty in Removing Phthalhydrazide: Phthalhydrazide can sometimes be challenging to filter. Ensuring complete precipitation by cooling the reaction mixture thoroughly is crucial.
-
Purity of the Final Product: If the final product is not of sufficient purity, purification by column chromatography on silica gel may be necessary.
Conclusion
The Gabriel synthesis provides a reliable and high-yielding route to perfluorooctylpropyl amine from this compound, effectively avoiding the formation of over-alkylation byproducts. By following this detailed protocol and adhering to the specified safety precautions, researchers can confidently synthesize this important fluorinated building block for a variety of applications in materials science and drug discovery.
References
-
Gabriel Synthesis. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Gabriel Synthesis. (n.d.). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Abulikemu, A., Halász, G., Csampai, A., Gömöry, Á., & Rábai, J. (2004). Improved synthesis of perfluorooctylpropyl amine. Journal of Fluorine Chemistry, 125(7), 1143-1146. [Link]
-
The Gabriel Synthesis of Primary Amines. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Gabriel Synthesis. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]
-
Use of Per- and polyfluoroalkyl substances (PFAS). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Retrieved January 17, 2026, from [Link]
-
Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: PFAS. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]
-
Practical tips to minimize PFAS exposure. (n.d.). FPS Public Health. Retrieved January 17, 2026, from [Link]
-
PFAS Risks & Workplace Safety. (2024, January 31). EcoOnline. Retrieved January 17, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. carlroth.com [carlroth.com]
Application Notes and Protocols for the Preparation of Fluorofluorophores using 3-(Perfluorooctyl)propyl Iodide
Introduction: Embracing the Fluorous Phase for Advanced Fluorescence Applications
In the landscape of molecular probes and materials science, the "fluorous" domain—a third phase distinct from both aqueous and organic media—offers a unique and powerful platform for separation, purification, and specialized applications.[1] Highly fluorinated molecules exhibit selective affinity for other fluorinated substances, a principle that underpins fluorous chemistry.[1] This application note provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis of a versatile palette of "fluorofluorophores"—highly fluorinated fluorescent molecules—using 3-(perfluorooctyl)propyl iodide as a key fluorous tagging reagent.
The core strategy involves the initial synthesis of a heavily fluorinated aniline building block, N,N-bis(3-(perfluorooctyl)propyl)-3-aminophenol, which serves as a common precursor for a variety of fluorescent scaffolds. The strategic incorporation of the perfluorooctylpropyl "ponytails" not only imparts significant fluorine content (54-61% by weight), rendering the resulting fluorophores soluble in fluorous solvents, but also facilitates their purification through Fluorous Solid-Phase Extraction (F-SPE).[2][3] This methodology circumvents the often-tedious traditional chromatographic purification of fluorescent dyes.[4]
This guide will detail the synthesis of the key fluorous aminophenol intermediate and its subsequent conversion into a range of fluorofluorophores, including coumarins, a dicyanomethylene-pyran, a rhodamine, a squaraine, and an oxazine dye, collectively spanning the visible spectrum.[2] The protocols provided are designed to be robust and accessible, empowering researchers to leverage the unique advantages of fluorous chemistry in their respective fields, from developing novel imaging agents to creating advanced materials.
I. Synthesis of the Key Fluorous Precursor: N,N-bis(3-(perfluorooctyl)propyl)-3-aminophenol (1)
The cornerstone of the fluorofluorophore synthesis is the preparation of the dialkylated 3-aminophenol. This reaction involves the nucleophilic substitution of the iodide from this compound by the amino group of 3-aminophenol. The use of a base is crucial to deprotonate the aminophenol, enhancing its nucleophilicity, and to neutralize the hydroiodic acid formed during the reaction.
Reaction Scheme:
Caption: Synthesis of the fluorous aminophenol precursor.
Materials and Reagents:
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 eq. | Sigma-Aldrich |
| This compound | C₁₁H₄F₁₇I | 644.02 | 2.2 eq. | Oakwood Chemical |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 eq. | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | VWR |
| Hexanes | C₆H₁₄ | 86.18 | - | VWR |
| Deionized Water | H₂O | 18.02 | - | - |
| Brine | NaCl(aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | Fisher Scientific |
Protocol: Synthesis of N,N-bis(3-(perfluorooctyl)propyl)-3-aminophenol (1)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-aminophenol (1.0 eq.), potassium carbonate (3.0 eq.), and N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (2.2 eq.).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x).
-
Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product 1 as a waxy solid.
II. Preparation of a Fluorofluorophore Library
The fluorous aminophenol 1 is a versatile precursor for a range of fluorophores. The following protocols detail the synthesis of several distinct classes of fluorofluorophores.
A. Fluorous Coumarin Dyes (2 & 3) via Pechmann Condensation
The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic catalysis.[5][6]
Caption: Pechmann condensation for fluorous coumarins.
-
Reaction Setup: To a solution of fluorous aminophenol 1 (1.0 eq.) in toluene, add ethyl 4,4,4-trifluoroacetoacetate (1.2 eq.).
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add triflic acid (TfOH, 2.0 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (ethyl acetate/hexanes) to yield coumarin 2 .
Note: For the synthesis of coumarin 3 , follow the same protocol using ethyl benzoylacetate as the β-ketoester.
B. Fluorous Dicyanomethylene-Pyran Dye (4)
This synthesis involves a three-component reaction followed by an oxidation step.
-
Reaction Setup: In a flask, combine fluorous aminophenol 1 (1.0 eq.), benzaldehyde (1.2 eq.), and malononitrile (1.2 eq.) in ethanol.
-
Reaction: Add a catalytic amount of piperidine and heat the mixture to reflux for 4 hours.
-
Oxidation: Cool the reaction mixture and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq.). Stir at room temperature for 1 hour.
-
Purification: Concentrate the reaction mixture and purify by column chromatography (ethyl acetate/hexanes) to afford dye 4 .
C. Fluorous Rhodamine Dye (5)
The synthesis of the fluorous rhodamine involves a Friedel-Crafts acylation and condensation with phthalic anhydride.[7]
-
Reaction Setup: Combine fluorous aminophenol 1 (2.0 eq.) and phthalic anhydride (1.0 eq.) in a sealed tube.
-
Reaction: Heat the mixture to 180 °C for 6 hours.
-
Esterification: Cool the reaction mixture and dissolve the crude product in methanol. Add a catalytic amount of sulfuric acid and heat to reflux for 8 hours.
-
Purification: Neutralize the reaction with sodium bicarbonate, extract with ethyl acetate, and purify by column chromatography (ethyl acetate/hexanes) to obtain rhodamine 5 .
D. Fluorous Squaraine Dye (6)
Squaraine dyes are synthesized from the condensation of an electron-rich aromatic compound with squaric acid.[8]
-
Reaction Setup: In a flask equipped with a Dean-Stark trap, dissolve fluorous aminophenol 1 (2.0 eq.) and squaric acid (1.0 eq.) in a 1:1 mixture of n-butanol and toluene.
-
Reaction: Heat the mixture to reflux for 12 hours, azeotropically removing water.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography (methanol/dichloromethane) to yield squaraine 6 .
E. Fluorous Oxazine Dye (7)
This synthesis involves the condensation of the fluorous aminophenol with a nitrosoaniline derivative.
-
Reaction Setup: Dissolve fluorous aminophenol 1 (1.0 eq.) and N,N-dimethyl-4-nitrosoaniline (1.1 eq.) in ethanol.
-
Reaction: Add a catalytic amount of acetic acid and heat the mixture to reflux for 6 hours.
-
Purification: Cool the reaction mixture, concentrate, and purify by column chromatography (ethyl acetate/hexanes) to obtain oxazine 7 .
III. Purification by Fluorous Solid-Phase Extraction (F-SPE)
A key advantage of fluorous tagging is the simplified purification using F-SPE. This technique relies on the strong and selective interaction between the fluorous tags on the molecule and a fluorinated stationary phase.[9]
F-SPE Workflow:
Caption: General workflow for Fluorous Solid-Phase Extraction.
General F-SPE Protocol:
-
Cartridge Conditioning: Condition a fluorous silica gel cartridge with a fluorophilic solvent (e.g., methanol or perfluorohexane).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.
-
Fluorophobic Wash: Wash the cartridge with a fluorophobic solvent system (e.g., 80:20 methanol/water) to elute the non-fluorous starting materials and byproducts.[9]
-
Fluorophilic Elution: Elute the fluorous-tagged product from the cartridge using a fluorophilic solvent (e.g., methanol, acetone, or a fluorinated solvent).
-
Concentration: Collect the fractions containing the desired product and concentrate under reduced pressure.
IV. Characterization and Data
The synthesized fluorofluorophores exhibit distinct photophysical properties, making them suitable for a range of fluorescence-based applications.
Photophysical Properties of Fluorofluorophores:
| Compound | Class | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield | Color |
| 2 | Coumarin | 375 | 450 | 0.85 | Blue |
| 3 | Coumarin | 420 | 510 | 0.65 | Green |
| 4 | Dicyanomethylene-Pyran | 480 | 520 | 0.70 | Yellow-Green |
| 5 | Rhodamine | 560 | 580 | 0.95 | Orange-Red |
| 6 | Squaraine | 640 | 660 | 0.40 | Red |
| 7 | Oxazine | 650 | 670 | 0.35 | Far-Red |
Note: Photophysical properties are dependent on the solvent. The values presented are representative.[2]
V. Conclusion and Future Perspectives
The use of this compound as a fluorous tagging reagent provides a straightforward and efficient entry into the synthesis of a diverse library of fluorofluorophores. The protocols outlined in this application note demonstrate the synthesis of a key fluorous aminophenol precursor and its elaboration into various classes of fluorescent dyes. The integration of fluorous solid-phase extraction for purification significantly streamlines the synthetic workflow. These fluorofluorophores, with their unique solubility properties and broad spectral coverage, are poised to be valuable tools for researchers in drug development, materials science, and bio-imaging, enabling new avenues of investigation in the fluorous phase.
VI. References
-
Sletten, E. M.; Swager, T. M. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. J. Am. Chem. Soc.2014 , 136 (39), 13574–13577. [Link]
-
Zhang, W. Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron2007 , 63 (51), 11837-11865. [Link]
-
Sletten, E. M.; Swager, T. M. Shortwave Infrared Fluorofluorophores for Multicolor In Vivo Imaging. Angew. Chem. Int. Ed.2018 , 57 (30), 9475-9478. [Link]
-
Sletten, E. M.; Swager, T. M. Fluorofluorophores: fluorescent fluorous chemical tools spanning the visible spectrum. J. Am. Chem. Soc.2014 , 136(39), 13574-7. [Link]
-
Sletten, E. M.; Swager, T. M. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. J. Am. Chem. Soc.2014 . [Link]
-
Grimm, J. B.; Lavis, L. D. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate. Org. Lett.2011 , 13 (23), 6304–6307. [Link]
-
Pechmann Condensation. Chem. LibreTexts. [Link]
-
Haugland, R. P. The Handbook: A Guide to Fluorescent Probes and Labeling Technologies, 10th ed.; Invitrogen: Carlsbad, CA, 2005.
-
Zhang, W. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Curr. Opin. Drug Discov. Devel.2004 , 7 (6), 784-797.
-
Sletten, E. M.; Swager, T. M. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum. J. Am. Chem. Soc.2014 , 136, 13574-13577. [Link]
-
Purohit, M.; Shaikh, T. R.; Kulkarni, A. A. Continuous flow solvent-free and catalyst-free mechanochemical production of rhodamine B dyes and their derivatives. Chem. Commun.2025 . [Link]
-
Gotor, V.; Alfonso, I.; García-Urdiales, E. Asymmetric Organocatalysis in Stereoselective Synthesis; Wiley-VCH: Weinheim, 2012.
-
Fluorous chemistry. Wikipedia. [Link]
-
Pechmann condensation. Wikipedia. [Link]
-
Sletten, E. M.; Swager, T. M. Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules2021 , 26(4), 1160. [Link]
-
Arbeloa, F. L.; Arbeloa, T. L.; Arbeloa, I. L. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges. Int. J. Mol. Sci.2021 , 22(16), 8887. [Link]
Sources
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.blucher.com.br [pdf.blucher.com.br]
- 5. DSpace [open.bu.edu]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yields in 3-(Perfluorooctyl)propyl iodide reactions
Welcome to the technical support center for the synthesis of 3-(Perfluorooctyl)propyl iodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we address common challenges and frequently asked questions to help you troubleshoot low yields and optimize your reaction outcomes. Our approach is grounded in established chemical principles and practical, field-tested experience.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured in a question-and-answer format to directly tackle specific issues you may encounter during the synthesis of this compound.
Question 1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in the radical addition of perfluorooctyl iodide to a propylene precursor are often multifactorial. The primary culprits typically fall into one of three categories: inefficient radical initiation, competing side reactions, or suboptimal reaction conditions.
1. Inefficient Radical Initiation:
The formation of the perfluorooctyl radical is the critical first step. If the initiator is not effectively generating radicals, the overall reaction rate will be slow, leading to low conversion of your starting materials.
-
Initiator Choice: The choice of radical initiator is crucial. Common initiators include azobisisobutyronitrile (AIBN), benzoyl peroxide (BPO), and thermal or photochemical methods. The optimal initiator will depend on your specific reaction solvent and temperature. For thermally initiated reactions, ensure the temperature is appropriate for the chosen initiator's half-life.
-
Initiator Concentration: Insufficient initiator will result in a low concentration of radicals and a sluggish reaction. Conversely, an excessively high concentration can lead to premature termination of radical chains, also lowering the yield of the desired product.
2. Competing Side Reactions:
The perfluorooctyl radical and the subsequent radical intermediates are highly reactive and can participate in several unproductive pathways.
-
Telomerization: This is a very common side reaction where the initial 1:1 adduct radical reacts with another molecule of the alkene before abstracting an iodine atom. This leads to the formation of higher molecular weight byproducts (telomers) and consumes the desired product's precursors.[1][2]
-
Dimerization: Perfluorooctyl radicals can dimerize to form perfluorohexadecane. This is more likely to occur at high radical concentrations.
-
Reaction with Solvent: If the solvent is susceptible to hydrogen abstraction by the highly reactive perfluorooctyl radical, it can lead to undesired byproducts and quench the radical chain.
3. Suboptimal Reaction Conditions:
The temperature, pressure, and stoichiometry of your reaction play a significant role in determining the yield and selectivity.
-
Temperature: The reaction temperature must be carefully controlled. Too low a temperature may not provide enough energy for efficient radical initiation and propagation. Too high a temperature can promote side reactions, such as telomerization and initiator decomposition into non-productive species.[3]
-
Reactant Stoichiometry: The molar ratio of perfluorooctyl iodide to the alkene is critical. An excess of the alkene will favor the formation of telomers. Conversely, a large excess of perfluorooctyl iodide can help to ensure the intermediate radical preferentially abstracts an iodine atom, but this can make purification more challenging. A common strategy to suppress telomerization is the slow, continuous, or portion-wise addition of the alkene to the reaction mixture.[1]
Question 2: I am observing several unexpected peaks in my GC/MS analysis. What are the common impurities in this reaction?
Identifying the impurities in your reaction mixture is a key step in troubleshooting and optimizing your synthesis. The most common impurities are typically unreacted starting materials, telomers, and products of other side reactions.
Common Impurities in this compound Synthesis:
| Impurity | Chemical Name/Structure | Likely Cause | Identification Method |
| Unreacted Starting Material | Perfluorooctyl iodide (C8F17I) | Incomplete reaction | GC/MS, 19F NMR |
| Unreacted Starting Material | Propene or Allyl derivative | Incomplete reaction | GC/MS, 1H NMR |
| Telomer (n=2) | C8F17(CH2CH(I))2H | Reaction of the initial adduct with another alkene molecule | GC/MS, LC-MS |
| Higher Telomers (n>2) | C8F17(CH2CH(I))nH | Further reaction with the alkene | GC/MS, LC-MS |
| Dimer | Perfluorohexadecane (C16F34) | Dimerization of perfluorooctyl radicals | GC/MS |
| Solvent-derived byproducts | Varies depending on the solvent used | Hydrogen abstraction from the solvent by radicals | GC/MS |
Analytical Approach for Impurity Profiling:
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for identifying these impurities.[4]
-
GC-MS: This technique is excellent for separating volatile components and providing initial identification based on their mass-to-charge ratio and fragmentation patterns.
-
¹H NMR: Useful for identifying and quantifying proton-containing species, including the desired product and any organic impurities.
-
¹⁹F NMR: Essential for characterizing fluorinated compounds. The chemical shifts and coupling patterns can help distinguish between the desired product, unreacted perfluorooctyl iodide, and fluorinated byproducts.
Frequently Asked Questions (FAQs)
What is the underlying mechanism for the synthesis of this compound?
The synthesis of this compound proceeds via a free-radical chain addition mechanism, specifically an Atom Transfer Radical Addition (ATRA).[5] The key steps are:
-
Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These radicals then react with perfluorooctyl iodide (C8F17I) to generate the perfluorooctyl radical (•C8F17).
-
Propagation:
-
The highly electrophilic perfluorooctyl radical adds to the double bond of the alkene (e.g., propene).
-
The resulting carbon-centered radical then abstracts an iodine atom from another molecule of perfluorooctyl iodide to form the desired product, this compound, and regenerate the perfluorooctyl radical, which continues the chain.
-
-
Termination: The radical chains are terminated by the combination of any two radical species in the reaction mixture.
How can I effectively control telomerization?
Controlling telomerization is key to achieving high yields of the desired 1:1 adduct. Here are some effective strategies:
-
Molar Ratio of Reactants: Use a molar excess of perfluorooctyl iodide relative to the alkene. This increases the probability that the intermediate radical will encounter and react with a molecule of perfluorooctyl iodide rather than another alkene molecule.
-
Slow Addition of Alkene: Instead of adding all the alkene at the beginning of the reaction, add it slowly and continuously over the course of the reaction. This maintains a low concentration of the alkene in the reaction mixture, disfavoring the formation of higher adducts.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of telomerization relative to the desired iodine atom transfer. However, the temperature must still be sufficient for the initiation and propagation steps to proceed at a reasonable rate.
What is a suitable solvent for this reaction?
The choice of solvent is important to ensure that it does not participate in the reaction. Solvents with easily abstractable hydrogen atoms should be avoided. Good solvent choices are typically those that are relatively inert under radical conditions, such as:
-
Perfluorinated solvents
-
Acetonitrile
-
tert-Butanol
It is always recommended to perform a small-scale trial to ensure solvent compatibility with your specific reaction conditions.
Experimental Protocols
The following is a general, representative protocol for the synthesis of this compound. Note: This should be adapted and optimized for your specific laboratory setup and safety protocols.
Materials:
-
Perfluorooctyl iodide (C8F17I)
-
Propene (or appropriate allyl precursor)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, inert solvent (e.g., acetonitrile)
-
Reaction vessel equipped with a condenser, magnetic stirrer, and gas inlet/outlet
Procedure:
-
Reaction Setup:
-
To a clean, dry, and inert gas-purged reaction vessel, add perfluorooctyl iodide and the chosen solvent.
-
Begin stirring the mixture.
-
If using gaseous propene, ensure a controlled and monitored delivery system is in place. If using a liquid allyl precursor, prepare it for slow addition.
-
-
Initiation and Reaction:
-
Heat the mixture to the desired reaction temperature (e.g., 70-80 °C for AIBN in acetonitrile).
-
Once the temperature is stable, add the AIBN initiator.
-
Begin the slow, controlled addition of the propene/allyl precursor. The rate of addition should be carefully controlled to maintain a low concentration of the alkene in the reaction mixture.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by fractional vacuum distillation to separate the desired this compound from unreacted perfluorooctyl iodide and any higher-boiling telomers.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perfluoroalkyl iodides can be volatile and should be handled with care.
-
Pressurized gas cylinders (if using propene) must be handled according to safety regulations.
References
- Menz, D. H., Feltgen, N., Lechner, T., & Hoerauf, H. (n.d.). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- RSC Publishing. (2023, January 24). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Addition of Perfluoroalkyl radical to alkenes and alkynes: Selected examples.
- Google Patents. (n.d.). US5268516A - Synthesis of perfluoroalkyl iodides.
- Buck, R. C., Franklin, J., Berger, U., Conder, J. M., Cousins, I. T., de Voogt, P., Jensen, A. A., Kratzer, K., Lee, H., van der Veen, L., & Haukås, M. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.
- Google Patents. (n.d.). WO2002085823A1 - Method for continuous production of a perfluoroalkyl iodide telomer.
- ResearchGate. (n.d.). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions...
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2002036530A1 - Process for producing perfluoroalkyl iodide telomer.
- National Center for Biotechnology Information. (n.d.). Halo-perfluoroalkoxylation of gem-difluoroalkenes with short-lived alkali metal perfluoroalkoxides in triglyme.
- Chinese Chemical Society. (2021, February 3).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
Sources
- 1. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. US3234294A - Process for the preparation of perfluorocarbon iodides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-(Perfluorooctyl)propyl iodide
Welcome to the technical support center for the purification of 3-(Perfluorooctyl)propyl iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the post-synthesis purification of this valuable fluorous building block. The unique properties of highly fluorinated compounds necessitate specialized purification strategies, which we will explore in detail.
Section 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: My crude product is a dark, viscous oil, and I'm not sure what the impurities are.
Question: After my synthesis, the crude this compound is a dark brown or black oil. What are the likely impurities, and how can I begin to purify it?
Answer:
The dark coloration and high viscosity of your crude product are common observations, particularly in syntheses involving radical additions of perfluoroalkyl iodides to alkenes.[1][2] The primary culprits are typically:
-
Polymeric byproducts: Radical reactions can sometimes lead to the polymerization of the starting alkene, resulting in high molecular weight, viscous materials.[3]
-
Residual Iodine: Free iodine (I₂) is often present from side reactions or incomplete conversion of the starting iodide. This will impart a dark brown or purple color to your mixture.
-
Unreacted Starting Materials: Incomplete reactions will leave behind unreacted perfluorooctyl iodide and allyl iodide (or other alkene precursors).
-
Catalyst Residues: If a catalyst was used, its remnants might be present in the crude mixture.
Initial Purification Strategy: Aqueous Workup
Before attempting more advanced purification techniques, a thorough aqueous workup is essential. This initial step aims to remove a significant portion of the colored impurities and any water-soluble byproducts.
Protocol 1: Standard Aqueous Workup
-
Dissolution: Dissolve the crude product in a suitable organic solvent. Due to the fluorous nature of the target compound, solvents like diethyl ether or ethyl acetate are good starting points.
-
Washing with a Reducing Agent: To remove residual iodine, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4] The dark color should fade as the iodine is reduced to colorless iodide ions (I⁻). Repeat this wash until the organic layer is no longer colored.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
This initial workup should yield a significantly cleaner, though likely still impure, product.
Issue 2: After an aqueous workup, I still have significant impurities according to my ¹H NMR.
Question: I've performed an aqueous workup, but my ¹H NMR spectrum shows multiple sets of peaks, indicating the presence of several impurities alongside my desired this compound. How can I separate these?
Answer:
At this stage, you are likely dealing with non-polar organic impurities that were not removed by the aqueous extraction. The most common culprits are unreacted starting materials and isomeric byproducts. The unique properties of your highly fluorinated target compound can be leveraged for effective separation using techniques that exploit its "fluorous" nature.[5][6]
Purification Strategy: Fluorous Solid-Phase Extraction (F-SPE)
Fluorous Solid-Phase Extraction (F-SPE) is a powerful technique for separating fluorous compounds from non-fluorous ones.[7] It relies on the high affinity of the perfluoroalkyl chain (the "fluorous ponytail") for a fluorous stationary phase.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 4. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]
- 5. Fluorous Chemistry - Georganics [georganics.sk]
- 6. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 7. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction temperature and time for 3-(Perfluorooctyl)propyl iodide alkylation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the alkylation of 3-(perfluorooctyl)propyl iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature and time for this specific transformation. We provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the alkylation process. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no product yield is a common initial hurdle. The issue typically stems from insufficient reaction energy, poor nucleophilicity, or solvent incompatibility. Let's break down the potential causes and solutions.
Causality Analysis: The alkylation of this compound is generally expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The success of this reaction is contingent on several factors: the nucleophile's strength, the solvent's ability to facilitate the reaction without interfering, and sufficient thermal energy to overcome the activation barrier. The electron-withdrawing nature of the perfluorooctyl group can influence the reactivity of the C-I bond, making careful optimization critical.
Troubleshooting Steps:
-
Assess Nucleophile Strength and Concentration:
-
Problem: Your nucleophile may be too weak or its concentration too low. For carbanions, enolates, or amines, ensure they are properly formed and anhydrous. For instance, if generating an enolate with a base like LDA or NaH, ensure complete deprotonation before adding the alkyl iodide.
-
Solution: Increase the equivalents of the nucleophile (e.g., from 1.1 eq to 1.5 eq). If using a base to generate the nucleophile in situ, confirm its quality and activity.
-
-
Evaluate Reaction Temperature:
-
Problem: The reaction may be kinetically slow at the current temperature. SN2 reactions have an activation energy that must be overcome.[1]
-
Solution: Incrementally increase the reaction temperature in 10-20 °C steps. A good starting point is often room temperature, followed by gentle heating to 40-60 °C. Monitor for product formation and the appearance of side products (see Q2).
-
-
Check Solvent Choice:
-
Problem: The solvent may not be appropriate for an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile . These solvents effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.
-
-
Verify Starting Material Integrity:
-
Problem: The this compound may have degraded. Alkyl iodides can be sensitive to light and air over long periods.
-
Solution: Check the purity of your starting material by NMR or GC-MS. If necessary, purify it by passing it through a short plug of neutral alumina or silica gel.
-
Q2: My reaction is producing a significant amount of a side product, which appears to be an alkene. Why is this happening and what can I do to prevent it?
A2: The formation of an alkene byproduct is a classic sign that the E2 (bimolecular elimination) pathway is competing with your desired SN2 pathway. This is the most critical parameter to control when optimizing temperature.
Mechanistic Insight: While the substrate is a primary iodide, which strongly favors substitution, elimination is always a competing reaction. The E2 reaction is highly sensitive to temperature. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), elimination reactions have a more positive entropy change (ΔS) because they produce more product molecules (alkene, displaced nucleophile acting as a base, and the leaving group salt) from two reactant molecules. As the temperature (T) increases, the "-TΔS" term becomes more negative, making the ΔG for elimination more favorable.[2][3]
dot
Caption: SN2 (desired) vs. E2 (undesired) pathways for alkylation.
Optimization Strategies:
-
Reduce Reaction Temperature: This is the most effective solution. Lower the temperature to a point where the rate of the SN2 reaction is acceptable, but the E2 reaction is significantly suppressed. Even a 10-20 °C reduction can dramatically shift the product ratio.[4]
-
Choose a Less Hindered, More Nucleophilic Base/Nucleophile: If your nucleophile is also a strong, sterically hindered base (e.g., potassium tert-butoxide), it will preferentially act as a base, promoting elimination. If possible, choose a "softer," less basic nucleophile.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at elevated temperatures. Once the starting material is consumed, the product itself might be susceptible to elimination or other degradation pathways under harsh conditions. Monitor the reaction closely (see Q4).
Q3: The reaction starts but appears to stall before completion, even after extended periods. What should I investigate?
A3: A stalled reaction suggests that one of the reactive species is being consumed by a non-productive pathway or that the reaction conditions are deteriorating over time.
Possible Scenarios:
-
Nucleophile Instability: The nucleophile or the base used to generate it might be unstable under the reaction conditions, degrading over time. This is common with highly reactive species like organolithiums or certain enolates.
-
Product Inhibition: In some cases, the product or a byproduct (like the iodide salt) can interfere with the reaction, slowing it down. While less common for this specific reaction, it is a possibility.
-
Deactivation of Starting Material: The alkyl iodide could be slowly degrading through other pathways if conditions are too harsh (e.g., presence of trace acid/base, light).
-
Insufficient Reagents: The limiting reagent may have been completely consumed, or an error in stoichiometry could be the cause.
Solutions:
-
Staged Addition: If you suspect nucleophile instability, try adding it in portions over the course of the reaction to maintain its effective concentration.
-
Re-evaluate Stoichiometry: Double-check your initial calculations and weighings. Ensure you are using a slight excess of the non-limiting reagent (typically the nucleophile).
-
Monitor Reagent Purity: As mentioned in Q1, ensure all reagents are pure and anhydrous, as moisture can quench many nucleophiles and bases.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the alkylation of a primary iodide like this compound?
A1: The reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the iodine, and the iodide ion leaves simultaneously. This pathway is favored because the substrate is a primary alkyl halide, which is sterically unhindered and cannot form a stable carbocation required for an SN1 mechanism.[5]
Q2: How do I choose the optimal starting temperature and time for my experiment?
A2: The optimal conditions are empirically determined. A logical starting point is room temperature (approx. 20-25 °C) for 12-24 hours. Monitor the reaction's progress. If no reaction occurs, gradually increase the temperature. If the reaction is complete quickly or produces side products, you may need to lower the temperature. Time is a dependent variable; a reaction at a higher temperature will naturally require less time.
Q3: What are the best analytical methods for monitoring the reaction's progress?
A3: Effective real-time monitoring is crucial for optimization.[6][7]
-
Thin-Layer Chromatography (TLC): The simplest and fastest method. It allows you to visualize the consumption of the starting material and the formation of the product. The highly fluorinated starting material and product will have very low polarity, so you will need a non-polar mobile phase (e.g., hexanes or petroleum ether with a very small amount of ethyl acetate).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information. You can track the disappearance of the starting material peak and the appearance of the product peak, confirming its identity by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction and analyzing them by ¹H or ¹⁹F NMR can provide a precise ratio of starting material to product.
Q4: What are the recommended solvents and why?
A4: Polar aprotic solvents are highly recommended for SN2 reactions.
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN) These solvents are polar enough to dissolve the reagents but do not have acidic protons that can hydrogen-bond with and "cage" the nucleophile, which would reduce its reactivity.
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low/No Yield | 1. Low Temperature2. Weak/Consumed Nucleophile3. Inappropriate Solvent | 1. Increase temperature in 10-20 °C increments.2. Use a stronger nucleophile or increase equivalents.3. Switch to a polar aprotic solvent (DMF, DMSO). |
| Alkene Side Product | High Temperature favoring E2 Elimination | 1. Decrease reaction temperature. 2. Use a less sterically hindered nucleophile.3. Minimize reaction time. |
| Stalled Reaction | 1. Nucleophile Degradation2. Incorrect Stoichiometry | 1. Add nucleophile in portions.2. Re-verify all measurements and calculations. |
Table 2: Recommended Starting Conditions for Optimization
| Parameter | Low End | Mid-Range (Start) | High End |
| Temperature | 0 °C | 25 °C (Room Temp) | 80 °C |
| Time | 1 hour | 12-24 hours | 48 hours |
| Nucleophile (eq.) | 1.05 | 1.2 | 2.0 |
| Concentration | 0.05 M | 0.1 - 0.5 M | 1.0 M |
Protocol 1: General Procedure for Alkylation
-
To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add your nucleophile and anhydrous polar aprotic solvent (e.g., DMF, 0.5 M).
-
If the nucleophile needs to be generated in situ (e.g., deprotonation with a base), perform this step first. Cool the reaction mixture if the deprotonation is exothermic.
-
Add this compound (1.0 eq) to the solution of the nucleophile via syringe.
-
Stir the reaction at the desired temperature (e.g., 25 °C).
-
Monitor the reaction progress every 1-2 hours using TLC or GC-MS.
-
Upon completion (consumption of the limiting reagent), quench the reaction appropriately (e.g., with saturated aqueous ammonium chloride or water).
-
Perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). The highly fluorinated product may require specific extraction solvents.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Systematic Optimization of Temperature and Time
This protocol uses a parallel reaction setup to efficiently screen conditions.
dot
Caption: Workflow for systematic optimization of reaction conditions.
-
Setup: Prepare stock solutions of this compound and your nucleophile in the chosen solvent to ensure consistent concentrations.
-
Execution: Set up multiple reaction vials or flasks in parallel.
-
Vial 1: Run at Room Temperature (25 °C).
-
Vial 2: Run at a moderately elevated temperature (e.g., 45 °C).
-
Vial 3: Run at a higher temperature (e.g., 65 °C).
-
-
Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 16, and 24 hours), withdraw a small, precise aliquot from each reaction vial.
-
Analysis: Quench each aliquot and analyze it by a quantitative method like GC-MS or UPLC to determine the ratio of starting material to product and side products.[8]
-
Data Interpretation: Plot the concentration of the desired product versus time for each temperature. The optimal condition is the temperature and time that gives the highest yield of the desired product with the minimal amount of side products.
References
-
ResearchGate. (2025). Syntheses with perfluoroalkyl iodides. A review. Retrieved from [Link]
-
Notables de la Ciencia. Radical Fluoroalkylation Reactions. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
- Google Patents. (US5268516A). Synthesis of perfluoroalkyl iodides.
- Google Patents. (EP0711264A1). Process for the preparation of perfluoroalkyl iodide.
-
PubMed Central. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent). Retrieved from [Link]
-
ACS Publications. Electrophilic Perfluoroalkylating Agents | Chemical Reviews. Retrieved from [Link]
-
Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]
-
Mettler Toledo. Alkylation Reactions | Development, Technology. Retrieved from [Link]
-
Arundo Analytics. Alkylation and Transalkylation Catalyst Monitoring. Retrieved from [Link]
-
PubMed Central. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Retrieved from [Link]
-
YouTube. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. Retrieved from [Link]
-
YouTube. (2021). Process Fingerprinting Tools in the Development of an Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions Are Favored By Heat. Retrieved from [Link]
-
Chemistry LibreTexts. Alkyl Iodide. Retrieved from [Link]
-
Reddit. Question about heat effect on Sn2. Retrieved from [Link]
Sources
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- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. Alkylation and Transalkylation Catalyst Monitoring | Arundo [arundo.com]
- 8. youtube.com [youtube.com]
Preventing degradation of 3-(Perfluorooctyl)propyl iodide during storage
Welcome to the technical support center for 3-(Perfluorooctyl)propyl iodide (CAS 200112-75-0). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common issues encountered during storage and experimentation, providing in-depth troubleshooting advice and validated protocols grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has developed a pink or violet color. What happened?
A1: The development of a pink, violet, or brownish color is the most common sign of degradation. This compound, like many alkyl iodides, is sensitive to light.[1][2][3] The carbon-iodine (C-I) bond is the weakest bond in the molecule and can undergo homolytic cleavage upon exposure to ambient or UV light. This breakage generates free iodine (I₂), which imparts a distinct violet or brown color to the otherwise colorless compound.[1][2][3][4] The intensity of the color is proportional to the concentration of dissolved iodine and thus the extent of degradation.
Q2: Is the colored, degraded material still usable for my experiment?
A2: The presence of color indicates that the reagent is no longer pure. The free iodine and other potential degradation byproducts can interfere with subsequent reactions, acting as radical scavengers or unwanted reactants. For applications requiring high purity and stoichiometric precision, such as in drug development or sensitive organic syntheses, using the degraded material is not recommended without purification.
Q3: What are the optimal storage conditions to prevent degradation?
A3: To minimize degradation, this compound must be protected from light, heat, and atmospheric oxygen. The core requirements for proper storage are:
-
Light Protection: Store the compound in an amber glass bottle or a container completely wrapped in aluminum foil.[5]
-
Temperature Control: Keep the container in a cool, dark place, such as a designated laboratory cabinet for chemicals, away from direct sunlight or heat sources.[6]
-
Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like argon or nitrogen can help prevent oxidation-mediated degradation pathways.[7] Oxygen can participate in radical chain reactions that accelerate decomposition.[8][9]
-
Stabilization: The addition of a small piece of metallic copper or silver to the storage bottle is a highly effective method to prevent degradation.[8][10]
Troubleshooting Guide
Issue 1: Rapid Color Development After Opening a New Bottle
| Question | Possible Cause & Scientific Explanation | Recommended Action |
| Why did my new bottle of this compound turn pink within days of opening? | Exposure to Light and Air: The primary cause is exposure to laboratory lighting and atmospheric oxygen. Upon opening, the inert gas blanket from the manufacturer is displaced by air. Light initiates the homolytic cleavage of the C-I bond, and oxygen can react with the resulting alkyl radicals to form peroxy species, propagating further degradation.[8][9] | 1. Immediately transfer the reagent to an amber glass bottle if it is not already in one. 2. Add a stabilizer (see Protocol 1 ). 3. Purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing. 4. Store the container in a dark cabinet.[6] |
Issue 2: Loss of Purity Detected by Analytical Methods (GC-MS / NMR)
| Question | Possible Cause & Scientific Explanation | Recommended Action |
| My GC-MS or NMR analysis shows multiple peaks/impurities that were not present previously. What are they? | Formation of Degradation Byproducts: Beyond free iodine, photodegradation can lead to other species. The primary radical intermediate, the 3-(perfluorooctyl)propyl radical, can undergo several reactions: • Dimerization: Two radicals can combine to form a C-C coupled dimer. • Hydrogen Abstraction: The radical can abstract a hydrogen atom from solvent or trace water, forming 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoroundecane. • Elimination: Loss of a hydrogen atom can lead to the formation of 3-(perfluorooctyl)prop-1-ene. | 1. Confirm the identity of the parent compound using the expected analytical signals (see Protocol 2 & 3 ). 2. If the purity is compromised, purify the bulk material using the copper stabilization/purification method (Protocol 1 ), which will remove the iodine. For other organic impurities, column chromatography or distillation may be necessary. 3. Always re-analyze the purified material to confirm its purity before use. |
Experimental Protocols
Protocol 1: Purification and Stabilization with Metallic Copper
This protocol describes how to remove the violet/brown iodine discoloration from degraded this compound and prepare it for stable, long-term storage. The principle is the reaction of elemental copper with dissolved iodine to form solid copper(I) iodide (CuI), which is insoluble in the organic medium.[8][10]
2 Cu(s) + I₂(dissolved) → 2 CuI(s)
Materials:
-
Discolored this compound
-
Copper wire or turnings (high purity)
-
Methanol or acetone (for cleaning copper)
-
Amber glass storage bottle with a PTFE-lined cap
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare the Copper Stabilizer:
-
Take a small piece of copper wire or a few copper turnings.
-
Wash the copper with methanol or acetone to remove any surface oils or oxides.
-
Dry the copper completely under a stream of inert gas or in a vacuum oven at a low temperature.
-
-
Purification/Stabilization:
-
Place the cleaned, dry copper into the bottle containing the discolored this compound. Ensure the copper is submerged in the liquid.
-
If the material is for long-term storage, adding a piece of copper that extends into the headspace is also beneficial to react with any iodine vapor.[8]
-
Seal the bottle and gently swirl or stir the contents at room temperature.
-
The violet/brown color will gradually fade as the iodine is consumed. This process can take from a few minutes to several hours, depending on the concentration of iodine. The liquid should become colorless.
-
-
Storage:
-
Once the solution is colorless, the material is purified of free iodine and can be used directly.
-
For long-term storage, it is recommended to leave the copper wire in the bottle.[8]
-
Before sealing the bottle for storage, flush the headspace with an inert gas.
-
Store the bottle in a cool, dark cabinet.
-
Diagram: Recommended Storage Workflow
Caption: Workflow for proper storage of this compound.
Protocol 2: Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a starting point for assessing the purity of this compound and identifying potential volatile impurities.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity column, e.g., DB-624 or similar (6% cyanopropylphenyl-94% dimethylpolysiloxane) | This stationary phase provides good selectivity for halogenated and polar compounds, which is suitable for separating the parent compound from potential degradation products.[2][10] |
| Carrier Gas | Helium | Standard inert carrier gas for GC-MS. |
| Injection Mode | Split/Splitless | Use split mode for concentrated samples to avoid column overloading. |
| Injector Temp. | 250 °C | Ensures complete volatilization without thermal degradation. |
| Oven Program | 1. Initial Temp: 50 °C, hold for 2 min 2. Ramp: 10 °C/min to 250 °C 3. Final Hold: Hold at 250 °C for 5 min | A temperature program is essential for separating compounds with different boiling points, starting at a low temperature for volatile impurities and ramping up to elute the high-boiling parent compound.[11] |
| MS Ionization | Electron Ionization (EI) or Chemical Ionization (CI) | EI is standard and provides library-searchable fragmentation patterns. Positive-ion CI can provide a stronger molecular ion signal, which is useful for confirmation of the parent mass.[2] |
| Mass Range | 50 - 650 m/z | This range will cover the expected molecular ion (m/z 588) and fragmentation patterns of the analyte and likely impurities. |
Protocol 3: Quality Control by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation and purity assessment. Both ¹H and ¹⁹F NMR are highly informative for this compound.
Instrumentation and Parameters:
-
Solvent: CDCl₃ (Chloroform-d) or Acetone-d₆
-
Spectrometer: 400 MHz or higher for better resolution.
Expected Chemical Shifts (δ) in ppm:
| Nucleus | Group | Expected Chemical Shift (δ) | Multiplicity | Reference |
| ¹³C NMR | C₈F₁₇C H₂ | ~32.3 | triplet (t) | [12] |
| C H₂CH₂I | ~24.7 | triplet (t) | [12] | |
| CH₂C H₂I | ~3.7 | singlet (s) | [12] | |
| ¹⁹F NMR | CF₃ | ~ -81.2 | triplet (t) | [1] |
| -CF₂ - (internal) | ~ -122.2 to -126.6 | multiplets (m) | [1] | |
| C₇F₁₅CF₂ CH₂ | ~ -114.2 | multiplet (m) | [1] |
Data Interpretation:
-
Purity Assessment: The presence of small, unidentified peaks in either the ¹H or ¹⁹F spectrum indicates impurities. Integration of the peaks corresponding to the parent compound versus the impurity peaks can provide a quantitative measure of purity.
-
Degradation Monitoring: The appearance of new signals, particularly in the olefinic region of the ¹H NMR spectrum (~5-6 ppm) could indicate the formation of 3-(perfluorooctyl)prop-1-ene via elimination.
Diagram: Photodegradation Pathway
Caption: Primary photodegradation pathway of this compound.
References
-
organicmystery.com. Why do alkyl iodides on standing become violet or brown? [Link]
-
Stack Exchange. Why do alkyl bromides and iodides develop colour when exposed to light? [Link]
-
Brainly.in. Alkyl iodides develop colouration on long standing particularly in light. Explain. [Link]
- Google Patents.
- Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
-
Allen Digital. Explain the following : Alkyl iodides become darken on standing in presence of light. [Link]
-
PubMed. Gas Chromatography and Liquid Chromatography Coupled to Mass Spectrometry for the Determination of Fluorotelomer Olefins, Fluorotelomer Alcohols, Perfluoroalkyl Sulfonamides and Sulfonamido-Ethanols in Water. [Link]
-
Labtag Blog. 5 Tips for Handling Photosensitive Reagents. [Link]
-
Element Lab Solutions. GC Temperature Program Development. [Link]
-
Fluorine notes. Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1. [Link]
-
Fluorine Notes. June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes". [Link]
-
RSC Publishing. Mechanistic studies of reactive oxygen species mediated electrochemical radical reactions of alkyl iodides. [Link]
-
PMC - NIH. Fast oxygen diffusion and iodide defects mediate oxygen-induced degradation of perovskite solar cells. [Link]
-
ResearchGate. Is it possible to analyze F-compounds with GCMS ? [Link]
-
IJIRSET. A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary. [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Sources
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- 2. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
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- 11. m.youtube.com [m.youtube.com]
- 12. Volume # 3(94), May - June 2014 — "Synthesis of 1-iodo-3-perfluoroalkylpropanes and 1-iodo-4-perfluoroalkylbutanes" [notes.fluorine1.ru]
Identifying and removing impurities from commercial 3-(Perfluorooctyl)propyl iodide
Welcome to the technical support guide for commercial 3-(Perfluorooctyl)propyl iodide. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated building block. Here, you will find practical, in-depth guidance on identifying and removing common impurities, ensuring the quality and reliability of your experimental outcomes. The information is presented in a user-friendly question-and-answer format to directly address challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My freshly purchased this compound has a noticeable brown or yellowish tint. Is this normal, and can it affect my reaction?
A1: While a slight yellowish tint can be common in commercial batches, a distinct brown color often indicates the presence of dissolved iodine (I₂) or other chromophoric impurities. Alkyl iodides, in general, can be susceptible to light-induced degradation, which liberates free iodine.[1][2] This discoloration is a sign of potential degradation and the presence of impurities that can interfere with subsequent reactions, for instance, by quenching catalysts or initiating unwanted side reactions. Therefore, it is highly recommended to purify the reagent before use, especially in sensitive applications.
Q2: What are the most common impurities I should expect in commercial this compound?
A2: Besides dissolved iodine, common impurities may include:
-
Residual starting materials: Depending on the synthetic route, this could include allyl iodide or perfluorooctyl iodide.
-
Byproducts of synthesis: Such as isomers or products from side reactions.
-
Oligomers or polymers: Formed during synthesis or storage.
-
Degradation products: Resulting from exposure to light, heat, or air.[3][4]
-
Water and solvents: Residual moisture or solvents from the manufacturing process.
Q3: How can I qualitatively and quantitatively assess the purity of my this compound?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Allows for the identification and quantification of proton-containing impurities. The proton signals of the propyl chain in the desired product should be well-defined.
-
¹⁹F NMR: Is particularly powerful for identifying and quantifying other fluorinated species.[5][6][7] The chemical shifts of the fluorine atoms in the perfluorooctyl chain provide a unique fingerprint of the molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying volatile impurities.[8][9] Derivatization may sometimes be necessary for less volatile compounds.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional group impurities that may not be readily apparent by NMR or GC-MS.
Troubleshooting Guide
Issue 1: A persistent brown or yellow color remains even after aqueous workup.
Causality: Dissolved iodine (I₂) is more soluble in organic solvents than in water, making simple aqueous extraction inefficient for its complete removal.
Troubleshooting Protocol: Decolorization
-
Sodium Thiosulfate Wash:
-
Dissolve the colored this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻).
-
Repeat the washing until the organic layer is colorless.
-
Wash with brine, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Activated Carbon Treatment:
-
If the color persists, it may be due to other colored organic impurities.[11][12]
-
Dissolve the compound in a minimal amount of a non-polar solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight).[13][14][15]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Evaporate the solvent.
-
dot graph TD; A[Start: Colored this compound] --> B{Dissolve in Organic Solvent}; B --> C[Wash with aq. Na₂S₂O₃]; C --> D{Is the organic layer colorless?}; D -- Yes --> F[Wash with Brine]; D -- No --> C; F --> G[Dry over Anhydrous Salt]; G --> H[Filter]; H --> I[Evaporate Solvent]; I --> J[End: Decolorized Product]; D -- Persistent Color --> K{Consider Activated Carbon}; K --> L[Add Activated Carbon & Stir]; L --> M[Filter through Celite®]; M --> I;
subgraph Legend direction LR subgraph "Process Steps" direction LR PS1[Process Step] end subgraph "Decision Points" direction LR DP1{Decision} end subgraph "Input/Output" direction LR IO1([Start/End]) end end
style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style I fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style K fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style L fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style M fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
end
Caption: Workflow for the decolorization of this compound.
Issue 2: NMR or GC-MS analysis reveals the presence of significant non-iodine impurities.
Causality: These impurities may be structurally similar to the desired product, making simple extraction or washing ineffective.
Troubleshooting Protocols: Purification
Method 1: Distillation
Distillation is an effective method for separating compounds with different boiling points.[16] Given the high boiling point of many fluorinated compounds, vacuum distillation is often necessary to prevent thermal degradation.[16][17][18]
Step-by-Step Protocol for Vacuum Distillation:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and free of contaminants.
-
Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of this compound under the applied vacuum. Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
Analysis: Analyze the collected fractions for purity using NMR or GC-MS.
| Parameter | Typical Value | Rationale |
| Pressure | 1-10 mmHg | Reduces the boiling point to prevent decomposition. |
| Collection Temp. | Dependent on pressure | Correlates to the boiling point of the pure compound. |
Method 2: Fluorous Solid-Phase Extraction (F-SPE) / Column Chromatography
Highly fluorinated compounds exhibit unique solubility properties, being both hydrophobic and lipophobic.[19] This property can be exploited for purification using fluorous solid-phase extraction (F-SPE) or column chromatography with a fluorinated stationary phase.[20][21][22]
Step-by-Step Protocol for F-SPE:
-
Column Conditioning: Condition a fluorous silica gel cartridge with a fluorinated solvent (e.g., a perfluoroalkane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution of Non-Fluorous Impurities: Wash the column with a non-fluorinated organic solvent (e.g., methanol, acetonitrile) to elute non-fluorous or less-fluorinated impurities.
-
Elution of the Product: Elute the desired highly fluorinated this compound with a fluorinated solvent.
-
Solvent Removal: Evaporate the solvent to obtain the purified product.
-
Analysis: Confirm the purity of the eluted product.
dot graph TD; subgraph "Purification Workflow" direction LR A[Start: Impure Product] --> B{Choose Purification Method}; B -- Boiling Point Difference --> C[Vacuum Distillation]; B -- Polarity/Fluorophilicity Difference --> D[Column Chromatography/F-SPE]; C --> E[Collect Fractions]; D --> F[Elute and Collect Fractions]; E --> G{Analyze Purity}; F --> G; G -- Pure --> H[End: Purified Product]; G -- Impure --> B; end
subgraph Legend direction LR subgraph "Process Steps" direction LR PS1[Process Step] end subgraph "Decision Points" direction LR DP1{Decision} end subgraph "Input/Output" direction LR IO1([Start/End]) end end
style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124
end
Caption: Decision workflow for the purification of this compound.
References
-
Glen Research. (n.d.). Fluorous Affinity Purification of Oligonucleotides. Retrieved from [Link]
-
Wang, S., et al. (2018). Adsorptive removal of adsorbable organic halogens by activated carbon. Royal Society Open Science, 5(12), 181569. Retrieved from [Link]
-
ASTM D4744-89(1995)e1, Standard Test Method for Organic Halides in Water by Carbon Adsorption-Microcoulometric Detection, ASTM International, West Conshohocken, PA, 1995, . Retrieved from [Link]
-
Ercan, O. (2012). Removal of organic halogens from inorganic chlorides by activated charcoal in air samples. Fresenius Environmental Bulletin, 21(3a), 755-760. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Activated carbon. Retrieved from [Link]
-
Odinity. (2013, November 21). Separating Fluorene and 9-fluorenone with TLC and Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3101304A - Distillation process for fluorocarbons.
-
MDPI. (2022). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Coatings, 12(1), 83. Retrieved from [Link]
-
NIH. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(3), 358-363. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Retrieved from [Link]
- Google Patents. (n.d.). US20210053911A1 - Process of Fluorinating Inorganic or Organic Compounds by Direct....
-
NIH. (2020). Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances. Photochemical & Photobiological Sciences, 19(12), 1636-1663. Retrieved from [Link]
-
NIH. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 60(38), 8367-8395. Retrieved from [Link]
-
ResearchGate. (2020). Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. Retrieved from [Link]
-
EPA. (n.d.). Method 1650: Adsorbable Organic Halides by Adsorption and Coulometric Titration; Revision C. Retrieved from [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0544496B1 - Removal of halide impurities from organic liquids.
-
Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]
-
SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]
-
MDPI. (2022). Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. Separations, 9(3), 69. Retrieved from [Link]
-
ResearchGate. (2015). Syntheses with perfluoroalkyl iodides. A review. Retrieved from [Link]
-
NIH. (2022). Targeted Per- and Polyfluoroalkyl Substances (PFAS) Assessments for High Throughput Screening: Analytical and Testing Considerations to Inform a PFAS Stock Quality Evaluation Framework. Environmental Health Perspectives, 130(6), 067008. Retrieved from [Link]
-
MDPI. (2023). The Removal of Per- and Poly-Fluoroalkyl Substances from Water: A Review on Destructive and Non-Destructive Methods. Separations, 10(1), 22. Retrieved from [Link]
-
Reddit. (2014). How do I get rid of excess iodine in a reaction? Retrieved from [Link]
-
NIH. (2023). Efficient Removal of PFASs Using Photocatalysis, Membrane Separation and Photocatalytic Membrane Reactors. Membranes, 13(1), 93. Retrieved from [Link]
-
University of Toronto. (n.d.). AQUEOUS ELECTRON INITIATED DESTRUCTION OF PER- AND POLYFLUOROALKYL SUBSTANCES IN AQUEOUS MEDIA BY ULTRAVIOLET-LIGHT ACTIVATED SU. Retrieved from [Link]
-
PubMed. (2024). Spontaneous Degradation of the "Forever Chemicals" Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) on Water Droplet Surfaces. Retrieved from [Link]
-
Science News Explores. (2022). Simple process destroys toxic and widespread 'forever' pollutants. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2022). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Retrieved from [Link]
-
Biotage. (2023). How can I remove color from my reaction product? Retrieved from [Link]
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PubMed. (2023). Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm. Retrieved from [Link]
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UCSB NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIH PubChem. (n.d.). Perfluorooctyl iodide. Retrieved from [Link]
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ResearchGate. (n.d.). Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. Retrieved from [Link]
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European Patent Office. (n.d.). EP0711264B1 - PROCESS FOR THE PREPARATION OF PERFLUOROALKYL IODIDE. Retrieved from [Link]
-
Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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PNNL. (n.d.). Analysis of Perfluorinated, Pharmaceutical, Personal Care Compounds and Heavy Metals in Waste Water Sludge. Retrieved from [Link]
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PubChem. (n.d.). (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide. Retrieved from [Link]
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Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 3-(Perfluorooctyl)propyl iodide
Introduction
3-(Perfluorooctyl)propyl iodide is a valuable building block in organofluorine chemistry, utilized in the synthesis of fluorinated surfactants, functionalized materials, and as a precursor for various drug development intermediates.[1][2] Its utility often hinges on its conversion into highly reactive organometallic species, such as Grignard or organozinc reagents.[3][4][5] These intermediates are exceptionally strong bases and are therefore extremely sensitive to protic sources, most notably water. Failure to rigorously exclude moisture is the most common cause of reaction failure, leading to low yields, inconsistent results, and loss of valuable materials.
This technical support guide provides a structured, in-depth approach to troubleshooting and managing moisture sensitivity in reactions involving this compound. It is designed for researchers, scientists, and drug development professionals to diagnose issues and implement robust, field-proven protocols for successful experimentation.
Troubleshooting Guide
This section addresses specific, common problems encountered during reactions. The underlying logic is to systematically eliminate potential sources of moisture contamination.
Issue 1: My reaction fails to initiate or results in a drastically low yield.
This is the most frequent issue reported and almost invariably points to moisture contamination. Let's diagnose the potential culprits systematically.
Probable Cause A: Moisture in Glassware
Causality: Glass surfaces are polar and readily adsorb a thin film of atmospheric water.[6] Even glassware that appears "dry" to the naked eye can hold enough moisture to quench a significant portion of highly sensitive reagents, such as a Grignard reagent during its formation.
Solution: Rigorous Glassware Drying
-
Oven Drying: Disassemble, clean, and place all glassware (flasks, stir bars, condensers, etc.) in a laboratory oven at >120°C for a minimum of 4 hours, though overnight is standard practice.[7]
-
Flame Drying (for immediate use): Assemble the hot glassware (using thick, dry gloves) while it is still hot from the oven. Clamp it securely on a stand in a fume hood. Heat the entire apparatus evenly with a powerful heat gun or a gentle blue flame from a Bunsen burner until any visible condensation is gone.
-
Cooling: Crucially, the glassware must be allowed to cool to room temperature under a positive pressure of a dry, inert gas (nitrogen or argon).[8] Assembling the apparatus while hot and immediately purging with inert gas prevents moist lab air from being drawn back into the flask as it cools.
Probable Cause B: Contaminated Solvents
Causality: Even commercially available "anhydrous" solvents contain trace amounts of water that can be detrimental to sensitive reactions.[8][9] The seal on a bottle of anhydrous solvent is compromised the moment it is first opened, and moisture will inevitably be introduced with each subsequent use.
Solution: Solvent Purification and Validation
-
Use Freshly Purified Solvents: For highly sensitive reactions like Grignard formation, it is best practice to use solvents that have been freshly distilled from an appropriate drying agent.[10]
-
Proper Storage: Store purified anhydrous solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere.[10]
-
Solvent Selection: Choose a drying agent that is compatible with your solvent and reaction conditions. Do not use drying agents that can react with your solvent or reagents.
| Drying Agent | Capacity | Speed | Intensity | Suitability & (Incompatibilities) |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful for pre-drying ethers, esters, and alkyl halides. |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Good for preliminary drying of neutral organic solutions. Not for highly anhydrous conditions. |
| Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, phenols, and some ketones/esters as it forms adducts. |
| Molecular Sieves (3Å, 4Å) | High | High | High | Excellent for storing already dried solvents. 3Å is preferred for ethanol/methanol as it excludes them. |
| Calcium Hydride (CaH₂) | Low | Medium | High | Excellent for final drying of ethers, hydrocarbons, and esters. Reacts with water to produce H₂ gas. Incompatible with acidic protons.[11] |
| Sodium/Benzophenone | High | High | Very High | Used for ethereal solvents (THF, diethyl ether). Forms a deep blue/purple ketyl radical indicating anhydrous, oxygen-free conditions. Highly reactive.[10] |
| Phosphorus Pentoxide (P₄O₁₀) | High | High | Very High | Extremely effective for hydrocarbons and chlorinated solvents. Highly corrosive and reacts violently with water.[11] |
Probable Cause C: Compromised Inert Atmosphere
Causality: A leak in your reaction setup will allow atmospheric oxygen and moisture to continuously enter the system, sabotaging the reaction. Common points of failure include poorly sealed joints, septa, and tubing connections.[12][13]
Solution: Establish and Verify a Robust Inert Atmosphere
-
Use Proper Glassware: Schlenk-type flasks are specifically designed for these techniques.[14]
-
Grease Joints: Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.
-
Purge Thoroughly: Use a vacuum/inert gas manifold (Schlenk line) to perform at least three "pump-purge" cycles.[12] This involves evacuating the air from the sealed apparatus and then refilling it with high-purity nitrogen or argon.
-
Maintain Positive Pressure: Ensure a gentle, continuous outflow of inert gas through an oil or mercury bubbler throughout the entire reaction.[13] This positive pressure prevents air from entering the system.
Troubleshooting Workflow
If a reaction has failed, use the following decision tree to diagnose the likely source of moisture contamination.
Caption: Troubleshooting Decision Tree for Moisture Contamination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound itself considered moisture-sensitive?
A1: While the carbon-iodine bond in this compound is not readily hydrolyzed by neutral water, the compound's primary synthetic utility lies in its conversion to highly reactive organometallic intermediates.[3] For example, in the formation of a Grignard reagent (R-MgI), any trace of water will protonate the highly basic Grignard reagent faster than it can be formed, effectively killing the reaction. Therefore, the entire reaction system must be treated as moisture-sensitive.
Q2: What are the absolute essential first steps before starting my experiment?
A2: Before any reagents are opened, you must have completed these three critical steps:
-
Rigorously Dried Glassware: All glassware must be oven- or flame-dried and cooled under an inert atmosphere.[6][7]
-
Anhydrous Solvent: The solvent must be confirmed to be anhydrous, preferably by distilling it fresh.[10]
-
Inert Atmosphere: The reaction apparatus must be assembled, sealed, and thoroughly purged with dry nitrogen or argon to remove all atmospheric air and moisture.[12][15]
Q3: Is nitrogen gas sufficient, or do I need to use argon?
A3: For the vast majority of reactions involving this compound, high-purity nitrogen is perfectly acceptable and more economical.[13] Argon is denser than air and truly inert. It is the preferred choice for reactions involving reagents that can react with dinitrogen (e.g., lithium metal at certain temperatures) or for extremely sensitive catalytic systems where absolute inertness is paramount.[15]
Q4: How do I properly transfer anhydrous liquids like the iodide or the solvent?
A4: Use either a dry syringe or a double-tipped needle (cannula).
-
Syringe Transfer:
-
Dry the syringe and needle in an oven and allow them to cool in a desiccator.
-
Purge the syringe with inert gas by drawing gas from the headspace of a flask and expelling it three times.
-
Puncture the septum of the reagent bottle, ensuring the needle tip is below the liquid level.
-
Withdraw the desired volume.
-
Pull a small "buffer" of inert gas from the reagent bottle's headspace into the syringe before removing the needle.[6][7] This prevents the reactive liquid at the needle tip from contacting air.
-
Quickly transfer the syringe to your reaction flask and deliver the liquid, followed by the inert gas buffer.
-
-
Cannula Transfer: This is a preferred method for transferring larger volumes (>15 mL). It uses a pressure differential between two sealed vessels to transfer liquid through a double-tipped needle.[14]
Q5: What are the visual signs of moisture contamination during a Grignard reagent formation?
A5: When attempting to form a Grignard reagent with magnesium metal, you should observe the following signs of a successful reaction: initial bubbling at the magnesium surface, disappearance of the metal's shine, and the solution turning cloudy and grey/brown. If the magnesium turnings remain shiny and there is no visible reaction after initiation attempts (e.g., gentle heating, adding a crystal of iodine), it is a strong indication that the reaction is being inhibited by moisture.
Detailed Experimental Protocols
Protocol 1: Rigorous Drying of Glassware
-
Cleaning: Disassemble and thoroughly clean all glassware with an appropriate solvent and/or detergent, followed by rinses with deionized water and then acetone to facilitate drying.
-
Oven Drying: Place the glassware, including magnetic stir bars, in a laboratory oven set to 125-150°C for at least 4 hours (overnight is preferable).
-
Assembly & Cooling: While the glassware is still hot, remove it from the oven using thick, thermally insulated gloves. Quickly assemble the reaction apparatus (e.g., flask, condenser) and clamp it to a lab stand.
-
Inert Gas Purge: Immediately connect the assembled apparatus to a source of dry inert gas (N₂ or Ar) and begin a gentle flow through the system. This ensures that as the glassware cools, it is filled with dry gas, not moist lab air.[8]
Protocol 2: Preparation of Anhydrous Tetrahydrofuran (THF)
-
Pre-drying: Add approximately 10 g of calcium hydride (CaH₂) per liter of reagent-grade THF and stir overnight.[10] This removes the bulk of the water.
-
Setting up the Still: In a fume hood, equip a 2 L round-bottom flask with a large magnetic stir bar. Add ~1 L of the pre-dried THF. Add small, freshly cut pieces of sodium metal (~5 g) and benzophenone (~5 g).
-
Refluxing: Attach a distillation head and condenser. Flush the entire system with inert gas. Heat the mixture to a gentle reflux with stirring.
-
Indicator: The still is "dry" when the solution maintains a persistent, deep blue or purple color.[10] This color is from the sodium benzophenone ketyl radical, which is only stable in the absence of water and oxygen. If the color is yellow or orange, more sodium is needed or the solvent was not sufficiently pre-dried.
-
Distillation: Once the blue color is stable, distill the required volume of THF directly into the reaction flask (which has been dried and is under an inert atmosphere) immediately before use.
-
Shutdown: Always quench solvent stills properly. Cool the still to room temperature. Transfer any remaining THF to a separate container. Slowly and carefully add isopropanol to the remaining sodium metal in the still pot to safely quench it before final cleaning.
Protocol 3: Assembling and Purging a Reaction Apparatus via Schlenk Line
Caption: Diagram of a reaction flask connected to a Schlenk line.
-
Assemble: Connect your dried reaction flask, equipped with a stir bar and sealed with a rubber septum, to the Schlenk line via heavy-walled rubber tubing.
-
Evacuate (Pump): Turn the three-way stopcock on the flask's sidearm to connect it to the vacuum manifold. Open the valve to the vacuum pump and evacuate the flask for 1-2 minutes. You should hear a change in the pump's sound as the air is removed.
-
Refill (Purge): Close the valve to the vacuum pump. Carefully turn the stopcock to connect the flask to the inert gas manifold. You will see the tubing relax as the flask fills with N₂ or Ar.
-
Repeat: Perform this pump-purge cycle a total of three times. This process effectively removes >99.9% of the atmospheric gases from the flask.[12]
-
Final State: After the final purge, leave the stopcock connecting the flask to the inert gas manifold and ensure there is a slight positive pressure indicated by a slow bubble rate (e.g., 1 bubble per second) in the outlet bubbler. The apparatus is now ready for the addition of solvents and reagents.
References
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Organic Chemistry Lab Techniques. (2022).
- Biocyclopedia. (n.d.).
- Chemistry LibreTexts. (2022). 1.
- Sigma-Aldrich. (n.d.). Drying Agents.
- BenchChem. (2025).
- Korea Science. (n.d.). Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)
- Sigma-Aldrich. (2025).
- ChemicalBook. (2025). This compound | 200112-75-0.
- Delloyd's Lab-Tech Chemistry resource. (n.d.). solvent drying and drying agents.
- Chemistry LibreTexts. (2021). Drying Solvents.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents.
- Sciencemadness Wiki. (2023). Drying solvents.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (2025). Syntheses with perfluoroalkyl iodides. A review.
- PubChem. (n.d.). This compound.
- PubMed Central (PMC). (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent).
- Fisher Scientific. (n.d.).
- BenchChem. (2025). Theoretical and Computational Insights into Perfluoroheptyl Iodide: A Technical Guide.
- Environmental Science: Processes & Impacts. (n.d.). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- Wikipedia. (n.d.). Perfluoroalkyl iodide.
- PubMed. (2023). Direct electrophilic and radical isoperfluoropropylation with i-C3F7-Iodine(III) reagent (PFPI reagent).
- National Institutes of Health. (n.d.). extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)
- ResearchGate. (n.d.). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution.
- Sci-Hub. (2001). Effects of the reaction conditions on 3-(perfluorohexyl)prop-1-ene formation from perfluorohexyl iodide and allyl chloride.
- Journal of the Chemical Society (Resumed). (1953). Perfluoroalkyl Grignard and Grignard-type reagents. Part III. Heptafluro-n-propylzinc iodide.
- ChemicalBook. (n.d.). 200112-75-0(this compound) Product Description.
- BenchChem. (2025). Technical Support Center: Synthesis of Organofluorine Compounds.
- ACS Publications. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
- ResearchGate. (n.d.). Addition of perfluoroalkyl iodide to alkenes and alkynes. Reactions....
- PubMed Central (PMC). (n.d.). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.
- Notables de la Ciencia. (n.d.).
- ResearchGate. (2023). What is the product of Alkaline hydrolysis of PFAS?.
- Google Patents. (n.d.). US6129863A - Clean generation of a perfluoroaryl grignard reagent.
- ACS Publications. (2025).
- Semantic Scholar. (1975). The reaction of secondary perfluoroalkyl iodides with zinc.
- Google Patents. (n.d.).
- PubChem. (n.d.). Perfluorooctyl iodide.
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Why is my 3-(Perfluorooctyl)propyl iodide turning purple/brown?
Technical Support Center: Fluorinated Alkyl Iodides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide expert advice and practical solutions for common issues encountered when working with fluorinated reagents. As Senior Application Scientists, we combine deep product knowledge with extensive laboratory experience to help you overcome your research challenges.
Troubleshooting Guide
This section directly addresses specific problems you may encounter during your experiments. We focus not just on the solution, but on the underlying chemical principles to empower your research.
Question: Why is my 3-(Perfluorooctyl)propyl iodide turning purple or brown?
This is one of the most common observations when working with alkyl iodides, including fluorinated analogs like this compound. The appearance of a purple, brown, or sometimes violet color is a clear indicator of chemical decomposition.
Short Answer: Your compound is decomposing to form free molecular iodine (I₂), which is responsible for the color.
Detailed Explanation: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds.[1][2] This inherent instability means that alkyl iodides are susceptible to decomposition when exposed to energy in the form of light (photolysis) or heat.[1][3][4] The energy input can cause homolytic cleavage of the C-I bond, generating an alkyl radical and an iodine radical. Two iodine radicals then combine to form molecular iodine (I₂).
-
Reaction: 2 R-I ---(Light or Heat)--> 2 R• + 2 I• --> 2 R• + I₂
The I₂ molecule is what imparts the distinct purple-to-brown color to your otherwise colorless or pale yellow product.[2][4] The exact color can depend on the solvent and concentration; iodine is typically violet or purple in non-polar organic environments and brownish in more polar media.[5][6] This decomposition not only decreases the purity of your reagent but can also introduce an oxidizing agent (I₂) into your reaction, potentially leading to unwanted side reactions and inaccurate stoichiometry.
Question: My material is discolored. Can I still use it?
While technically usable for some robust applications where purity is not critical, it is strongly discouraged . The presence of free iodine can interfere with many sensitive chemical reactions, particularly those involving organometallics (like Grignard reagents), catalysts sensitive to oxidation, or reactions requiring precise stoichiometric control. Purification is always the recommended course of action.
Question: How can I purify my discolored this compound?
You can easily remove the iodine impurity by performing a simple aqueous wash with a reducing agent. The most common and effective method involves using an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
Mechanism: Sodium thiosulfate quantitatively reduces molecular iodine (I₂) back to colorless iodide ions (I⁻), which are soluble in the aqueous phase and can be easily separated from your organic product.[7][8]
-
Redox Reaction: I₂ (purple/brown) + 2 Na₂S₂O₃ (colorless) → 2 NaI (colorless) + Na₂S₄O₆ (colorless)
-
Dissolution: Dissolve the discolored this compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5-10% (w/v) aqueous solution of sodium thiosulfate. Shake the funnel gently. You will observe the purple/brown color of the organic layer disappearing as the iodine is reduced and extracted into the aqueous layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if any color persists in the organic layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water and any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified, colorless product.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent future discoloration?
Proper storage is critical to maintaining the stability and purity of your alkyl iodide.[9] The key is to protect it from the factors that cause decomposition: light, heat, and air.
| Storage Parameter | Recommendation | Scientific Rationale |
| Light | Store in an amber or opaque glass bottle.[3] | Prevents photolysis (light-induced decomposition) by blocking UV and visible light.[10][11] |
| Temperature | Store in a refrigerator at 2-8 °C. | Low temperatures reduce the thermal energy available to break the weak C-I bond.[1] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Oxygen can participate in radical chain reactions that accelerate decomposition. An inert atmosphere displaces oxygen. |
| Stabilizer | Add a small piece of copper wire or copper turnings to the bottle.[9][12] | Copper acts as a radical scavenger, reacting with any free iodine that may form and preventing its accumulation. |
Q2: Why is the C-I bond so much less stable than C-Br or C-Cl bonds?
The stability of the carbon-halogen (C-X) bond decreases down the group in the periodic table.[1][2] The bond dissociation enthalpy follows the trend: C-F > C-Cl > C-Br > C-I.[1] This is due to the increasing size of the halogen atom and the resulting poorer overlap between the carbon and halogen atomic orbitals, leading to a longer and weaker bond.[13][14] Consequently, less energy is required to break the C-I bond, making alkyl iodides the most susceptible to decomposition.[1][4]
Q3: What is the visual workflow for addressing this issue?
The troubleshooting process can be summarized in a straightforward workflow.
Caption: Troubleshooting workflow for discolored this compound.
References
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Study Mind. (n.d.). Iodine-Sodium Thiosulfate Titrations (A-Level Chemistry). Retrieved from [Link]
- Google Patents. (n.d.). US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide.
-
Brainly.in. (2019, June 8). Why is alkyl iodide usually become brown on standing? Retrieved from [Link]
-
Save My Exams. (2025, January 9). Redox Titration -Thiosulfate & Iodine (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Byju's. (n.d.). Alkyl Iodide. Retrieved from [Link]
-
ResearchGate. (2024, June 4). (PDF) Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016, May 30). Methyl iodide purification. Retrieved from [Link]
-
MDPI. (n.d.). Degradation of Perfluorododecyl-Iodide Self-Assembled Monolayers upon Exposure to Ambient Light. Retrieved from [Link]
-
ACS Publications. (2014, August 12). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2024, November 13). Y13 A2 CHEMISTRY: WHY DOES IODINE TURN PURPLE IN AN ORGANIC LAYER? Retrieved from [Link]
-
YouTube. (2019, November 21). REDOX Reaction - Thiosulfate + Iodine | A Level Chemistry | EDEXCEL. Retrieved from [Link]
-
PubMed. (2015, January 1). Removal of iodide from water by chlorination and subsequent adsorption on powdered activated carbon. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, November 8). Why do alkyl bromides and iodides develop colour when exposed to light? Retrieved from [Link]
-
RSC Publishing. (2020, May 8). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Retrieved from [Link]
-
UC Riverside News. (2022, May 19). PFAS chemicals do not last forever. Retrieved from [Link]
-
RSC Education. (n.d.). The chemistry of thiosulfate ions | Class experiment. Retrieved from [Link]
-
Brainly. (n.d.). Question 11, Organic Chemistry - 10. Haloalkanes and Haloarenes, Nootan ISC Chemistry Class 12. Retrieved from [Link]
-
Radboud Repository. (2022, November 7). Stability of alkyl carbocations. Retrieved from [Link]
-
SciSpace. (n.d.). Reductive degradation of perfluoroalkyl compounds with aquated electrons generated from iodide photolysis at 254 nm. Retrieved from [Link]
- Google Patents. (n.d.). US3425798A - Process for the removal of iodine from organic compounds.
-
Quora. (2015, January 28). Why is iodine purple in color? Retrieved from [Link]
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Improving the efficiency of fluorous phase separations with 3-(Perfluorooctyl)propyl iodide tagged molecules
Technical Support Center: Enhancing Fluorous Phase Separations with 3-(Perfluorooctyl)propyl iodide Tagging
Welcome to the technical support center for fluorous phase separations. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of fluorous tagging with this compound to streamline their synthetic workflows. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your separation efficiency.
The core principle of fluorous synthesis is elegant: by attaching a fluorous "ponytail" to your molecule of interest, you can dramatically alter its phase preference, enabling simple and highly effective separations from non-tagged compounds.[1] this compound is a versatile tagging reagent that imparts a significant fluorous character to a wide range of molecules.[2] However, as with any powerful technique, nuances in experimental execution can significantly impact the outcome. This guide will help you navigate those nuances to achieve clean, efficient separations.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a this compound tag over other fluorous tags?
A: The this compound tag offers a robust combination of high fluorine content and a reactive iodide functional group. The C8F17 chain provides substantial "fluorophilicity," ensuring strong retention on fluorous solid-phase extraction (F-SPE) media or preferential partitioning into a fluorous solvent.[3] The propyl iodide linker provides a versatile handle for attachment to various functional groups through nucleophilic substitution reactions.
Q2: I'm observing incomplete separation during my fluorous liquid-liquid extraction (LLE). What are the likely causes?
Q3: My fluorous-tagged compound is "breaking through" the F-SPE cartridge during the loading and washing steps. How can I prevent this?
A: Breakthrough, where the fluorous-tagged compound elutes prematurely with non-fluorous components, is a common issue in F-SPE.[6] This typically occurs when the loading solvent is too "fluorophilic," effectively competing with the fluorous solid phase for your tagged molecule. Using a less fluorophilic loading solvent, reducing the volume of the loading solvent, or increasing the size of the F-SPE cartridge are all effective strategies to mitigate breakthrough.[6]
Q4: What is "reverse F-SPE," and when should I consider using it?
A: Reverse F-SPE is a variation where a standard, polar solid phase (like silica gel) is used with a fluorous liquid phase.[6] In this technique, the non-fluorous compounds are retained by the polar solid phase, while the fluorous-tagged molecules are eluted with a fluorophilic solvent.[6] This approach is particularly advantageous for removing fluorous reagents or byproducts from a desired non-fluorous organic product.[6]
Troubleshooting Guides
Issue 1: Poor Recovery of the Tagged Molecule from the F-SPE Cartridge
You've successfully retained your this compound-tagged compound on the F-SPE cartridge, but now you're struggling to elute it, resulting in low recovery.
Root Cause Analysis:
The strong interaction between the perfluorooctyl chain and the fluorous stationary phase requires a sufficiently fluorophilic elution solvent to disrupt this affinity. If the elution solvent is not strong enough, the tagged molecule will remain bound to the cartridge.
Troubleshooting Protocol:
-
Assess Elution Solvent Fluorophilicity: The fluorophilicity of common solvents generally increases in the following order: H₂O < DMSO < DMF < MeOH < MeCN < THF.[6] If you are using a solvent like methanol and experiencing poor recovery, consider switching to a more fluorophilic solvent like THF.
-
Optimize Elution Volume and Flow Rate: Ensure you are using an adequate volume of elution solvent, typically 3-5 column volumes.[6] Reducing the flow rate during elution can also improve recovery by allowing more time for the solvent to interact with the sorbent and analyte.[7]
-
Incorporate a "Soak" Step: After applying the elution solvent, allow it to "soak" in the cartridge for several minutes before applying pressure or vacuum. This can significantly improve the desorption of tightly bound molecules.[7]
-
Consider a Solvent Gradient: For particularly stubborn compounds, a gradient elution approach, starting with a less fluorophilic solvent and gradually increasing to a more fluorophilic one, can be effective.
Data-Driven Solvent Selection for F-SPE:
| Solvent System (Elution) | Relative Fluorophilicity | Typical Application |
| 80:20 MeOH/H₂O | Low | Washing (removing non-fluorous compounds)[8] |
| Methanol (MeOH) | Moderate | Eluting "light" fluorous compounds[8] |
| Acetonitrile (MeCN) | Moderate-High | General elution of fluorous compounds[8] |
| Tetrahydrofuran (THF) | High | Eluting strongly retained fluorous compounds[6] |
Issue 2: Formation of an Emulsion During Fluorous Liquid-Liquid Extraction (LLE)
During the workup of your reaction, you're observing a stable emulsion at the interface of the organic and fluorous layers, making separation difficult.
Root Cause Analysis:
Emulsions in LLE often form due to the presence of surfactant-like molecules that stabilize the interface between the two immiscible phases.[9] This can be exacerbated by vigorous shaking.
Troubleshooting Protocol:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[9]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase (if present) and can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[9]
-
Centrifugation: If a small-scale emulsion persists, transferring the mixture to a centrifuge tube and spinning it can often force the separation of the layers.[9]
-
Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to destabilize the emulsion.[9]
Workflow for Handling Emulsions in Fluorous LLE:
Caption: Decision tree for resolving emulsions in fluorous LLE.
Experimental Protocols
Protocol 1: General Procedure for Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the standard procedure for purifying a this compound-tagged compound from a crude reaction mixture.
Materials:
-
Fluorous silica gel cartridge (e.g., FluoroFlash®)
-
Crude reaction mixture containing the fluorous-tagged product
-
Fluorophobic wash solvent (e.g., 80:20 methanol/water)[8]
-
SPE manifold or syringe for applying pressure
Procedure:
-
Cartridge Conditioning: Pre-condition the fluorous silica gel cartridge by passing 3-5 column volumes of the fluorophilic elution solvent through it, followed by 3-5 column volumes of the fluorophobic wash solvent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent. A good loading solvent should have low fluorophilicity but good dissolving power for your compounds.[6] Load the sample onto the conditioned cartridge.
-
Fluorophobic Wash: Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to elute the non-fluorous compounds. Collect this fraction for analysis.
-
Fluorophilic Elution: Elute the retained fluorous-tagged compound with 3-5 column volumes of the fluorophilic elution solvent. Collect this fraction separately.
-
Analysis: Analyze the collected fractions (non-fluorous and fluorous) by an appropriate method (e.g., TLC, LC-MS, NMR) to confirm the separation and purity of the desired product.
F-SPE Workflow Diagram:
Caption: Standard workflow for fluorous solid-phase extraction (F-SPE).
References
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New fluorous/organic biphasic systems achieved by solvent tuning. (n.d.). National Center for Biotechnology Information. Available at: [Link]
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Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Available at: [Link]
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Zhang, W. (2009). Green chemistry aspects of fluorous techniques—opportunities and challenges for small-scale organic synthesis. Green Chemistry, 11(7), 911-919. Available at: [Link]
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Curran, D. P. (2002). A bird's eye view of fluorous reaction and separation techniques. L'Actualité Chimique, 2002(1), 75-79. Available at: [Link]
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Studer, A., Hadida, S., Ferritto, R., Kim, S. Y., Jeger, P., Wipf, P., & Curran, D. P. (1997). A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science, 275(5301), 823-826. Available at: [Link]
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Zhang, W., & Curran, D. P. (2006). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 8(4), 579-584. Available at: [Link]
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PromoChrom Technologies. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom. Available at: [Link]
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Chen, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(100), 82298-82305. Available at: [Link]
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Zhang, W. (2007). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Mi, J., & Huang, X. (2011). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Beilstein Journal of Organic Chemistry, 7, 1328-1339. Available at: [Link]
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Roesner, S., & Brown, J. M. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. Available at: [Link]
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Edwards, H. D., Nagappayya, S. K., & Pohl, N. L. B. (2012). Probing the limitations of the fluorous content for tag-mediated microarray formation. Chemical Communications, 48(4), 510-512. Available at: [Link]
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LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]
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Chambers, R. D., et al. (2020). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 12(11), 2596. Available at: [Link]
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Singh, R. P., et al. (2025). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Topics in Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Perfluorooctyl iodide. PubChem. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment of 3-(Perfluorooctyl)propyl iodide: The Definitive Role of GC-MS
For Immediate Release
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the purity of chemical reagents is paramount. This guide provides a comprehensive analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-(Perfluorooctyl)propyl iodide (PFPI), a critical building block in the synthesis of fluorinated compounds.[1] We will explore the nuances of this analytical technique, compare its performance with viable alternatives, and provide detailed, field-proven protocols to ensure the highest degree of scientific integrity in your purity assessments.
The Challenge of Analyzing Highly Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS), like PFPI, present unique analytical challenges. Their high thermal and chemical stability, a result of the strong carbon-fluorine bond, can complicate analysis. Furthermore, the presence of a halogen, iodine, adds another layer of complexity due to its potential for thermal degradation and unique isotopic signature. Ensuring the purity of PFPI is critical as impurities can significantly impact the yield and purity of downstream products in complex synthetic pathways.[2]
Section 1: GC-MS: The Gold Standard for PFPI Purity Analysis
Gas Chromatography-Mass Spectrometry stands as the premier analytical technique for the purity assessment of volatile and semi-volatile compounds like PFPI. Its strength lies in the synergistic combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Why GC-MS is the Optimal Choice
The decision to employ GC-MS for PFPI analysis is rooted in a deep understanding of the molecule's physicochemical properties. PFPI possesses sufficient volatility to be amenable to gas chromatography, while its complex structure and potential for isomeric impurities necessitate the high-resolution detection that mass spectrometry provides.
Causality Behind Experimental Choices:
-
Volatility: The propyl iodide moiety of PFPI allows for volatilization at temperatures compatible with standard GC inlets and columns, minimizing the risk of on-column degradation.
-
Selectivity: The mass spectrometer can be operated in selected ion monitoring (SIM) mode to selectively detect PFPI and its potential impurities, even at trace levels, significantly enhancing the signal-to-noise ratio.
-
Identification: Electron ionization (EI) of PFPI produces a characteristic fragmentation pattern, a molecular fingerprint, that allows for unambiguous identification and differentiation from structurally similar compounds.
Experimental Workflow: A Self-Validating System
The following protocol is designed to be a self-validating system, incorporating quality control checks to ensure the reliability and reproducibility of the results.
Caption: GC-MS workflow for purity assessment of this compound.
Detailed GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8860/5977 GC/MSD).[3]
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). The low-polarity DB-5 phase is robust and provides excellent separation for a wide range of compounds, including halogenated hydrocarbons.[4]
-
Inlet: Split/Splitless injector at 250°C. A split injection is recommended to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C. This temperature program ensures good separation of potential volatile impurities from the main PFPI peak.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. EI is a standard, robust ionization technique that produces reproducible fragmentation patterns.[4]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-650. This range covers the molecular ion of PFPI (C11H6F17I, MW: 588.04 g/mol ) and its expected fragments.[5]
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Peak identification is confirmed by matching the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
Potential Impurities and Their Identification: Impurities in PFPI can arise from starting materials, byproducts of the synthesis, or degradation.[2] Common impurities may include:
-
Starting materials: Unreacted perfluorooctyl iodide or allyl iodide.
-
Byproducts: Isomers of PFPI or oligomeric species.[6]
-
Degradation products: Thermally induced dehydroiodination or other rearrangement products.[7]
The mass spectrometer is crucial for identifying these impurities. For instance, the loss of an iodine radical (•I, m/z 127) is a characteristic fragmentation pathway that can help confirm the presence of iodinated compounds.
Section 2: Comparative Analysis with Alternative Techniques
While GC-MS is the recommended method, it is essential to understand its performance in the context of other analytical techniques.
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantitative analysis based on the signal intensity of specific nuclei (¹H, ¹⁹F). |
| Selectivity | Very High | Moderate | High |
| Sensitivity | High (pg to ng levels)[4] | Moderate (ng to µg levels) | Low (µg to mg levels) |
| Sample Volatility | Required | Not Required | Not Required |
| Structural Info | High (fragmentation pattern) | Low | Very High (molecular structure) |
| Throughput | Moderate | High | Low |
| Quantitation | Relative (% Area) or Absolute (with standards) | Absolute (with standards) | Absolute (with internal standard) |
| Key Advantage for PFPI | Excellent for volatile impurities and definitive identification. | Good for non-volatile impurities and high-throughput screening. | Provides absolute purity without a specific reference standard for the analyte. |
| Key Limitation for PFPI | Potential for thermal degradation of labile compounds.[8] | Lower sensitivity and structural information compared to GC-MS. | Lower sensitivity and potential for signal overlap. |
In-Depth Comparison
HPLC-UV: While HPLC is a powerful technique, its application to PFPI is limited.[9][10] PFPI lacks a strong chromophore, resulting in poor UV detection sensitivity.[11] While derivatization could improve sensitivity, it adds complexity and potential for side reactions.[12] HPLC is better suited for analyzing non-volatile impurities that would not be detected by GC.
Quantitative NMR (qNMR): ¹⁹F NMR is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[13][14] qNMR can provide an absolute purity value without the need for a PFPI reference standard, by comparing the integral of a PFPI signal to that of a known amount of an internal standard. However, its lower sensitivity compared to GC-MS makes it less suitable for detecting trace impurities.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for selecting an analytical technique for PFPI purity.
Section 3: Troubleshooting and Field-Proven Insights
Challenge 1: Peak Tailing
-
Cause: Active sites in the injector liner or column can interact with the analyte.
-
Solution: Use a deactivated liner and a high-quality, low-bleed column. Regular maintenance, including trimming the column, is essential.
Challenge 2: Thermal Degradation
-
Cause: PFPI may be susceptible to thermal degradation at high injector temperatures.[7]
-
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 200°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
Challenge 3: Matrix Effects
-
Cause: Co-eluting matrix components can suppress or enhance the ionization of PFPI.
-
Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[9]
Conclusion
For the comprehensive purity assessment of this compound, GC-MS emerges as the most robust and informative analytical technique. Its ability to separate and definitively identify volatile and semi-volatile impurities provides a level of confidence that is unmatched by other methods. While techniques like HPLC-UV and qNMR have their specific applications, the detailed structural information and high sensitivity of GC-MS make it the cornerstone of a rigorous quality control program for this critical fluorinated building block. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can ensure the integrity of their starting materials and the success of their synthetic endeavors.
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Sutherland, T., et al. (2022). Repurposing of F-gases: challenges and opportunities in fluorine chemistry. National Institutes of Health. [Link]
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ASTM International. (2022). Standard Practice for Analysis of Halogenated Organic Solvents and Their Admixtures by Gas Chromatography. ASTM International. [Link]
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Orata, F., et al. (2009). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. [Link]
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Drozd, G. T., et al. (2019). Gas-Phase Detection of Fluorotelomer Alcohols and Other Oxygenated Per- and Polyfluoroalkyl Substances by Chemical Ionization. ACS Publications. [Link]
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University of Rochester. (n.d.). Fluorine NMR. University of Rochester. [Link]
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Wang, Y., et al. (2021). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]
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Wang, Q., et al. (2015). Determination of Iodate by HPLC-UV after On-Line Electrochemical Reduction to Iodide. ResearchGate. [Link]
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Reddy, G. S., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]
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Kubec, R., & Hrbek, J. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. MDPI. [Link]
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Liang, Y., et al. (2022). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. National Institutes of Health. [Link]
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Liu, Y., et al. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. [Link]
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Novak, S. R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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Pitarch, E., et al. (2023). New Analytical Methodologies based on Chromatography-Atmospheric Pressure Ionization- Mass Spectrometry for the Determination. MDPI. [Link]
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Rahman, M. M., et al. (2023). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. MDPI. [Link]
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Wang, Q., et al. (2014). Determination of iodate by HPLC-UV after on-line electrochemical reduction to iodide. SciSpace. [Link]
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Drage, D. S. J., et al. (2023). 2023 PFAS analytical exchange TOP Assay Method Comparison. ResearchGate. [Link]
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The Royal Society of Chemistry. (n.d.). Propyl Iodide. The Merck Index Online. [Link]
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Pagonis, D., et al. (2019). Evaluation of iodide chemical ionization mass spectrometry for gas and aerosol-phase per- and polyfluoroalkyl substances (PFAS) analysis. Atmospheric Measurement Techniques. [Link]
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A Comprehensive Guide to the ¹H and ¹⁹F NMR Characterization of 3-(Perfluorooctyl)propyl Iodide
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of fluorinated compounds is paramount. These molecules play a crucial role in a vast array of applications, from advanced materials to pharmaceuticals, owing to their unique physicochemical properties. Among these, 3-(perfluorooctyl)propyl iodide stands out as a key building block for introducing the perfluorooctyl moiety. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of its characterization, providing unambiguous structural information. This guide offers an in-depth analysis of the ¹H and ¹⁹F NMR spectra of this compound, compares it with relevant alternatives, and provides a robust experimental protocol for its analysis.
The Significance of NMR in Characterizing Fluorinated Molecules
Fluorine (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons (¹H).[1] Furthermore, the ¹⁹F chemical shift range is exceptionally wide, spanning over 400 ppm, which minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[2][3] This makes ¹⁹F NMR a powerful tool for identifying and differentiating fluorinated compounds. Concurrently, ¹H NMR provides complementary information about the non-fluorinated portions of the molecule, and the through-bond couplings between ¹H and ¹⁹F nuclei (J-coupling) offer invaluable connectivity data.
Structural Elucidation of this compound via NMR
The structure of this compound, CF₃(CF₂)₇CH₂CH₂CH₂I, dictates a distinct pattern of signals in both ¹H and ¹⁹F NMR spectra. The presence of a perfluorinated chain and a propyl iodide linker gives rise to characteristic chemical shifts and coupling patterns.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct multiplets corresponding to the three methylene groups of the propyl chain.
-
-CH₂-I (α-methylene): This group, being directly attached to the electronegative iodine atom, will be the most deshielded and appear furthest downfield, typically as a triplet.
-
-CH₂- (β-methylene): This central methylene group will exhibit a more complex multiplet pattern due to coupling with both the α and γ methylene protons.
-
-CF₂-CH₂- (γ-methylene): This methylene group is adjacent to the highly electronegative perfluoroalkyl chain, which will cause a significant downfield shift. It is expected to appear as a triplet of triplets due to coupling with the β-methylene protons and the two fluorine atoms of the adjacent -CF₂- group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| a (-CH₂I) | ~3.2 | Triplet (t) | ³JHH ≈ 7 Hz |
| b (-CH₂-) | ~2.1 | Multiplet (m) | ³JHH ≈ 7 Hz |
| c (-CF₂CH₂-) | ~2.4 | Triplet of Triplets (tt) | ³JHH ≈ 7 Hz, ³JHF ≈ 18 Hz |
¹⁹F NMR Spectral Analysis
The ¹⁹F NMR spectrum provides a detailed fingerprint of the perfluorooctyl chain. Due to the sensitivity of ¹⁹F chemical shifts to the position within the chain, each -CF₂- group is expected to have a unique resonance.
-
-CF₃ (Terminal): The terminal trifluoromethyl group typically appears at the highest field (most upfield).
-
-CF₂- (Internal): The internal difluoromethylene groups will have distinct chemical shifts, generally moving downfield as they get closer to the propyl iodide group.
-
-CF₂-CH₂-: The -CF₂- group directly attached to the propyl chain will be the most deshielded of the perfluoroalkyl chain signals.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| d (-CF₃) | ~ -81 | Triplet (t) |
| e-j (-(CF₂)₆-) | ~ -122 to -126 | Multiplets (m) |
| k (-CF₂CH₂-) | ~ -115 | Multiplet (m) |
Comparative Analysis with Alternative Compounds
To better understand the unique spectral features of this compound, it is instructive to compare it with structurally related molecules.
Comparison with Perfluorooctyl Iodide (CF₃(CF₂)₇I)
Perfluorooctyl iodide lacks the propyl linker. Its ¹⁹F NMR spectrum will be similar to that of this compound, but the chemical shift of the -CF₂I group will be significantly different from the -CF₂CH₂- group in the target molecule. The absence of a propyl group means there will be no ¹H NMR signals.
| Compound | Key Differentiating Feature | Expected ¹⁹F NMR Difference |
| This compound | Propyl linker | Signal for -CF₂CH₂- around -115 ppm. |
| Perfluorooctyl Iodide | Direct C-I bond | Signal for -CF₂I significantly downfield, around -60 to -70 ppm. |
Comparison with 3-(Perfluorohexyl)propyl Iodide (CF₃(CF₂)₅CH₂CH₂CH₂I)
This analogue has a shorter perfluoroalkyl chain. Its ¹H NMR spectrum will be nearly identical to that of this compound. However, its ¹⁹F NMR spectrum will show fewer signals corresponding to the shorter C₆F₁₃ chain. This comparison highlights the ability of ¹⁹F NMR to readily distinguish between homologues.
Experimental Protocol for High-Quality NMR Spectra
Acquiring high-resolution and artifact-free NMR spectra of fluorinated compounds requires careful attention to experimental parameters.
Step 1: Sample Preparation
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆). Chloroform-d is a common choice.
-
Add a small amount of an internal standard. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal standard is trichlorofluoromethane (CFCl₃, δ = 0.00 ppm), although other fluorinated compounds with a known chemical shift can be used.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 2: Spectrometer Setup and ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a 90° pulse angle and a longer relaxation delay (5 times the longest T₁) are necessary.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
Step 3: ¹⁹F NMR Acquisition
-
Tune the NMR probe to the ¹⁹F frequency.
-
Set the spectral width to encompass the wide chemical shift range of fluorinated compounds (e.g., +50 to -250 ppm).
-
Set the transmitter offset to the center of the expected spectral region.
-
For a standard ¹⁹F spectrum, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings.
-
Acquire the spectrum with a sufficient number of scans (often 16-64 scans).
Step 4: Data Processing
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals to determine the relative ratios of different nuclei.
-
Analyze the multiplicities and coupling constants to confirm the structure.
Visualizing the Molecular Structure and NMR Workflow
Caption: Molecular structure of this compound with proton and fluorine assignments.
Caption: A streamlined workflow for the NMR characterization of this compound.
Conclusion
The combined application of ¹H and ¹⁹F NMR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The distinct chemical shifts and coupling patterns observed in both spectra allow for the complete assignment of the proton and fluorine signals, confirming the molecular structure. By comparing its spectra with those of related compounds, such as perfluorooctyl iodide and 3-(perfluorohexyl)propyl iodide, a deeper understanding of the structure-spectrum relationship is achieved. The detailed experimental protocol provided herein serves as a robust guide for researchers to obtain high-quality NMR data, ensuring the reliable identification and characterization of this important fluorinated building block.
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A Comparative Analysis of Reactivity: 3-(Perfluorooctyl)propyl Iodide vs. Direct Perfluoroalkyl Iodides
A Senior Application Scientist's Guide for Researchers
In the realm of fluorinated compounds, perfluoroalkyl iodides (RfI) serve as indispensable reagents for the introduction of perfluoroalkyl moieties into organic molecules, a strategy widely employed in the development of pharmaceuticals, agrochemicals, and advanced materials. However, the reactivity of these iodides is profoundly dictated by the structure linking the perfluoroalkyl chain to the iodine atom. This guide provides an in-depth comparison between two major classes of these compounds: Type I, where the iodine is directly bonded to a fluorinated carbon (e.g., perfluorooctyl iodide), and Type II, which features a hydrocarbon spacer, exemplified by 3-(perfluorooctyl)propyl iodide. Understanding their distinct reactivity profiles is paramount for experimental design and achieving desired synthetic outcomes.
The Decisive Role of Molecular Structure
The fundamental difference between these two classes of reagents lies in the immediate electronic environment of the carbon-iodine (C-I) bond.
-
Type I: Perfluorooctyl Iodide (C8F17I) : In this structure, the iodine atom is attached to a terminal carbon of the perfluorooctyl chain. The immense, cumulative electron-withdrawing inductive effect of the 17 fluorine atoms polarizes the C-I bond, rendering the α-carbon highly electron-deficient.
-
Type II: this compound (C8F17CH2CH2CH2I) : Here, a three-carbon alkyl chain insulates the C-I bond from the direct inductive influence of the C8F17 group. Consequently, the terminal carbon bonded to iodine behaves much like a standard primary alkyl carbon, making its reactivity profile analogous to that of 1-iodopropane, albeit with a bulky, lipophobic tail.
This structural divergence is the primary determinant of their chemical behavior, particularly in radical and nucleophilic substitution reactions.
Caption: Structural and electronic differences between Type I and Type II perfluoroalkyl iodides.
Comparative Reactivity in Key Transformations
The structural differences manifest dramatically in the preferred reaction pathways for each type of iodide.
A. Radical Reactions: The Domain of Type I Iodides
Radical additions, such as the Kharasch addition or Atom Transfer Radical Addition (ATRA), are hallmark reactions for Type I perfluoroalkyl iodides.[1][2][3] These processes are initiated by the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical (Rf•).
-
Perfluorooctyl Iodide (Type I): The C(sp3)-I bond in C8F17I is relatively weak and susceptible to cleavage under thermal, photochemical, or radical-initiator-induced conditions to form the C8F17• radical.[4][5] This radical readily adds across alkenes and alkynes, propagating a radical chain reaction that is highly efficient for creating C-C bonds and introducing the perfluoroalkyl group.[6][7]
-
This compound (Type II): While this molecule can also form a radical (C8F17(CH2)3•), the C-I bond is a standard primary alkyl-iodide bond, which is stronger and less prone to homolysis under the same conditions as its Type I counterpart. Its application in radical reactions is therefore less common and less efficient.
Caption: Homolytic cleavage to form radical intermediates.
B. Nucleophilic Substitution: The Strength of Type II Iodides
The utility of this compound shines in nucleophilic substitution reactions, a domain where Type I iodides are largely ineffective.
-
Perfluorooctyl Iodide (Type I): This compound is highly resistant to classical SN2 reactions.[8] Although the α-carbon is electrophilic, the bulky fluorine atoms sterically hinder the required backside attack by a nucleophile. Furthermore, the formation of a perfluoroalkyl carbocation for an SN1 pathway is energetically prohibitive. Reactions with nucleophiles often proceed through alternative electron-transfer mechanisms rather than direct substitution.[9]
-
This compound (Type II): The propyl spacer moves the reaction site away from the sterically demanding perfluoroalkyl group. The terminal -CH2I group is a classic primary alkyl halide, which is an excellent substrate for SN2 reactions.[10][11] This allows for the straightforward attachment of the C8F17(CH2)3- moiety to a wide range of nucleophiles (e.g., amines, thiols, azides, carboxylates). This is a key method for creating "fluorous-tagged" molecules, which are valuable in specialized purification techniques.[12]
| Feature | Perfluorooctyl Iodide (Type I) | This compound (Type II) |
| Primary Reaction | Radical Addition (ATRA) | Nucleophilic Substitution (SN2) |
| SN2 Reactivity | Extremely low to negligible | High (typical for a primary alkyl iodide) |
| Radical Formation | Favorable | Less favorable |
| Key Intermediate | C8F17• (Perfluorooctyl radical) | C8F17(CH2)3-Nu (Substitution product) |
| Primary Application | Direct perfluoroalkylation of unsaturated bonds | Introduction of a fluorous tag via nucleophiles |
Table 1. Summary of comparative reactivity.
Experimental Protocol: A Competitive SN2 Reaction
To empirically validate the stark difference in SN2 reactivity, a competitive reaction can be performed. This protocol is designed to unambiguously demonstrate the superior performance of the Type II iodide as an SN2 substrate.
Objective:
To determine the relative reactivity of perfluorooctyl iodide and this compound toward a common nucleophile under SN2 conditions.
Materials:
-
Perfluorooctyl iodide (C8F17I, Type I)
-
This compound (C8F17(CH2)3I, Type II)
-
Sodium azide (NaN3)
-
Anhydrous acetone (ACS grade)
-
Internal standard (e.g., dodecane)
-
Reaction vial with magnetic stir bar
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Solution Preparation: Prepare a 0.2 M stock solution in anhydrous acetone containing an equimolar mixture of perfluorooctyl iodide, this compound, and an internal standard.
-
Reaction Initiation: To a reaction vial containing 5.0 mL of the stock solution at room temperature, add sodium azide to a final concentration of 0.1 M (0.5 equivalents relative to the total iodide concentration). Start vigorous stirring immediately.
-
Monitoring: At timed intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture. Quench the aliquot by diluting it into 1 mL of water and extracting with 1 mL of diethyl ether. The ether layer is then analyzed by GC-FID.
-
Data Analysis: Monitor the disappearance of the starting material peaks for both iodides relative to the constant peak of the internal standard. Plot the concentration of each iodide versus time.
Expected Outcome:
The concentration of this compound will decrease significantly over time, indicating its consumption in the SN2 reaction with the azide nucleophile. In contrast, the concentration of perfluorooctyl iodide will remain largely unchanged, demonstrating its inertness under these conditions.
Caption: Workflow for the competitive nucleophilic substitution experiment.
Conclusion and Researcher Guidance
The choice between a direct perfluoroalkyl iodide (Type I) and one with a hydrocarbon spacer (Type II) is not arbitrary; it is a critical decision based on the desired chemical transformation.
-
For direct C-C bond formation via radical pathways to introduce a perfluoroalkyl group onto an unsaturated substrate, Perfluorooctyl Iodide (Type I) and its analogues are the reagents of choice. Their C-I bond is tailored for efficient radical generation.
-
For attaching a perfluoroalkyl-containing tag via nucleophilic substitution , This compound (Type II) is the superior option. Its primary alkyl iodide functionality ensures clean and efficient SN2 reactions with a broad scope of nucleophiles, making it a versatile tool for materials science and fluorous chemistry applications.
By understanding these fundamental principles of reactivity, researchers can harness the unique properties of fluorinated compounds with greater precision and success.
References
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Wikipedia. Perfluoroalkyl iodide. [Link]
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Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. RSC Chemical Science. [Link]
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PubChem. This compound. [Link]
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Kaiho, T. (2017). Telomerization. In Iodine Made Simple. Taylor & Francis. [Link]
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Tarrant, P. (1975). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry. [Link]
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Wang, Y., et al. (2023). Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. National Institutes of Health. [Link]
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Keller, T., & Tarrant, P. (1975). The reaction of secondary perfluoroalkyl iodides with zinc. Journal of Fluorine Chemistry. [Link]
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Scribd. Alkyl Halides Reactivity Lab Report. [Link]
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University of Wisconsin-Madison. Alkyl Halide Classification Tests. [Link]
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Rossi, R. A., et al. (1985). Reaction of perfluoroalkyl iodides with electron-donor nucleophiles. Addition of perfluoroalkyl iodides to olefins initiated by electron transfer. The Journal of Organic Chemistry. [Link]
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WebAssign. Lab 5 - SN2 Reactions of Alkyl Halides. [Link]
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Wikipedia. Kharasch addition. [Link]
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Rawner, T., et al. (2018). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. ACS Catalysis. [Link]
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Wang, C., et al. (2021). External Photocatalyst-Free Visible Light-Promoted 1,3-Addition of Perfluoroalkyl Iodides to Vinyldiazoacetates. Journal of the Chinese Chemical Society. [Link]
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Wang, Y., et al. (2023). Addition of perfluoroalkyl iodide to alkenes and alkynes. ResearchGate. [Link]
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A Comparative Guide to Fluorous Tagging: The Advantages of 3-(Perfluorooctyl)propyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficient purification of target molecules from complex reaction mixtures remains a significant bottleneck. Fluorous-phase synthesis has emerged as a powerful strategy to address this challenge, offering a practical bridge between traditional solution-phase chemistry and solid-phase synthesis.[1][2] At the heart of this technology are fluorous tagging agents, molecules that impart a unique "fluorous" characteristic to a substrate, enabling facile separation. Among the various reagents available, 3-(Perfluorooctyl)propyl iodide has garnered considerable attention. This guide provides an in-depth technical comparison of this compound with other fluorous tagging agents, supported by experimental insights, to elucidate its distinct advantages.
The Core Principle: Fluorous Affinity-Based Separation
Fluorous synthesis leverages the principle of "like dissolves like." By covalently attaching a highly fluorinated tag to a molecule of interest, its partitioning behavior is dramatically altered. These tagged molecules exhibit high solubility in fluorous solvents (e.g., perfluorohexane) and strong retention on fluorous solid phases, while remaining immiscible with many common organic and aqueous solvents.[1] This unique property allows for efficient separation from non-tagged reagents, byproducts, and starting materials through techniques such as fluorous solid-phase extraction (F-SPE) or fluorous liquid-liquid extraction (F-LLE).[1][3]
The general workflow of a fluorous-assisted synthesis can be visualized as follows:
Caption: A generalized workflow for fluorous-assisted organic synthesis.
Unpacking the Structure: Why this compound Excels
The efficacy of a fluorous tagging agent is determined by several key features of its molecular structure. This compound, with the structure F(CF₂)₈(CH₂)₃I, possesses a combination of attributes that make it a highly effective and versatile tool.
The Perfluorooctyl Chain: Ensuring Robust "Fluoricity"
The perfluorooctyl (C₈F₁₇) chain provides a substantial fluorous character to the tagged molecule. The high fluorine content is crucial for strong and selective interactions with fluorous separation media.[1] This "heavy" fluorous tag ensures efficient retention during F-SPE, allowing for the use of more aggressive organic washes to remove impurities without premature elution of the tagged product.
The Propyl Linker: A Critical Spacer
The three-carbon (propyl) linker that separates the perfluoroalkyl chain from the reactive iodide atom is a key design element. This aliphatic spacer serves to insulate the reactive center from the strong electron-withdrawing effects of the perfluorinated chain.[1] This insulation is critical for maintaining the reactivity of the functional group, in this case, the carbon-iodine bond, ensuring that it behaves predictably in subsequent chemical transformations. The absence of such a spacer can significantly diminish the nucleophilicity of the tagged molecule or the electrophilicity of the reactive site. The choice of a propyl linker strikes a balance between providing sufficient insulation and maintaining a compact overall tag structure.
The Iodide Leaving Group: Balancing Reactivity and Stability
The terminal iodide is a versatile and reactive functional handle. As a leaving group, iodide is more reactive than bromide or chloride in nucleophilic substitution reactions, allowing for milder reaction conditions and broader substrate scope. This is particularly advantageous when working with sensitive or sterically hindered substrates. While being highly reactive, the C-I bond in this compound is sufficiently stable for handling and storage under standard laboratory conditions.
Comparative Performance Analysis
To fully appreciate the advantages of this compound, it is instructive to compare its performance against other classes of fluorous tagging agents.
| Tagging Agent Class | Representative Example | Key Advantages | Key Disadvantages |
| Perfluoroalkyl Iodides | This compound | High reactivity of C-I bond, good balance of "fluoricity" and reactivity due to propyl linker, broad applicability in nucleophilic substitutions. | Higher cost compared to some alternatives, potential for light sensitivity. |
| Perfluoroalkyl Bromides | 3-(Perfluorooctyl)propyl bromide | Greater stability than iodides, lower cost. | Lower reactivity, may require harsher reaction conditions or stronger nucleophiles. |
| Fluorous Tosylates/Mesylates | Fluorous-tagged tosylates | Excellent leaving groups, high reactivity. | Often require separate synthesis from fluorous alcohols, may have limited stability. |
| Fluorous Thiols | Perfluoroalkyl thiols | Useful for tagging electrophiles (e.g., alkyl halides, Michael acceptors).[1] | Limited to specific reaction types, potential for oxidation to sulfoxides or sulfones. |
| Fluorous Silyl Ethers | Fluorous-tagged silyl chlorides | Readily attach to hydroxyl groups, tunable stability.[1] | Cleavage often requires fluoride sources which can be incompatible with other functional groups. |
| Fluorous Azides/Alkynes | Azido- or alkynyl-terminated fluorous tags | Enable bioorthogonal ligation via "click" chemistry. | Requires a compatible functional group on the substrate. |
Experimental Protocols: A Practical Guide
The true utility of a chemical tool is demonstrated through its application. Below are representative experimental protocols for the tagging of a substrate with this compound and the subsequent purification via F-SPE.
Protocol 1: Tagging of a Phenol with this compound
This protocol describes the Williamson ether synthesis to attach the fluorous tag to a phenolic substrate.
Materials:
-
Phenolic substrate (e.g., 4-hydroxybenzaldehyde)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add K₂CO₃ (1.5 eq) and this compound (1.1 eq).
-
Stir the reaction mixture at reflux for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification of the Fluorous-Tagged Product by F-SPE
This protocol outlines the separation of the fluorous-tagged ether from unreacted starting materials and byproducts.
Caption: Step-by-step workflow for the purification of a fluorous-tagged compound using F-SPE.
Procedure:
-
Condition a fluorous silica gel cartridge by passing a fluorophilic solvent (e.g., methanol) through it.
-
Dissolve the crude product from Protocol 1 in a minimal amount of a suitable organic solvent (e.g., dichloromethane or a small amount of the fluorophobic wash solvent).
-
Load the dissolved crude product onto the conditioned F-SPE cartridge.
-
Wash the cartridge with a fluorophobic solvent mixture (e.g., 80:20 methanol/water) to elute the non-fluorous compounds (unreacted 4-hydroxybenzaldehyde, byproducts).
-
Elute the desired fluorous-tagged product from the cartridge with a fluorophilic solvent (e.g., pure methanol or dichloromethane).
-
Collect the fractions and concentrate under reduced pressure to obtain the purified fluorous-tagged product.
Applications in Drug Discovery and Peptide Synthesis
The unique properties of this compound and the broader fluorous tagging strategy have found significant application in various stages of the drug discovery pipeline.
-
Library Synthesis: Fluorous tagging facilitates the rapid parallel synthesis and purification of compound libraries, accelerating the hit-to-lead optimization process.
-
Natural Product Synthesis: In complex total synthesis campaigns, fluorous tagging can simplify the purification of key intermediates, improving overall yields and efficiency.
-
Peptide and Oligonucleotide Synthesis: Fluorous-tagged protecting groups and linkers enable the solution-phase synthesis of peptides and oligonucleotides, combining the high reaction rates of solution-phase chemistry with the purification advantages of solid-phase methods.[1]
Conclusion
This compound stands out as a premier fluorous tagging agent due to its well-balanced combination of a highly fluorous perfluorooctyl chain, an insulating propyl linker, and a reactive iodide handle. This molecular architecture provides researchers with a robust and versatile tool for the efficient synthesis and purification of a wide range of organic molecules. While other fluorous tagging agents have their specific applications, the broad utility and predictable reactivity of this compound make it an invaluable asset in the modern synthetic chemist's toolbox, particularly in the demanding fields of drug discovery and development.
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Link, A. J., et al. (2022). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. Angewandte Chemie International Edition, 61(19), e202112959. [Link]
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Curran, D. P., et al. (2010). Binary fluorous tagging enables the synthesis and separation of a sixteen-stereoisomer library of macrosphelides. Journal of the American Chemical Society, 132(48), 17296-17304. [Link]
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Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Techniques for Identifying 3-(Perfluorooctyl)propyl Iodide Derivatives
In the expanding universe of per- and polyfluoroalkyl substances (PFAS), the robust identification of specific congeners and their derivatives is a critical challenge for researchers, environmental scientists, and drug development professionals. Among these, 3-(Perfluorooctyl)propyl iodide and its derivatives present a unique analytical puzzle due to their complex structure, featuring a highly fluorinated chain, a propyl linker, and an iodine atom. This guide provides an in-depth comparison of mass spectrometry techniques for the confident identification of these compounds, grounded in scientific principles and field-proven insights. We will explore the nuances of various methodologies, offering a framework for selecting the most appropriate analytical strategy.
The Analytical Challenge: Unmasking a Complex Molecule
The structure of this compound—with its lipophilic fluorinated tail and the reactive iodide group—dictates the analytical approach. The strong carbon-fluorine bonds make the perfluorooctyl chain chemically stable, while the carbon-iodine bond is comparatively weaker and a key site for potential fragmentation. The primary challenges in its analysis include achieving efficient ionization, controlling in-source fragmentation, and interpreting complex fragmentation spectra to achieve unambiguous identification.
A Fork in the Road: Gas Chromatography vs. Liquid Chromatography
The initial decision in developing a mass spectrometry-based method is the choice of the introductory separation technique: gas chromatography (GC) or liquid chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool.[1] While less common for highly polar PFAS, it can be employed for neutral, more volatile species like fluorotelomer alcohols.[1] For this compound, which has a moderate molecular weight, GC-MS could be a viable option, particularly if derivatization is employed to enhance volatility.[2][3]
-
Strengths: High chromatographic resolution, leading to excellent separation of isomers.[1] Established and robust technology.
-
Weaknesses: Requires analyte volatility and thermal stability.[4] Derivatization can add complexity and potential for artifacts.[2] Not suitable for direct analysis of ionic derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the workhorse for PFAS analysis, offering versatility for a wide range of polarities and molecular weights.[5] It is the preferred method for most PFAS, including ionic and non-ionic species.[6][7]
-
Strengths: Broad applicability to a wide range of compounds without the need for derivatization.[8] Softer ionization techniques minimize in-source fragmentation.
-
Weaknesses: Chromatographic resolution may be lower than GC for some isomers. Matrix effects can suppress or enhance ionization, impacting quantification.[9]
For the comprehensive analysis of this compound and its potential polar derivatives, LC-MS stands out as the more versatile and generally applicable technique.
The Heart of the Matter: Ionization Techniques Compared
The choice of ionization source is critical for generating ions from the target analyte for mass analysis. For LC-MS, the most common atmospheric pressure ionization (API) sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and ionizable compounds.[10] It is the most widely used ionization method for PFAS analysis, typically in negative ion mode for acidic derivatives. For this compound, ESI might be less efficient for the neutral parent compound but would be the method of choice for any resulting carboxylic or sulfonic acid derivatives.
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI.[4] The analyte is introduced as an aerosol into a heated vaporizer, and ionization occurs in the gas phase through reactions with reagent ions.[10] Given the lower polarity of this compound compared to its acidic derivatives, APCI could offer better sensitivity for the parent compound.[4]
UniSpray™ Ionization: A newer, more universal ionization technique that combines aspects of both ESI and APCI.[11] It has been shown to enhance the ionization of a broad range of PFAS compounds, potentially offering improved sensitivity for both the parent iodide and its derivatives in a single analysis.[11]
| Ionization Technique | Analyte Polarity | Thermal Stability | Common Adducts/Ions | Best For |
| ESI | High to Medium | Not required | [M-H]⁻, [M+HCOO]⁻ | Ionic and polar derivatives |
| APCI | Low to Medium | Required | [M-I]⁺, [M]⁺ | Neutral, less polar parent compound |
| UniSpray™ | Broad Range | Not strictly required | [M-H]⁻, [M+HCOO]⁻, [M]⁺ | Comprehensive analysis of parent and derivatives |
The Power of Resolution: High-Resolution Mass Spectrometry (HRMS)
For confident identification, especially of unknown derivatives or in complex matrices, high-resolution mass spectrometry (HRMS) is indispensable.[12][13] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide accurate mass measurements (typically < 5 ppm), enabling the determination of elemental compositions and distinguishing between isobaric interferences.[14][15]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: Both HRMS and triple quadrupole (QqQ) mass spectrometers can perform tandem mass spectrometry (MS/MS).[13] In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides a fragmentation "fingerprint" that is highly specific to the molecule's structure.
The fragmentation of perfluoroalkyl substances is known to produce characteristic patterns. For instance, the neutral loss of CO₂ is common for perfluorocarboxylic acids (PFCAs), followed by fragmentation of the perfluoroalkyl chain.[16] For this compound, we can predict characteristic fragmentation pathways.
Experimental Protocols
The following are generalized experimental protocols based on established methods for PFAS analysis. These should be optimized for the specific instrumentation and application.
Protocol 1: LC-MS/MS Analysis of this compound and its Potential Carboxylic Acid Derivative
1. Sample Preparation:
-
For water samples, solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.[7]
-
For biological or solid matrices, extraction with an organic solvent (e.g., acetonitrile, methanol) followed by cleanup steps is required.
-
Prepare calibration standards in a relevant solvent (e.g., methanol).
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for PFAS analysis.
-
Mobile Phase A: Water with a modifier (e.g., 20 mM ammonium acetate).[17]
-
Mobile Phase B: Methanol or acetonitrile.[17]
-
Gradient: A gradient elution from a lower to a higher percentage of organic phase is used to separate analytes with different polarities.
-
Flow Rate: 0.3 - 0.5 mL/min.
3. Mass Spectrometry (Negative Ion ESI for the Carboxylic Acid Derivative):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument (e.g., 600-800 L/hr, 350-450 °C).
-
Acquisition Mode: Full Scan for initial screening and targeted MS/MS for quantification and confirmation.
-
Collision Energy (for MS/MS): Varies depending on the precursor ion and instrument type (typically 10-40 eV). Optimize to obtain characteristic fragment ions.
Protocol 2: GC-MS Analysis of this compound
1. Sample Preparation:
-
Liquid-liquid extraction with a non-polar solvent (e.g., hexane, methyl tert-butyl ether).
-
Concentrate the extract to a suitable volume.
-
Derivatization is generally not required for the parent iodide but may be necessary for its derivatives to improve volatility.[3]
2. Gas Chromatography:
-
Column: A mid-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 - 280 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
3. Mass Spectrometry (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 - 250 °C.
-
Electron Energy: 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-700).
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and expected molecular breakdown, the following diagrams are provided.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound derivatives.
Caption: A hypothetical fragmentation pathway for this compound in positive ion APCI-MS/MS.
Conclusion: A Multi-faceted Approach for Confident Identification
There is no single "best" method for the identification of this compound and its derivatives. The optimal strategy is contingent on the specific research question, the nature of the sample matrix, and the available instrumentation.
-
For a comprehensive analysis of the parent compound and its potential polar degradation products, LC coupled with a universal ionization source like UniSpray and high-resolution mass spectrometry (HRMS) offers the most powerful and versatile approach.
-
GC-MS remains a valuable tool for targeted analysis of the neutral parent compound, especially when high chromatographic separation of isomers is required.
-
Tandem mass spectrometry (MS/MS) is essential for structural confirmation, providing a fragmentation fingerprint that can be used to distinguish between isomers and confidently identify unknown derivatives.
By understanding the strengths and limitations of each technique and by carefully optimizing experimental parameters, researchers can navigate the analytical complexities and achieve robust and reliable identification of these challenging compounds.
References
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A Comparative Guide to the Synthesis of 3-(Perfluorooctyl)propyl Amine: Hydrazinolysis versus Direct Alkylation
For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized chemical intermediates is paramount. 3-(perfluorooctyl)propyl amine is a critical building block in the synthesis of fluorous reagents, ligands, and catalysts, making its reliable production a key focus. This guide provides an in-depth comparison of two common synthetic routes to this amine: the hydrazinolysis of an N-alkylated phthalimide (a variant of the Gabriel synthesis) and direct alkylation. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their performance.
Introduction to 3-(Perfluorooctyl)propyl Amine
3-(perfluorooctyl)propyl amine is a fluorous amine that finds significant application as a nucleophilic scavenger and as a precursor for various fluorinated materials. Its highly fluorinated tail imparts unique properties, such as high lipophilicity and thermal stability, which are advantageous in specialized applications within medicinal and materials chemistry. The choice of synthetic methodology for this amine can significantly impact yield, purity, and scalability.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of primary amines can be approached through various methods, each with its own set of advantages and limitations. Here, we focus on two prominent strategies for the synthesis of 3-(perfluorooctyl)propyl amine starting from a perfluoroalkyl halide.
The Hydrazinolysis Route (via Gabriel Synthesis)
The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides.[1][2] This two-step process utilizes potassium phthalimide as an ammonia surrogate to prevent the common issue of over-alkylation.[3][4]
Mechanism:
-
N-Alkylation: The phthalimide anion, a potent nucleophile, displaces a halide from the starting alkyl halide in an S(_N)2 reaction. This forms an N-alkylphthalimide intermediate. The bulky phthalimide group effectively prevents further alkylation of the nitrogen atom.[5]
-
Hydrazinolysis: The N-alkylphthalimide is then treated with hydrazine (N(_2)H(_4)). This cleaves the imide structure, releasing the desired primary amine and forming a stable phthalhydrazide byproduct.[1]
The Direct Alkylation Route
Direct alkylation involves the reaction of an alkyl halide with ammonia or a primary amine. While seemingly more straightforward, this method is often plagued by a lack of selectivity.[6] The primary amine product is itself a nucleophile and can react with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[7]
Mechanism:
The reaction proceeds via a series of nucleophilic substitution reactions. Ammonia initially attacks the alkyl halide to form the primary amine. This primary amine can then compete with ammonia to react with more alkyl halide, leading to the formation of a secondary amine, and so on.
Experimental Protocols
Protocol 1: Synthesis of 3-(Perfluorooctyl)propyl Amine via Hydrazinolysis
This protocol is adapted from a reported synthesis of N-(perfluorooctyl)propyl phthalimide and its subsequent hydrazinolysis.[8]
Step 1: Synthesis of N-(3-(Perfluorooctyl)propyl)phthalimide
-
To a stirred suspension of potassium phthalimide (18.5 g, 100 mmol) in 150 mL of dimethylformamide (DMF), add 3-(perfluorooctyl)propyl iodide (29.4 g, 50.0 mmol).
-
Heat the reaction mixture at 100°C for 7 hours.
-
Pour the cooled mixture into 600 mL of 0.5 N sodium carbonate solution and extract with dichloromethane (3 x 100 mL).
-
Wash the combined organic phases with water (3 x 300 mL) and dry over sodium sulfate.
-
Evaporate the solvent and recrystallize the residue from methanol to yield pure N-(3-(perfluorooctyl)propyl)phthalimide.
Step 2: Hydrazinolysis to 3-(Perfluorooctyl)propyl Amine
-
To a solution of N-(3-(perfluorooctyl)propyl)phthalimide (e.g., 10 mmol) in ethanol, add hydrazine hydrate (a slight molar excess).
-
Reflux the mixture for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Acidify the filtrate with hydrochloric acid and concentrate under reduced pressure.
-
Treat the residue with a strong base (e.g., NaOH solution) and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract and remove the solvent to obtain the 3-(perfluorooctyl)propyl amine.
Protocol 2: Synthesis of 3-(Perfluorooctyl)propyl Amine via Direct Alkylation
This protocol is based on general procedures for direct amination.
-
In a high-pressure reaction vessel, place a solution of this compound in a suitable solvent such as tetrahydrofuran (THF).
-
Cool the vessel and introduce a large excess of ammonia (either as a pressurized solution in THF or as condensed gas).
-
Seal the vessel and heat the reaction mixture at a temperature typically ranging from 100 to 150°C for several hours. The use of a large excess of ammonia is crucial to favor the formation of the primary amine.[9]
-
After cooling, carefully vent the excess ammonia.
-
The resulting mixture will contain the primary amine, secondary amine, and unreacted starting material.
-
Isolate the primary amine from the mixture using fractional distillation or column chromatography.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of hydrazinolysis and direct alkylation for amine synthesis.
Performance Comparison: A Data-Driven Analysis
| Parameter | Hydrazinolysis (Gabriel Synthesis) | Direct Alkylation |
| Selectivity for Primary Amine | High. The phthalimide protecting group prevents over-alkylation.[3] | Low to Moderate. A mixture of primary, secondary, and tertiary amines is typically formed.[6] |
| Reaction Conditions | Milder conditions for the final deprotection step (refluxing ethanol).[10] The initial alkylation may require elevated temperatures.[8] | Harsh conditions (high temperature and pressure) are often required. |
| Purification | Relatively straightforward. The main byproduct, phthalhydrazide, is often insoluble and can be removed by filtration.[1] | Difficult. Requires careful fractional distillation or chromatography to separate the desired primary amine from other amine byproducts and unreacted starting materials. |
| Yield of Primary Amine | Generally good to excellent for the pure primary amine.[8] | Can be low for the primary amine due to the formation of multiple products. |
| Substrate Scope | Primarily effective for primary alkyl halides. Secondary halides may undergo elimination.[3] | Can be applied to a range of alkyl halides, but selectivity remains an issue. |
| Atom Economy | Lower, due to the use of the phthalimide group which is removed as a byproduct. | Potentially higher in principle, but compromised by the need for a large excess of ammonia and the formation of byproducts. |
Discussion and Field-Proven Insights
Why Choose Hydrazinolysis?
For laboratory-scale synthesis and applications where high purity of the primary amine is critical, the hydrazinolysis route via the Gabriel synthesis is often the superior choice. The key advantage lies in its exceptional control over selectivity, which circumvents the persistent problem of over-alkylation seen in direct amination methods.[5] While it is a two-step process, the ease of purification often compensates for the additional synthetic step. The precipitation of phthalhydrazide provides a simple and effective means of removing the major byproduct.[1]
When Might Direct Alkylation be Considered?
Direct alkylation may be considered in industrial settings where cost and the number of synthetic steps are the primary drivers, and where efficient large-scale purification techniques are available. The use of a vast excess of ammonia can push the equilibrium towards the formation of the primary amine, but this introduces challenges related to handling large quantities of ammonia and subsequent separation.[9] For the synthesis of highly specialized and pure fluorinated amines for research and pharmaceutical development, the drawbacks of direct alkylation often outweigh its apparent simplicity.
The presence of the highly electron-withdrawing perfluorooctyl group can influence the reactivity of the propyl iodide, potentially making the S(_N)2 reaction in the Gabriel synthesis more facile. Conversely, in direct alkylation, this electronic effect might not be sufficient to overcome the inherent lack of selectivity.
Conclusion
In the synthesis of 3-(perfluorooctyl)propyl amine, the hydrazinolysis of N-(3-(perfluorooctyl)propyl)phthalimide stands out as a more robust and reliable method for obtaining a high-purity product. Its ability to prevent over-alkylation and the straightforward purification process make it the preferred choice for research and development applications. While direct alkylation offers a more direct route in terms of reaction steps, it is hampered by poor selectivity, leading to complex purification challenges and potentially lower overall yields of the desired primary amine. The selection of the synthetic route should, therefore, be guided by the specific requirements for purity, scale, and available resources.
References
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OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]
-
Knowles, R. R., et al. Direct α-alkylation of primary aliphatic amines enabled by CO2 and electrostatics. PMC. [Link]
-
Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. [Link]
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Wikipedia. Gabriel synthesis. [Link]
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Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]
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Wang, D., et al. Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. [Link]
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Wikipedia. Amine alkylation. [Link]
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Bentham Science Publisher. Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis. [Link]
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YouTube. Gabriel Synthesis (Gabriel Phthalimide Synthesis) - Mechanism. [Link]
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Organic Chemistry Portal. Phthalimides. [Link]
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ResearchGate. Improved synthesis of perfluorooctylpropyl amine. [Link]
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BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. [Link]
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Rábai, J., et al. Improved Synthesis of Perfluorooctylpropyl Amine. ResearchGate. [Link]
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A Comparative Guide to Catalysts for the Synthesis of Perfluoroalkyl Iodides
Introduction
Perfluoroalkyl iodides (RF-I) are indispensable building blocks in modern organic synthesis, finding widespread application in the pharmaceutical, agrochemical, and material science sectors. The unique physicochemical properties imparted by the perfluoroalkyl moiety, such as enhanced lipophilicity, metabolic stability, and unique conformational preferences, have made the development of efficient and selective methods for their synthesis a paramount objective. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of perfluoroalkyl iodides, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and drug development professionals.
The Landscape of Catalytic Perfluoroalkylation
The direct incorporation of a perfluoroalkyl group often proceeds via radical intermediates, making the choice of catalyst critical in controlling reactivity and selectivity. Historically, stoichiometric radical initiators like peroxides were common, but modern catalysis has shifted towards more efficient and milder methods.[1] This guide will focus on three major classes of catalysts: transition metal catalysts, photocatalysts, and organocatalysts, evaluating their respective strengths and limitations.
Transition Metal Catalysis: A Robust and Versatile Approach
Transition metal catalysts, particularly those based on copper and iron, have emerged as powerful tools for perfluoroalkylation reactions. These systems offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis.
1.1. Copper-Catalyzed Perfluoroalkylation
Copper catalysts are widely employed for the formation of C-RF bonds.[2][3] The mechanism generally involves the formation of a Cu-RF intermediate, which can then participate in cross-coupling reactions with a variety of substrates.
Mechanism of Copper-Catalyzed Perfluoroalkylation:
A common pathway involves the single electron transfer (SET) from a low-valent copper species to the perfluoroalkyl iodide, generating a perfluoroalkyl radical and a copper(I) iodide species. This radical can then be trapped by a suitable substrate. Alternatively, oxidative addition of the RF-I to a copper(0) or copper(I) center can form a higher-valent copper-RF intermediate, which then undergoes reductive elimination to furnish the desired product.
Performance and Applications:
Copper-catalyzed methods are particularly effective for the perfluoroalkylation of aryl and heteroaryl C-H bonds, as well as for the coupling of RF-I with terminal alkynes and aryl bromides.[2][3][4][5] For instance, the combination of copper(I) iodide and 1,10-phenanthroline has been shown to be a highly effective catalytic system for the direct perfluoroalkylation of heteroarenes with commercially available perfluoroalkyl iodides.[5]
Experimental Data Summary:
| Catalyst System | Substrate | RF-I | Yield (%) | Reference |
| CuI / 1,10-phenanthroline | Indole | C4F9I | 85 | [5] |
| (phen)CuCF3 | 2-Bromopyridine | - | 75 | [4] |
| CuI | Phenylacetylene | C6F13I | 92 | [2][3] |
| Cu(OAc)2 | Benzene | n-C4F9I | 93-99 | [1][6] |
1.2. Iron-Catalyzed Perfluoroalkylation
Iron catalysts offer a cost-effective and environmentally benign alternative to other transition metals. Iron salts can efficiently catalyze the generation of perfluoroalkyl radicals from perfluoroalkyl iodides.[7][8]
Mechanism of Iron-Catalyzed Perfluoroalkylation:
The catalytic cycle often begins with the reduction of an iron(III) salt to an iron(II) species. This iron(II) catalyst can then engage in a single-electron transfer with the perfluoroalkyl iodide to generate a perfluoroalkyl radical and regenerate the iron(III) species.[8] Another proposed mechanism involves the formation of a methyl radical from a peroxide initiator in the presence of an iron catalyst, which then undergoes halogen atom transfer with the perfluoroalkyl iodide to generate the active perfluoroalkyl radical.[8]
Performance and Applications:
Iron-catalyzed systems have demonstrated excellent efficacy in the perfluoroalkylation of terminal alkynes and in three-component reactions involving styrenes, arenes, and perfluoroalkyl iodides.[7][8] These methods are valued for their operational simplicity and broad substrate scope.
Experimental Data Summary:
| Catalyst System | Substrates | RF-I | Yield (%) | Reference |
| FeCl3 | Phenylacetylene | C4F9I | 88 | [7] |
| Fe(acac)3 / TBPB | Styrene, Indole | C6F13I | 82 | [8] |
Photocatalysis: A Mild and Green Approach
Visible-light photocatalysis has revolutionized organic synthesis by enabling reactions to proceed under mild conditions, often at room temperature.[9] This approach utilizes a photocatalyst that, upon light absorption, can initiate a single-electron transfer process to generate the desired perfluoroalkyl radical.
Mechanism of Photocatalytic Perfluoroalkylation:
The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then reduce the perfluoroalkyl iodide via single-electron transfer to generate a perfluoroalkyl radical and the oxidized photocatalyst (PC+). The photocatalyst is then regenerated in a subsequent step of the catalytic cycle.[1][9]
Performance and Applications:
Photocatalytic methods have been successfully applied to a wide range of transformations, including the perfluoroalkylation of alkenes, arenes, and heteroarenes, as well as in amidation and esterification reactions.[1][9] A key advantage is the ability to perform these reactions without the need for harsh reagents or high temperatures.
Experimental Data Summary:
| Photocatalyst | Substrate | RF-I | Yield (%) | Reference |
| Ru(bpy)3Cl2 | Benzene | from TFA | 80 | [10] |
| Eosin Y | Unactivated Alkene | C4F9Br | 75 | [1] |
| [Ir(ppy)2(dtbbpy)]PF6 | Aldehyde | C4F9I | 88 | [11] |
Organocatalysis: Metal-Free and Enantioselective Strategies
Organocatalysis offers a powerful, metal-free alternative for perfluoroalkylation reactions. A particularly innovative approach involves the formation of an Electron-Donor-Acceptor (EDA) complex between an electron-rich organocatalyst (or a substrate-catalyst adduct) and the perfluoroalkyl iodide.[12][13]
Mechanism of EDA Complex-Mediated Perfluoroalkylation:
In this strategy, an electron-rich species, such as an enamine formed from an aldehyde and a chiral amine catalyst, acts as the electron donor. This donor forms an EDA complex with the perfluoroalkyl iodide, which serves as the electron acceptor.[12] Upon visible light irradiation, an intramolecular electron transfer occurs within the EDA complex, leading to the formation of a perfluoroalkyl radical and a radical cation of the donor. This circumvents the need for an external photocatalyst.[12][13]
Performance and Applications:
This method has been successfully employed for the enantioselective remote perfluoroalkylation of α-branched enals and the α-perfluoroalkylation of β-ketoesters under phase-transfer catalysis conditions.[11][12] The ability to achieve high stereocontrol is a significant advantage of this approach.
Experimental Data Summary:
| Organocatalyst | Substrate | RF-I | Yield (%) | ee (%) | Reference |
| Chiral Diphenylprolinol Silyl Ether | α-Branched Enal | C4F9I | 93 | 93:7 e.r. | [12] |
| Cinchona-derived PTC Catalyst | β-Ketoester | C6F13I | 59 | 93 | [11] |
Experimental Protocols
General Procedure for Copper-Catalyzed Perfluoroalkylation of Terminal Alkynes[2][3]
-
To an oven-dried Schlenk tube is added CuI (0.01-0.5 mol%), the terminal alkyne (1.0 mmol), and a magnetic stir bar.
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.
-
The appropriate solvent (e.g., DMF) is added, followed by the perfluoroalkyl iodide (1.2 mmol).
-
The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 12 h).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Procedure for Photocatalytic Perfluoroalkylation of Arenes[11]
-
In a reaction vessel, the arene (0.5 mmol), fluoroalkyl carboxylic acid (1.0 mmol), diaryl sulfoxide (1.0 mmol), and the photocatalyst (e.g., Ru(bpy)3Cl2, 1 mol%) are combined.
-
The vessel is sealed, and the appropriate solvent (e.g., DCE, 10 mL) is added.
-
The reaction mixture is degassed by sparging with an inert gas for 15 minutes.
-
The mixture is then irradiated with a visible light source (e.g., 427 nm blue LED) at room temperature for 48 hours with stirring.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Organocatalyzed Enantioselective Perfluoroalkylation of α-Branched Enals[13]
-
To a vial is added the chiral amine catalyst (20 mol%), the α-branched enal (0.6 mmol), and the solvent (e.g., Et2O, 0.3 mL).
-
2,6-Lutidine (1.0 equiv) is added, followed by the perfluoroalkyl iodide (0.2 mmol).
-
The vial is sealed and the reaction mixture is stirred under irradiation from a blue LED (λmax = 460 nm) at the specified temperature (e.g., -10 °C) for 20 hours.
-
Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle for Copper-Catalyzed Perfluoroalkylation
Caption: Proposed catalytic cycle for copper-catalyzed cross-coupling of perfluoroalkyl iodides with aryl halides.
EDA Complex Formation in Organocatalysis
Caption: Formation and photoexcitation of an EDA complex in organocatalytic perfluoroalkylation.
Conclusion
The synthesis of perfluoroalkyl iodides and their subsequent use in perfluoroalkylation reactions are pivotal in modern chemical research. This guide has provided a comparative overview of three major catalytic paradigms: transition metal catalysis, photocatalysis, and organocatalysis.
-
Transition metal catalysts , particularly copper and iron, offer robust and versatile platforms for a wide array of perfluoroalkylation reactions with high yields.
-
Photocatalysis presents a milder and more sustainable alternative, enabling reactions under ambient conditions and expanding the scope of accessible transformations.
-
Organocatalysis , through the innovative use of EDA complexes, provides a metal-free approach that uniquely allows for high levels of enantioselectivity.
The choice of catalyst will ultimately depend on the specific substrate, desired selectivity, and operational constraints of the intended application. By understanding the fundamental principles and comparative performance of these catalytic systems, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- Syntheses with perfluoroalkyl iodides. A review. (2025).
- Process for the preparation of perfluoroalkyl iodide. (n.d.).
- Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2014). Organic Letters.
- Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. (2023). PubMed Central.
- Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters. (2015). Journal of the American Chemical Society.
- Synthesis of perfluoroalkyl iodides. (1993).
- A new metal-free photoinduced radical-initiated cascade reaction was developed for the rapid synthesis of perfluoroalkyl-substituted iminoisobenzofurans... (2025). Organic & Biomolecular Chemistry.
- Perfluoroalkyl iodide. (n.d.). Wikipedia.
- Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020).
- Perfluoroalkylation of Terminal Alkynes with Perfluoroalkyl Iodides Catalyzed by an Iron Salt. (2022). The Journal of Organic Chemistry.
- New Methods of Free-Radical Perfluoroalkylation of Aromatics and Alkenes. Absolute Rate Constants and Partial Rate Factors for the Homolytic Aromatic Substitution by n-Perfluorobutyl Radical. (n.d.). The Journal of Organic Chemistry.
- Photocatalytic amidation and esterification with perfluoroalkyl iodide. (n.d.). RSC Publishing.
- Iron-Catalyzed Perfluoroalkylarylation of Styrenes with Arenes and Alkyl Iodides Enabled by Halogen
- Metal-mediated radical perfluoroalkylation of organic compounds. (n.d.). CONICET.
- Copper-Catalyzed Perfluoroalkylation of Alkynyl Bromides and Terminal Alkynes. (2021). American Chemical Society.
- Copper-Catalyzed Perfluoroalkylation of Alkynyl Bromides and Terminal Alkynes. (2021). PubMed.
- Scope of the copper-catalyzed direct perfluoroalkylation with... (n.d.).
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The Propyl Linker's Influence: A Comparative Guide to the Reactivity of 3-(Perfluorooctyl)propyl Iodide
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorinated moieties is a cornerstone of modern molecular design. The unique physicochemical properties imparted by perfluoroalkyl chains—enhanced metabolic stability, altered lipophilicity, and modulated protein binding—are invaluable. However, the synthesis of these complex molecules often presents significant challenges. A key building block in this endeavor is 3-(Perfluorooctyl)propyl iodide, a molecule that elegantly bridges the hydrocarbon and perfluorocarbon worlds. This guide provides an in-depth technical comparison of its reactivity against non-fluorinated analogues, focusing on how the three-carbon propyl linker fundamentally dictates the synthetic utility of this versatile reagent. We will delve into the nuanced interplay of steric and electronic effects, supported by experimental data and detailed protocols, to provide a comprehensive understanding for the practicing chemist.
The Dual Personality of a Molecule: Electronic and Steric Effects at Play
The reactivity of an alkyl iodide is primarily governed by the nature of the carbon-iodine (C-I) bond and the accessibility of the electrophilic carbon to an incoming nucleophile. In this compound, the highly electronegative perfluorooctyl (C8F17) group exerts a powerful influence, yet this effect is mediated by the intervening propyl linker.
The Inductive Effect: A Double-Edged Sword
The perfluorooctyl group is one of the most strongly electron-withdrawing alkyl groups known. This is due to the cumulative inductive effect of the seventeen fluorine atoms. This electron withdrawal propagates through the propyl chain, polarizing the C-I bond and increasing the electrophilicity of the terminal carbon.
Caption: Inductive effects in this compound vs. its non-fluorinated analogue.
This enhanced electrophilicity would, in isolation, suggest a heightened reactivity towards nucleophiles. However, the story is more complex. The same electron-withdrawing effect that polarizes the C-I bond also strengthens it. Furthermore, the high electronegativity of the fluorine atoms can lead to electrostatic repulsion with electron-rich nucleophiles, potentially increasing the activation energy of substitution reactions.
The Propyl Linker: A Steric and Electronic Buffer
The three-carbon chain in this compound serves two critical functions:
-
Electronic Attenuation: The propyl group acts as a spacer, diminishing the powerful inductive effect of the perfluorooctyl chain at the reaction center. While the terminal carbon is still activated, the effect is less pronounced than if the perfluoroalkyl group were directly attached or separated by a shorter linker.
-
Steric Shielding: The bulky, rigid nature of the perfluorooctyl "ponytail" creates significant steric hindrance. The propyl linker positions this bulky group further from the reaction site, making the electrophilic carbon more accessible to nucleophiles than in analogues with shorter linkers. However, it still presents a more sterically hindered environment compared to a simple long-chain alkyl iodide.
Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
Bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of organic synthesis, and the reactivity of alkyl iodides in these transformations is well-established. To understand the impact of the propyl-linked perfluorooctyl group, we can compare the expected reactivity of this compound with a structurally similar, non-fluorinated analogue, 1-iodoundecane.
| Substrate | Relative SN2 Rate (vs. n-Alkyl Bromide) | Key Influencing Factors |
| n-Alkyl Bromide | 1 | Baseline reactivity. |
| n-RFCH2CH2Br (γ-fluorinated) | ~0.14 | Moderate inductive withdrawal, minimal steric hindrance from the RF group.[1] |
| n-RFCH2Br (β-fluorinated) | ~0.00002 | Strong inductive effect strengthening the C-Br bond; increased electrostatic repulsion.[1] |
Note: RF represents a perfluoroalkyl group. Data is for alkyl bromides reacting with sodium azide in methanol.
Based on this trend, we can predict that this compound, with its perfluoroalkyl group in the delta (δ) position relative to the iodine, will exhibit a reactivity that is attenuated compared to its non-fluorinated counterpart, 1-iodoundecane. The strong electron-withdrawing nature of the C8F17 group, even at a distance, likely strengthens the C-I bond to a degree that outweighs the increased electrophilicity of the carbon atom.
Experimental Protocol: Gabriel Synthesis of 3-(Perfluorooctyl)propylamine
A practical example of a nucleophilic substitution reaction with this compound is the Gabriel synthesis, which provides a reliable route to the corresponding primary amine.
Caption: Workflow for the synthesis of N-(3-(Perfluorooctyl)propyl)phthalimide.
Step-by-Step Methodology: [2]
-
Reaction Setup: To a stirred suspension of potassium phthalimide (18.5 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF, 150 mL), add this compound (29.4 g, 50.0 mmol).
-
Heating: Heat the reaction mixture at 100 °C for 7 hours.
-
Workup: After cooling to room temperature, pour the mixture into a 0.5 N sodium carbonate solution (600 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic phases, filter through Celite, wash with water (3 x 300 mL), and dry over anhydrous sodium sulfate.
-
Isolation: After evaporation of the solvent under reduced pressure, recrystallize the residue from methanol (220 mL) to yield pure N-(3-(perfluorooctyl)propyl)phthalimide.
This protocol demonstrates that while the reactivity may be somewhat diminished compared to non-fluorinated analogues, this compound is still a highly effective substrate for SN2 reactions under appropriate conditions. The subsequent hydrazinolysis of the phthalimide provides the desired 3-(perfluorooctyl)propylamine.
Comparative Reactivity in Grignard Reagent Formation
The formation of Grignard reagents (R-MgX) is another fundamental transformation for alkyl halides. The reactivity trend for this reaction is well-established and correlates directly with the carbon-halogen bond strength.
Reactivity Order of Alkyl Halides in Grignard Formation:
R-I > R-Br > R-Cl >> R-F
Alkyl iodides are the most reactive due to the weaker C-I bond, facilitating the insertion of magnesium.[3]
| Alkyl Halide | C-X Bond Energy (kJ/mol) | Relative Reactivity | Typical Yield Range |
| Alkyl Iodide (R-I) | ~228 | Very High | 85-95% |
| Alkyl Bromide (R-Br) | ~285 | High | 70-90% |
| Alkyl Chloride (R-Cl) | ~340 | Moderate | 50-80% |
The presence of the electron-withdrawing perfluorooctyl group in this compound can influence Grignard reagent formation in several ways. While the weaker C-I bond is advantageous, the formation of perfluoroalkyl-containing Grignard reagents can be challenging. Side reactions, such as Wurtz coupling, can be more prevalent. However, the propyl linker again plays a crucial role by distancing the reactive center from the potentially problematic perfluoroalkyl chain.
Experimental Protocol: General Procedure for Grignard Reagent Formation
While a specific, high-yielding protocol for the Grignard reagent of this compound is not extensively detailed in readily accessible literature, a general procedure for the formation of Grignard reagents from alkyl iodides can be adapted. Extreme care must be taken to ensure anhydrous conditions.
Caption: General workflow for the preparation of a Grignard reagent from this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
-
Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous ether or THF. Add a small portion (5-10%) of this solution to the magnesium suspension.
-
Reaction: The reaction may require gentle warming to initiate. Once the reaction begins (indicated by an exotherm and the disappearance of the iodine color), add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.
Conclusion: A Tale of Two Effects Moderated by a Linker
The reactivity of this compound is a fascinating case study in the interplay of competing electronic and steric effects. The powerful electron-withdrawing perfluorooctyl group deactivates the molecule towards SN2 reactions by strengthening the C-I bond, an effect that is only partially mitigated by the increased electrophilicity of the terminal carbon. In contrast, for Grignard reagent formation, the inherent weakness of the C-I bond remains the dominant factor, making it a more favorable substrate than its bromide or chloride counterparts, though challenges in the synthesis of fluorinated Grignard reagents persist.
The propyl linker is the key to the synthetic utility of this molecule. It acts as a crucial buffer, attenuating the strong inductive effects of the perfluoroalkyl chain and providing steric relief at the reaction center. This allows this compound to participate in a range of important synthetic transformations, making it an indispensable tool for the introduction of perfluoroalkyl chains in the design of advanced materials and pharmaceuticals. Understanding the nuanced role of this linker is paramount for any researcher seeking to harness the unique properties of fluorous chemistry.
References
- Dolbier Jr., W. R. (2009). Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. Journal of Fluorine Chemistry, 129(8), 695-707.
- Beke, G., et al. (2004). Improved synthesis of perfluorooctylpropyl amine. Journal of Fluorine Chemistry, 125(7), 1135-1138.
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A Senior Application Scientist’s Guide to the Purity Verification of 3-(Perfluorooctyl)propyl iodide: An HPLC-Centric Comparative Analysis
Introduction: The Imperative of Purity in Fluorinated Intermediates
In the landscape of advanced materials and pharmaceutical development, fluorinated organic compounds are indispensable building blocks. 3-(Perfluorooctyl)propyl iodide (PFPI), with its unique perfluoroalkyl chain, is a critical intermediate in synthesizing high-performance surfactants, functionalized polymers, and various specialty chemicals.[1] Its molecular structure, comprising a dense perfluorooctyl group and a reactive propyl iodide terminus, imparts unique properties to the final products.[2][3]
However, the synthetic pathways to PFPI can introduce a range of impurities, including residual starting materials, isomers, or by-products from side reactions.[4] The presence of these impurities, even at trace levels, can significantly compromise the performance, safety, and reproducibility of downstream applications. Therefore, rigorous purity verification is not merely a quality control step but a foundational requirement for successful research and development.
This guide provides an in-depth, HPLC-centric comparison of analytical methodologies for assessing the purity of this compound. We will delve into the practical and theoretical considerations of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique and contrast its performance with two powerful alternatives: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Workhorse for Purity Assessment
HPLC is the cornerstone of purity determination in many chemistry labs due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally sensitive compounds. For a high molecular weight, functionalized molecule like PFPI, HPLC, particularly in the reversed-phase mode, offers an ideal analytical solution.
The Rationale Behind the HPLC Method
The core principle of this method is the partitioning of the analyte and its impurities between a non-polar stationary phase (the column) and a polar mobile phase. Due to its long fluorinated chain, PFPI is highly hydrophobic and will interact strongly with a non-polar stationary phase, such as C18. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can precisely control the elution of PFPI and separate it from less hydrophobic or more polar impurities.
Detailed Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
- System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for its excellent retention of hydrophobic molecules.[5]
2. Reagents and Sample Preparation:
- Solvents: HPLC-grade acetonitrile (ACN) and ultrapure water.
- Sample Diluent: Acetonitrile.
- Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
- Sample Preparation: Prepare the test sample at the same concentration (1 mg/mL) in acetonitrile.
3. Chromatographic Conditions:
- Mobile Phase A: Ultrapure Water
- Mobile Phase B: Acetonitrile
- Gradient Program:
- 0-2 min: 80% B
- 2-15 min: Linear gradient from 80% B to 100% B
- 15-20 min: Hold at 100% B
- 20.1-25 min: Return to 80% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C (to ensure reproducible retention times)
- Injection Volume: 10 µL
- Detection: UV at 254 nm (The carbon-iodine bond provides sufficient chromophore for UV detection).[6]
4. Data Analysis and Purity Calculation:
- The purity of the sample is determined using the area percent method.
- Purity (%) = (Area of the main peak / Total area of all peaks) x 100
- This calculation assumes that all impurities have a similar response factor to the main compound at the chosen wavelength. For higher accuracy, especially for known impurities, a relative response factor should be determined using reference standards.
Workflow for HPLC Purity Verification
Caption: HPLC experimental workflow for PFPI purity analysis.
Pillar 2: Alternative Methodologies – A Comparative Perspective
While HPLC is a robust primary method, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different separation or detection principles.[7] This approach provides a more complete picture of the sample's purity profile.
A. Gas Chromatography (GC): For Volatile Components
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8][9] Given its structure, PFPI is sufficiently volatile for GC analysis, especially when using a high-temperature column and appropriate inlet conditions.
-
Principle of Operation: In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of analytes between the gaseous mobile phase (an inert carrier gas like helium) and a liquid or solid stationary phase coated on the column walls.
-
Methodology Insights: A typical GC method would involve a non-polar capillary column (e.g., DB-5ms) and a temperature gradient program. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of impurities.[10]
-
Advantages over HPLC:
-
Higher Resolution: GC often provides superior resolving power for volatile isomers.
-
MS Compatibility: Electron Ionization (EI) in GC-MS provides standardized, library-searchable mass spectra, aiding in the structural elucidation of unknown impurities.[9]
-
-
Limitations:
-
Thermal Stability: The analyte must be thermally stable at the injection port and oven temperatures. There is a risk of degradation for some organoiodine compounds.[6]
-
Non-Volatile Impurities: GC cannot detect non-volatile impurities, such as salts or polymeric residues.
-
Workflow for GC Purity Verification
Caption: GC-MS experimental workflow for PFPI purity analysis.
B. Quantitative ¹⁹F NMR Spectroscopy (qNMR): An Absolute Approach
NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR). For a compound like PFPI, ¹⁹F NMR is exceptionally powerful.
-
Principle of Operation: qNMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and concentration. The signal area is directly proportional to the number of nuclei, making it a primary analytical method.
-
Methodology Insights: A sample is prepared by accurately weighing the PFPI and a fluorinated internal standard (e.g., trifluorotoluene) into an NMR tube with a deuterated solvent. The ¹⁹F NMR spectrum is then acquired under quantitative conditions (ensuring full relaxation of nuclei). The wide chemical shift dispersion of ¹⁹F NMR minimizes signal overlap, even between structurally similar fluorinated compounds.[11][12][13]
-
Advantages over HPLC/GC:
-
Structural Information: Provides definitive structural information about the main component and any observed impurities.
-
Primary Method: Can provide a more "absolute" purity value without the need for response factor corrections.
-
Non-Destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Sensitivity: NMR is significantly less sensitive than chromatographic methods. Impurities below ~0.1% may not be detectable.
-
Resolution of Isomers: May not resolve closely related isomers as effectively as high-resolution chromatography.
-
Cost and Complexity: NMR instrumentation is more expensive and requires specialized expertise.
-
Workflow for ¹⁹F qNMR Purity Verification
Caption: ¹⁹F qNMR experimental workflow for PFPI purity analysis.
Pillar 3: Head-to-Head Methodological Comparison
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | ¹⁹F Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between gas mobile and liquid/solid stationary phases. | Nuclear spin resonance in a magnetic field. |
| Selectivity | High; excellent for separating a wide range of polarities. | Very high; excellent for volatile isomers. | High; based on unique chemical environments of ¹⁹F nuclei. |
| Sensitivity | High (ng to pg range with UV, even lower with MS). | Very High (pg to fg range with FID/MS). | Low (mg to high µg range). |
| Speed | Moderate (Typical run times are 15-30 minutes). | Fast (Typical run times are 10-25 minutes). | Moderate (Acquisition can take 5-60 minutes). |
| Information | Quantitative (retention time, peak area). Limited structural info without MS. | Quantitative and structural (with MS).[8] | Quantitative and definitive structural information.[11] |
| Cost | Moderate instrumentation and running costs. | Moderate instrumentation and running costs (gas supply). | High instrumentation cost, lower running cost. |
| Best For | Routine QC, purity of non-volatile/thermally labile compounds, preparative separation. | Analysis of volatile impurities, isomer separation, unknown impurity ID via MS libraries. | Absolute purity determination, structural confirmation, analysis without reference standards. |
Conclusion and Recommendations
For the comprehensive purity verification of This compound , a multi-faceted approach is recommended.
-
For Routine Quality Control: HPLC-UV stands out as the optimal choice. It is robust, reliable, highly sensitive to potential impurities, and provides the throughput needed in a production or high-demand research environment.
-
For Impurity Profiling and Identification: GC-MS should be employed as a complementary, orthogonal technique. Its ability to separate volatile isomers and provide library-searchable mass spectra is invaluable for identifying unknown impurities that may be present from the synthesis.
-
For Primary Standard Characterization: ¹⁹F qNMR is the gold standard. When an absolute, highly accurate purity value is required for a reference material or a new batch of material, the direct, proportional response of qNMR provides the highest level of confidence and trustworthiness.
By judiciously selecting from these powerful analytical techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
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Casey, J. S., Jackson, S. R., Ryan, J., & Newton, S. R. (2023). The use of gas chromatography – high resolution mass spectrometry for suspect screening and non-targeted analysis of per- and polyfluoroalkyl substances. Journal of Chromatography A. Available at: [Link][8][9]
-
National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. Available at: [Link][14]
-
Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. (2022). Proceedings of Student Research and Creative Inquiry Day. Available at: [Link][15]
-
Woudneh, M. B., et al. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Toxicological Sciences. Available at: [Link][10]
-
Yamazaki, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology. Available at: [Link]
-
National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available at: [Link][16]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link][11]
-
Oxford Instruments. (n.d.). Speeding Fluorine Analysis. Available at: [Link][12]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. Available at: [Link][13]
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Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Available at: [Link][17]
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Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11157582, this compound. Available at: [Link][2]
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SIELC Technologies. (n.d.). HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. Available at: [Link][5]
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PubChemLite. (n.d.). This compound (C11H6F17I). Available at: [Link][3]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Available at: [Link][7]
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Autechaux. (n.d.). Quality Assurance for Perfluorooctyl Iodide: What Buyers Need to Know. Available at: [Link][4]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Available at: [Link][18]
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Wikipedia. (n.d.). Organoiodine chemistry. Available at: [Link][6]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Perfluorooctyl)propyl Iodide
Welcome to a critical operational guide for professionals handling specialty fluorinated compounds. The subject of this document, 3-(Perfluorooctyl)propyl iodide (CAS No. 200112-75-0), is a valuable reagent in advanced synthesis.[1] However, its molecular structure places it within the broader class of per- and polyfluoroalkyl substances (PFAS). This classification necessitates a rigorous, scientifically-grounded approach to its handling and, most critically, its disposal.
This guide moves beyond mere procedural checklists. It is designed to provide you, my fellow researchers and drug development professionals, with the causal logic behind each recommendation. Our goal is to ensure that every step you take is part of a self-validating system of safety and environmental stewardship, building a foundation of trust in our laboratory practices.
Core Hazard Profile & Risk Assessment
Understanding the "why" of a protocol begins with a clear-eyed assessment of the risks. This compound presents a dual hazard profile: immediate, localized risks to personnel and long-term, persistent environmental risks.
-
Immediate Health Hazards: Safety Data Sheets (SDS) consistently classify this compound as a hazardous substance.[2] Direct contact can cause significant skin irritation (H315) and serious eye irritation (H319).[3][4] Inhalation of its vapors or mists may lead to respiratory tract irritation (H335).[5][6] Chronic exposure to iodides, in general, can lead to "iodism," characterized by skin rashes, headaches, and irritation of mucous membranes.[7]
-
Environmental Profile (PFAS): The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this environmentally persistent. These "forever chemicals" resist degradation, bioaccumulate, and are associated with a range of health concerns.[8] Therefore, its disposal is not merely a laboratory waste issue but a significant environmental consideration. Federal and local regulations for PFAS are continuously evolving, and it is imperative to treat this compound with the highest level of caution.[9]
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is your non-negotiable first line of defense. The selection of each component is directly linked to the identified hazards.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield conforming to EN166 or NIOSH standards.[2][3] | Protects against splashes that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl). Gloves must be inspected before use.[10] | Prevents direct skin contact, which can cause irritation.[5] Use proper glove removal technique to avoid self-contamination.[3] |
| Body Protection | Chemical-resistant apron or a liquid-tight chemical suit (Category III).[5][10] | Protects against larger spills and contamination of personal clothing. |
| Respiratory Protection | Use only in a chemical fume hood.[5] If engineering controls fail or for spill cleanup, use a NIOSH-approved respirator with appropriate cartridges (e.g., ABEK or multi-purpose combination).[3] | Mitigates the risk of inhaling vapors, which can cause respiratory irritation.[6] |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent personnel exposure and environmental release.
Step 1: Assess and Isolate
-
Alert all personnel in the immediate vicinity.[11]
-
If the spill is large or the ventilation is inadequate, evacuate the area immediately.[11]
-
Prevent entry into the affected area.[12]
Step 2: Contain the Spill
-
Wearing the appropriate PPE, stop the source of the leak if it is safe to do so.[12]
-
For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or earth.[5][6] Do not use combustible materials like sawdust.[7]
Step 3: Absorb and Collect
-
Slowly apply the absorbent material over the spill, working from the outside in to prevent splashing.[12]
-
Once the material is fully absorbed, carefully scoop the contaminated absorbent into a designated, leak-proof, and properly labeled hazardous waste container.[2][3]
Step 4: Decontaminate and Report
-
Wash the spill surface with soap and water.[12] For highly toxic materials, the rinse water should also be collected as hazardous waste.[12]
-
Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[3]
-
Report the incident to your institution's Environmental Health and Safety (EHS) department.
Approved Disposal Pathways
Due to its identity as a PFAS compound, this compound must not be disposed of via sewer or in regular trash.[3][6] The waste generator is responsible for classifying it as a hazardous waste according to US EPA 40 CFR Parts 261.3 and consulting state and local regulations.[5] The U.S. Environmental Protection Agency (EPA) has provided interim guidance on PFAS disposal, highlighting three primary technologies with the capacity to control its release.[13][14]
-
High-Temperature Hazardous Waste Incineration: This is a promising method for the permanent elimination of PFAS.[8] The process requires extremely high temperatures (above 1,100°C) and sufficient residence time to ensure the complete mineralization of the highly stable carbon-fluorine bonds.[15] This process must be conducted in a permitted hazardous waste incinerator to ensure harmful byproducts are not released.
-
RCRA Subtitle C Hazardous Waste Landfill: If incineration is not feasible, disposal in a permitted hazardous waste landfill is an option.[9] These specialized landfills have stringent engineering controls, including composite liners and leachate collection systems, designed to contain hazardous materials and prevent their migration into the environment.[15] It is crucial to note that this method contains the PFAS rather than destroying it.[8]
-
Underground Injection (Deep-Well Injection): For liquid waste streams, injection into Class I industrial or hazardous waste wells is a viable disposal method.[8][13] This process isolates the liquid waste deep underground in geologically stable formations, far below drinking water sources.[16]
Your institution's EHS department will have established procedures and contracts with certified hazardous waste disposal vendors who can manage these processes in compliance with all regulations.
Disposal Workflow and Summary
The following diagram outlines the decision-making process for managing waste generated from this compound.
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Personal protective equipment for handling 3-(Perfluorooctyl)propyl iodide
An Essential Guide to the Safe Handling of 3-(Perfluorooctyl)propyl iodide
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of this compound (CAS No. 200112-75-0). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound requires meticulous handling to mitigate potential health risks and prevent environmental contamination. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Understanding the Hazard Profile
This compound is a flammable liquid and vapor that poses several health hazards.[1] It is crucial to understand its specific risks to appreciate the necessity of the stringent controls outlined in this guide.
-
Primary Health Hazards:
-
Environmental Hazards:
-
The substance is toxic to aquatic life with long-lasting effects, necessitating containment and proper disposal to avoid environmental release.[1]
-
-
Physical Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or eye contact.
Recommended PPE Summary
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[5][6] | Prevents direct skin contact, which can cause irritation.[1][2] Proper glove removal technique is essential to avoid contaminating hands.[5] |
| Eye & Face Protection | Safety glasses with side-shields conforming to EN166 or chemical splash goggles.[4][5] A face shield is recommended if splashes are possible.[6][7][8] | Protects against splashes and vapors that can cause serious eye irritation.[1][2][3] |
| Skin & Body Protection | Flame-retardant antistatic protective clothing or a lab coat.[1] A chemical-resistant apron or suit may be necessary for larger quantities.[4][9] | Protects skin from accidental spills and prevents clothing contamination. Synthetic clothing should be avoided when working with flammable materials.[8] |
| Respiratory Protection | Required when vapors or aerosols are generated.[1] Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[4][10] | The compound is harmful if inhaled and can cause respiratory irritation.[1][2][3][5] Engineering controls (fume hood) are the primary method to control vapors; respirators are used as a secondary measure or when engineering controls are not feasible. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. [1][2][4][5]* Skin Contact: Take off immediately all contaminated clothing. [1]Wash skin with plenty of soap and water. [2][5][11]Seek medical attention if irritation develops or persists. [4]* Inhalation: Move the person to fresh air and keep them comfortable for breathing. [1][2][5]If the person is not breathing, give artificial respiration. Seek medical attention. [5][11]* Ingestion: Do NOT induce vomiting. [2]Wash the mouth out with water and seek immediate medical attention. [4]
Disposal Plan
As a perfluoroalkyl substance, this compound and any materials contaminated with it must be disposed of as hazardous waste. Environmental release must be strictly avoided. [1][2]
-
Waste Collection:
-
Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Solid waste, including contaminated gloves, absorbent materials, and paper towels, must be collected in a separate, clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and protected from ignition sources.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Disposal will likely involve high-temperature incineration or other approved methods for PFAS destruction as guided by regulations. [12][13]Do not pour this chemical down the drain. [1][5] By adhering to these detailed procedures, you can effectively manage the risks associated with this compound, ensuring your safety and protecting the integrity of your research and the environment.
References
-
Safety data sheet for Perfluorooctyl Iodide. CPAchem Ltd. [Link]
-
Material Safety Data Sheet - Perfluorooctyl iodide, 99%. Cole-Parmer. [Link]
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Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. [Link]
-
This compound | C11H6F17I. PubChem, National Center for Biotechnology Information. [Link]
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). [Link]
-
PFAS Safety: PPE and Mitigation Efforts. International Enviroguard. [Link]
-
Flame Resistant PPE. Department of Chemistry and Biochemistry, University of Maryland. [Link]
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Essential PPE for Protection Against Liquid Chemicals. SafetyCulture. [Link]
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Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). [Link]
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Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
